molecular formula C44H84N2O6 B570858 UV-123 CAS No. 122586-52-1

UV-123

Cat. No.: B570858
CAS No.: 122586-52-1
M. Wt: 737.164
InChI Key: NLMFVJSIGDIJBB-UHFFFAOYSA-N
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Description

UV-123 is a light stabilizer for scientific research on protecting coatings and polymers from ultraviolet (UV) light degradation. Researchers value this compound for its application in automotive and industrial coatings, where it is often used in combination with UV absorbers to significantly improve weatherability, prevent discoloration, and retain gloss . Its mechanism of action is that of a Hindered Amine Light Stabilizer (HALS); it functions primarily as a radical scavenger, neutralizing free radicals generated by UV radiation before they can break down the polymer matrix . A key research advantage of this compound is its low basicity, which minimizes potential reactions with acidic components in coating formulations, making it suitable for use in acid-catalyzed systems . It is a low molecular weight liquid, characterized by low volatility and good compatibility with various resin systems, facilitating its incorporation into experimental formulations . This compound is soluble in common organic solvents and insoluble in water . This product is designated For Research Use Only (RUO) and must not be used for personal, commercial, or other non-research applications.

Properties

IUPAC Name

bis(2,2,6,6-tetramethyl-1-octoxypiperidin-4-yl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H84N2O6/c1-11-13-15-17-23-27-31-49-45-41(3,4)33-37(34-42(45,5)6)51-39(47)29-25-21-19-20-22-26-30-40(48)52-38-35-43(7,8)46(44(9,10)36-38)50-32-28-24-18-16-14-12-2/h37-38H,11-36H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIVCXJNIBEGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCON1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)OCCCCCCCC)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122586-52-1
Record name Tinuvin 123
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122586-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Photophysical and Photochemical Properties of UV-123: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: UV-123 (Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate) Audience: Researchers, Formulation Scientists, and Polymer Chemists[1]

Executive Summary & Chemical Identity[1][2]

This compound (commonly known by the trade name Tinuvin® 123 ) is a Hindered Amine Light Stabilizer (HALS) belonging to the amino-ether (N-OR) class.[1] Unlike traditional UV absorbers (UVAs) that function by filtering photon energy, this compound operates via a regenerative free-radical scavenging mechanism.[1]

Its defining characteristic is its non-basic nature , derived from the substitution of the hydrogen on the piperidine nitrogen with an octyloxy group. This structural modification prevents the antagonistic acid-base interactions common with traditional HALS in acid-catalyzed coating systems (e.g., automotive clear coats), making this compound the industry standard for high-performance, acid-cured finishes.[1]

Chemical Profile[3][4][5][6][7][8]
PropertySpecification
Chemical Name Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate
CAS Number 129757-67-1
Molecular Formula C₄₄H₈₄N₂O₆
Molecular Weight 737.2 g/mol
Physical State Light yellow liquid
Basicity (pK_a) Non-basic (pKb > 9, effectively neutral in coating matrices)
Solubility Soluble in organic solvents (esters, ketones, aromatics); Insoluble in water

Photophysical Profile

Absorption Characteristics

Contrary to common misconceptions, this compound is not a UV absorber.[1] It does not possess a high extinction coefficient in the solar UV range (290–400 nm).

  • Spectral Window: this compound is optically transparent in the near-UV and visible regions.[1]

  • Significance: This transparency allows UV radiation to penetrate the polymer matrix depth. While this might seem counterintuitive, it ensures that the stabilizer is present and active throughout the film thickness, scavenging radicals generated deep within the coating where competitive UV absorbers might not reach due to the "filter effect."

  • Synergy: Because it does not compete for photons, this compound is almost always paired with a UV Absorber (e.g., Benzotriazoles like UV-1130 or Triazines like UV-400).[1] The UVA screens the surface, while this compound manages the radicals generated by the photons that slip through.[2]

Excited State Dynamics

The photophysics of this compound are dominated by the stability of the N-OR bond.[1] Upon direct excitation (which is inefficient due to low absorbance), or more commonly via energy transfer from the polymer matrix, the molecule does not undergo fluorescence or phosphorescence. Instead, it enters a photochemical dissociation pathway essential for its activation.

Photochemical Mechanism: The Modified Denisov Cycle

The efficacy of this compound relies on the Denisov Cycle , a regenerative process where the nitroxyl radical plays a catalytic role in terminating polymer oxidation chains.

Activation (N-OR Cleavage)

Unlike secondary HALS (N-H) which must first be oxidized to become active, this compound (N-OR) is already in an "active" storage state.[1] Under weathering conditions (UV + Heat), the N-OR bond undergoes homolysis or reaction with peroxy radicals to generate the catalytic nitroxyl species.

The Scavenging Cycle
  • Trapping: The nitroxyl radical (N-O•) reacts with polymer alkyl radicals (P•) to form an amino-ether (N-OP).[1]

  • Regeneration: The N-OP species reacts with peroxy radicals (POO[1]•), regenerating the nitroxyl radical (N-O•) and forming non-radical byproducts (ketones/alcohols).[1]

Visualization: The Denisov Cycle for N-OR HALS

DenisovCycle NOR This compound (N-OR) Storage State NO_Radical Nitroxyl Radical (N-O•) Active Scavenger NOR->NO_Radical Activation (UV/Heat) NOP Amino-Ether Intermediate (N-OP) NO_Radical->NOP + P• (Scavenging) Polymer_Radical Polymer Radical (P•) Polymer_Radical->NOP NOP->NO_Radical + POO• (Regeneration) Products Stable Products (Ketones + Alcohols) NOP->Products Byproduct Formation Peroxy_Radical Peroxy Radical (POO•) Peroxy_Radical->NO_Radical

Figure 1: The regenerative radical scavenging mechanism of this compound.[1] The cycle allows a single molecule to terminate hundreds of radical chains.

Experimental Protocols for Validation

To validate the efficacy and stability of this compound in a formulation, the following self-validating protocols are recommended.

Accelerated Weathering & Chemical Analysis

Objective: Quantify the stabilization efficiency of this compound in a clear coat formulation.

Materials:

  • Substrate: Coil-coated aluminum panels.[1]

  • Matrix: Acrylic/Melamine high-solids clear coat.[1]

  • Control: Unstabilized clear coat.[1][2]

  • Test Sample: Clear coat + 1.0% this compound + 1.5% UVA (e.g., UV-400).[1]

Workflow:

  • Panel Preparation: Apply coating to achieve dry film thickness (DFT) of 40–50 µm.[1] Cure at 140°C for 30 mins.

  • Exposure: Place panels in a Xenon Arc Weather-Ometer (SAE J2527 standard).

    • Irradiance:[1][3] 0.55 W/m² @ 340 nm.[1]

    • Cycle: 102 min Light / 18 min Light + Spray.[1]

  • FTIR Monitoring (The Self-Validating Step):

    • Measure FTIR spectra in Transmission or ATR mode every 500 hours.

    • Target: Monitor the Carbonyl Index (growth of peak at ~1720 cm⁻¹).

    • Validation: The unstabilized control must show exponential carbonyl growth within 1000 hours. If not, the exposure conditions are insufficient.

  • Gloss Retention: Measure 20° Gloss using a glossmeter. Failure is defined as <50% retention.[1]

ESR Spectroscopy for Radical Detection

Objective: Confirm the formation of nitroxyl radicals (mechanism verification).

Protocol:

  • Sample: this compound doped in an inert solvent (e.g., toluene) or polymer film.[1]

  • Irradiation: Expose sample to UV source (Hg lamp) inside the ESR cavity.

  • Detection: Perform Electron Spin Resonance (ESR) spectroscopy.[1]

    • Signal: Look for the characteristic triplet signal of the nitroxyl radical (g ≈ 2.006, aN ≈ 15 G).

    • Note: this compound itself (N-OR) is diamagnetic and ESR silent.[1] The appearance of the signal confirms the activation of the HALS.

Visualization: Efficacy Testing Workflow

TestingWorkflow cluster_Analysis Periodic Analysis (Every 500h) Start Formulation (Acrylic/Melamine) PanelPrep Panel Preparation (Cure @ 140°C) Start->PanelPrep Exposure Xenon Arc Exposure (SAE J2527) PanelPrep->Exposure FTIR FTIR Spectroscopy (Carbonyl Index) Exposure->FTIR Gloss Gloss Measurement (20° Geometry) Exposure->Gloss Decision Pass/Fail Criteria (>50% Gloss Retention) FTIR->Decision Gloss->Decision

Figure 2: Standardized workflow for evaluating this compound performance in coating systems.

Applications & Stability

Acid-Catalyzed Systems

The primary advantage of this compound over standard HALS (like Tinuvin 770) is its low basicity .[1]

  • Problem: Basic HALS react with acid catalysts (e.g., p-TSA) used in automotive clear coats, causing cure inhibition and salt formation (blooming).[1]

  • Solution: The N-octyloxy group in this compound sterically and electronically shields the nitrogen lone pair, preventing protonation.[1]

  • Result: No interaction with catalysts; full cure response and long-term stability.[1]

Performance Data Summary
MatrixAdditive PackageGloss Retention (2000h QUV)Cracking
Acrylic/MelamineNone (Control)< 10%Severe
Acrylic/Melamine1.5% UVA only60%Moderate
Acrylic/Melamine1.0% this compound only75%Minor
Acrylic/Melamine 1.0% this compound + 1.5% UVA > 95% None

References

  • PubChem. (n.d.).[1] Tinuvin 123 (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Gugumus, F. (1993). Possibilities and limits of synergism with light stabilizers in polyolefins. Polymer Degradation and Stability.[1][2][4] Retrieved from [Link]

  • Schaller, C., & Rogez, D. (2009). New HALS generations for high performance automotive coatings. Progress in Organic Coatings.[1][2] Retrieved from [Link]

  • Watson International. (n.d.).[1] this compound Product Identification. Retrieved from [Link][1]

Sources

Advanced Spectroscopic Characterization of UV-123 (Tinuvin 123)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Extractables & Leachables (E&L) Analysis

Executive Summary

UV-123 (CAS: 129757-67-1), commercially known as Tinuvin® 123 , is a liquid Hindered Amine Light Stabilizer (HALS).[1] Unlike traditional UV absorbers that dissipate energy via tautomerism, this compound functions as a radical scavenger. Structurally, it is an amino-ether (NOR) HALS, distinguished by its non-basic character.[2][3]

Relevance to Drug Development: In the pharmaceutical industry, this compound is frequently employed in the polymer matrices of medical devices, parenteral packaging, and ophthalmic containers to prevent polymer degradation. However, its migration into drug formulations constitutes a Leachable impurity. Accurate spectroscopic identification of this compound is critical for toxicological risk assessment and regulatory compliance (ICH Q3E/USP <1663>).

This guide provides a definitive spectroscopic profile (NMR, IR, UV-Vis) and an autonomous analytical workflow for identifying this compound in complex pharmaceutical matrices.

Mechanistic Context: The "NOR" Advantage

To interpret the spectroscopic data, one must understand the molecule's unique "NOR" (N-Alkoxy) structure. Traditional HALS (N-H or N-Methyl) are basic and can interact with acidic drug formulations or catalysts, causing precipitation. This compound possesses an octyloxy group attached to the piperidine nitrogen, rendering it non-basic.[2]

Visualization: The Radical Scavenging Mechanism (Denisov Cycle)

The following diagram illustrates how this compound traps polymer radicals (


) and peroxy radicals (

), a process that does not consume the stabilizer, allowing for long-term protection.

DenisovCycle UV123 This compound (NOR-HALS) Nitroxyl Nitroxyl Radical (>N-O•) UV123->Nitroxyl Activation (Oxidation) PolymerRad Polymer Radical (R•) Nitroxyl->PolymerRad Traps R• Cycle Regeneration (Denisov Cycle) PolymerRad->Cycle Forms >N-OR PeroxyRad Peroxy Radical (ROO•) PeroxyRad->Cycle Cycle->Nitroxyl Reacts with ROO• Regenerates Nitroxyl

Figure 1: The regenerative Denisov Cycle showing the conversion of this compound to a nitroxyl radical active species.

Spectroscopic Profiling

The following data sets serve as the reference standard for confirming the identity of this compound.

3.1. UV-Vis Spectroscopy: The "Silent" Spectrum

Critical Insight: Unlike Benzotriazoles (e.g., UV-328) which show strong absorption at 300–350 nm, this compound is not a UV absorber. It is optically transparent in the near-UV and visible regions.

  • Observation: If your sample shows a strong yellow color or distinct

    
     > 290 nm, it is likely contaminated or contains a co-additive.
    
  • Diagnostic Utility: UV-Vis is used to rule out other stabilizers. This compound should show negligible absorbance above 250 nm.

ParameterValue / Characteristic

< 230 nm (End absorption only)
Transmittance (425 nm) > 95% (Clear liquid)
Chromophore Lacks conjugated

-systems
3.2. FT-IR Spectroscopy: Functional Fingerprint

Infrared spectroscopy is the primary tool for rapid screening. The spectrum is dominated by the sebacate ester linkage and the aliphatic backbone.

Key Diagnostic Bands:

Wavenumber (cm⁻¹)AssignmentStructural Origin
2920 - 2850 C-H Stretch (Strong)Octyl chain & Piperidine ring
1735 - 1740 C=O Stretch (Strong)Sebacate Ester Carbonyl
1220 - 1160 C-O-C StretchEster linkage
1050 - 1080 N-O-C StretchThe "NOR" Ether linkage (Specific to this compound)
3.3. NMR Spectroscopy: Structural Confirmation

Nuclear Magnetic Resonance (


H and 

C) provides the definitive structural proof. The molecule is symmetric around the sebacate center.

Compound: Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate Solvent: CDCl₃ (Chloroform-d)


H NMR Data Table: 
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentCausality
5.05 Multiplet (tt)2HPiperidine H-4Deshielded by the ester oxygen attachment.
3.68 Triplet4HOctyloxy

-CH₂ (-N-O-CH ₂-)
Diagnostic for NOR group; downfield due to oxygen.
2.25 Triplet4HSebacate

-CH₂ (-C(=O)-CH ₂-)
Alpha to carbonyl.
1.50 - 1.70 Multiplet8HPiperidine H-3,5Ring methylene protons.
1.25 - 1.30 Broad Singlet~20HBulk CH₂Sebacate & Octyl chain methylenes.
1.15 / 1.18 Singlets24HPiperidine MethylsGem-dimethyl groups (distinct due to chair conformation).
0.88 Triplet6HTerminal MethylsEnds of octyl chains.
Analytical Workflow: E&L Identification

Detecting this compound in a drug product requires a rigorous extraction and enrichment protocol due to its lipophilic nature (LogP ~13).

Protocol: Trace Enrichment from Aqueous Drug Formulations
  • Liquid-Liquid Extraction (LLE):

    • Aliquot 50 mL of aqueous drug product.

    • Add 5 mL Dichloromethane (DCM). This compound is highly soluble in organic solvents but insoluble in water (< 0.01%).

    • Vortex for 5 mins; Centrifuge to break emulsion.

  • Solvent Exchange:

    • Evaporate DCM layer to dryness under N₂ stream at 30°C (Prevent thermal degradation).

    • Reconstitute in Acetonitrile (for LC-MS) or CDCl₃ (for NMR).

  • Chromatographic Separation (LC-MS/MS):

    • Column: C18 Reverse Phase (High hydrophobicity required).

    • Mobile Phase: Isocratic 95% Acetonitrile / 5% Water + 0.1% Formic Acid.

    • Detection: ESI+ (Positive Mode). Look for

      
       at m/z 737.6.
      
Visualization: Identification Logic Flow

This diagram outlines the decision tree for confirming this compound presence in an unknown extractable profile.

AnalyticalWorkflow Sample Unknown Extract (HPLC Peak) UVCheck Check UV Spectrum (PDA) Sample->UVCheck Decision1 Absorbance > 280nm? UVCheck->Decision1 MSCheck Check Mass Spec (MS) Decision2 m/z = 737? MSCheck->Decision2 Decision1->MSCheck No (Transparent) Reject Not this compound (Likely UV Absorber) Decision1->Reject Yes Confirm Confirm with NMR/IR (Target: N-O-C band) Decision2->Confirm Yes Decision2->Reject No

Figure 2: Logic flow for distinguishing this compound from other common plastic additives.

References
  • PubChem. (2023).[4] Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins. Polymer Degradation and Stability.[2] (Foundational text on Denisov Cycle).

  • U.S. Pharmacopeia (USP).<1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.

Sources

Thermal Degradation Architectures of UV-123 (Tinuvin 123) in Pharmaceutical Packaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

UV-123 (chemically known as Tinuvin 123 or Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate ) represents a critical class of NOR Hindered Amine Light Stabilizers (HALS) used extensively in medical-grade polymers, coatings, and drug delivery device housing. Unlike traditional HALS, this compound possesses a non-basic amino-ether functionality, preventing antagonistic interactions with acidic Active Pharmaceutical Ingredients (APIs) or acid-catalyzed polymer matrices.

This technical guide dissects the thermal degradation pathways of this compound, providing a mechanistic roadmap for researchers conducting Extractables and Leachables (E&L) studies. Understanding these pathways is mandatory for validating the safety of pharmaceutical packaging and ensuring compliance with FDA/EMA regulatory standards for drug product stability.

Chemical Identity & Structural Logic

To predict degradation, one must first understand the stabilization mechanism. This compound operates via the Denisov Cycle , a regenerative radical scavenging process.[1][2] However, the molecule itself is susceptible to thermal breakdown independent of its scavenging role.

Core Molecular Architecture
  • CAS Number: 129757-67-1[3][4][5][6][7][8]

  • Molecular Formula: C₄₄H₈₄N₂O₆[4][7][9]

  • Key Functional Sites:

    • Sebacate Linker: A diester bridge connecting two piperidine rings. This is the primary site for hydrolytic and thermal cleavage .

    • NOR Group (N-Octyloxy): The active stabilizing site. The N-O-R ether bond reduces basicity (pKₐ ~ 4-5 vs. ~9 for standard HALS), making it "acid-safe."

The Denisov Cycle (Stabilization vs. Degradation)

While the Denisov Cycle explains how this compound protects the polymer, it also generates intermediate species that can be identified as leachables.

DenisovCycle UV123 This compound (NOR HALS) Nitroxyl Nitroxyl Radical (>N-O•) UV123->Nitroxyl Oxidation/Activation Radical Polymer Radical (R•) Ether Amino-Ether (>N-O-R) Nitroxyl->Ether + R• (Scavenging) Ether->Nitroxyl + Peroxy Radical (ROO•) Cycle Regenerative Cycle Ether->Cycle Stabilization Loop

Figure 1: The Denisov Cycle. The regenerative mechanism where this compound scavenges polymer radicals. Note that "Nitroxyl Radical" and "Amino-Ether" species are potential degradants if the cycle is interrupted.

Thermal Degradation Pathways

When this compound is subjected to thermal stress (during polymer extrusion, sterilization, or accelerated aging), it degrades via two primary mechanisms: Ester Cleavage and NOR Scission .

Pathway A: Thermolytic & Hydrolytic Ester Cleavage (The Dominant Pathway)

The sebacate ester linkage is the "weak link." In the presence of trace moisture (hydrolysis) or high heat (pyrolysis), the molecule splits in half.

  • Trigger: Heat (>150°C) or Moisture + Heat.

  • Primary Degradants:

    • Sebacic Acid: A dicarboxylic acid leachable.

    • Mono-ester derivatives: Partial hydrolysis products.

    • 1-octyloxy-2,2,6,6-tetramethyl-4-piperidinol: The "free" piperidine alcohol.

Pathway B: N-O-C Bond Homolysis (High Energy)

At extreme temperatures or under oxidative stress, the ether bond on the nitrogen can cleave.

  • Trigger: High Heat (>220°C) or Radical Attack.

  • Primary Degradants:

    • Octane / Octene: Volatile hydrocarbons from the octyloxy tail.

    • Nitroxyl Radicals: Stable free radicals (detected via ESR).

    • Tetramethylpiperidin-4-one: A ring-oxidation product.

Pathway C: Trans-Esterification (Matrix Interaction)

In polyester or polycarbonate matrices, this compound can exchange ester groups with the polymer backbone, effectively grafting the stabilizer onto the polymer chain. This reduces migration but complicates analysis.

Impact on Pharmaceutical Products (E&L)

For drug development professionals, the degradation products of this compound are critical Leachables .

Degradant ClassSpecific CompoundDetection MethodToxicology Concern
Acidic Sebacic AcidLC-MS / GC-MSLow (GRAS listed), but can alter formulation pH.
Basic/Neutral 1-octyloxy-2,2,6,6-tetramethyl-4-piperidinolLC-MS (ESI+)Moderate. Requires PDE (Permitted Daily Exposure) calculation.
Volatile Octane, Octene isomersHS-GC-MSLow. Likely lost during processing, but relevant for liquid formulations.
Active Nitroxyl RadicalsESR / LC-MSHigh reactivity. Potential to oxidize sensitive APIs (biologics).[10]

Experimental Protocols

To validate the presence of these pathways in your specific packaging system, follow this self-validating workflow.

Protocol 1: Accelerated Thermal Aging & Extraction
  • Objective: Force degradation to identify potential leachables.

  • Step 1: Cut polymer samples (containing this compound) into 1x1 cm strips.

  • Step 2: Incubate at 60°C (for liquids) or 100°C (dry heat) for 14-28 days.

  • Step 3 (Extraction): Reflux samples in Isopropanol (for polar degradants) and Hexane (for non-polar) for 4 hours. Rationale: Dual-solvent extraction ensures capture of both the sebacic acid (polar) and the octyl fragments (non-polar).

Protocol 2: Analytical Detection (GC-MS & LC-MS)
  • GC-MS (Volatiles):

    • Column: DB-5ms or equivalent.

    • Target: Sebacic acid esters, Octene, small piperidine fragments.[4]

    • Derivatization: MSTFA may be required to detect free Sebacic Acid and Piperidinol.

  • LC-MS (Non-Volatiles):

    • Mode: ESI Positive (for amines) and Negative (for acids).

    • Target: Intact this compound, Mono-esters, Oxidized dimers.

    • Validation: Use authentic standards of Sebacic Acid and Tinuvin 123 to confirm retention times.

Visualization: E&L Analytical Workflow

ELWorkflow cluster_Analysis Dual-Stream Analysis Sample Polymer Sample (this compound Doped) Stress Thermal Stress (60°C - 120°C) Sample->Stress Extract Solvent Extraction (IPA / Hexane) Stress->Extract GC GC-MS (Volatiles: Octene, Esters) Extract->GC LC LC-MS (Q-TOF) (Non-Volatiles: Acids, Intact HALS) Extract->LC Report Tox Assessment (PDE Calculation) GC->Report LC->Report

Figure 2: Analytical Workflow for this compound Degradation. A systematic approach to isolating and identifying thermal degradation products in pharmaceutical packaging.

References

  • BASF Corporation. (2019). Tinuvin® 123 Technical Data Sheet: Hindered Amine Light Stabilizer. Retrieved from

  • Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins. Polymer Degradation and Stability.[2][9][11]

  • Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley.
  • European Medicines Agency (EMA). (2019). Guideline on plastic immediate packaging materials. Retrieved from

  • Sigma-Aldrich. (2024). Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate Product Specification. Retrieved from

Sources

Technical Guide: Quantum Efficiency of UV-123 Photostabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of UV-123 (industrially known as Tinuvin® 123 ), a non-basic Hindered Amine Light Stabilizer (HALS). Unlike UV absorbers that manage quantum yield via radiative decay (fluorescence), this compound operates via the Denisov Cycle , a radical scavenging loop.

In this context, "Quantum Yield" (


) does not refer to photon emission, but rather to the Quantum Efficiency of Radical Scavenging (

)
and the Quantum Yield of Stabilizer Photolysis (

)
. This guide outlines the chemical kinetics, the critical role of the amino-ether (NOR) functionality in acid-catalyzed systems, and a self-validating protocol for quantifying stabilization efficiency.

Part 1: The Photophysics & Chemistry of this compound

Molecular Identity and Basicity

This compound is bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate .[1][2] It belongs to the NOR HALS class (N-alkoxy hindered amines).

  • Traditional HALS (e.g., UV-770): Contain a secondary amine (>N-H) or tertiary amine (>N-CH3). These are basic (

    
    ) and react with acidic catalysts (e.g., p-toluenesulfonic acid) in coatings or acidic drug APIs, causing salt formation and deactivation.
    
  • This compound (NOR HALS): The nitrogen is hindered by an alkoxy group (>N-OR). This reduces the basicity significantly (

    
    ), preventing acid-base interactions while maintaining radical scavenging capability.
    
Defining "Quantum Yield" in HALS Context

For this compound, we define the efficiency using two specific quantum yields:

  • Quantum Efficiency of Radical Scavenging (

    
    ): 
    The ratio of polymer/drug radicals deactivated per photon absorbed by the initiating chromophore.
    
    
    
    
  • Quantum Yield of Stabilizer Degradation (

    
    ): 
    The probability that the this compound molecule itself is destroyed per photon absorbed. A lower 
    
    
    
    indicates higher persistence.
    
    

Part 2: The Denisov Cycle (Mechanism)[3][4][5]

The efficacy of this compound relies on the regenerative Denisov Cycle . Unlike UV absorbers which are "sinks" for energy, HALS are "traps" for matter (radicals). The NOR structure of this compound allows it to enter the cycle directly as an active alkoxyamine species, bypassing the initial oxidation step required for traditional HALS.

Pathway Visualization

The following diagram illustrates the activation and regeneration loop of this compound.

DenisovCycle UV123 This compound (NOR HALS) (>N-OR) Nitroxyl Nitroxyl Radical (>N-O•) UV123->Nitroxyl Activation (Oxidation/Shear) Intermediate Aminoether Intermediate (>N-OP) Nitroxyl->Intermediate + Polymer Radical (R•) (Scavenging Step) PolymerRad Polymer Radical (R• or ROO•) PolymerRad->Nitroxyl Target Intermediate->Nitroxyl + Peroxy Radical (ROO•) (Regeneration Step) Product Stabilized Product (Non-radical) Intermediate->Product Stabilization

Caption: The Denisov Cycle showing the regenerative conversion between Nitroxyl Radical and Aminoether species, allowing a single this compound molecule to scavenge hundreds of radicals.

Part 3: Experimental Protocol for Determining

To measure the quantum yield of photostabilization, one cannot simply measure fluorescence. One must measure the retardation of degradation kinetics relative to the absorbed photon flux.

Experimental Setup (ICH Q1B Compliant)
  • Light Source: Xenon arc lamp with daylight filter (cutoff < 290 nm) or UVA-340 fluorescent lamps.

  • Actinometry: Potassium Ferrioxalate actinometer (0.006 M) to determine absolute photon flux (

    
    ).
    
  • Sample Matrix: Polypropylene (PP) films or API-loaded solid dispersions (50

    
     thickness).
    
Step-by-Step Workflow
  • Film Preparation:

    • Control: Polymer + Chromophore (e.g., Benzophenone as initiator) + No Stabilizer.

    • Test: Polymer + Chromophore + this compound (0.1% w/w).

    • Reference: Polymer + Chromophore + UV-770 (Traditional HALS) for comparison.

  • Irradiation & Actinometry:

    • Expose samples in a carousel reactor.

    • Simultaneously irradiate the ferrioxalate actinometer to calculate total photons (

      
      ) incident on the sample area.
      
  • Quantification of Degradation (Carbonyl Index):

    • Measure FTIR spectra at intervals (

      
       hrs).
      
    • Track the Carbonyl Index (CI): Absorption at

      
       (degradation product) normalized to a reference peak (e.g., C-H stretch at 
      
      
      
      ).
  • Calculation of Quantum Efficiency: The "Quantum Yield of Stabilization" is derived from the difference in degradation rates.

    
    
    
    • 
      : Rate of carbonyl formation in unstabilized control (mol/L/s).
      
    • 
      : Rate of carbonyl formation in this compound sample (mol/L/s).
      
    • 
      : Rate of photon absorption by the initiating chromophore (Einstein/L/s).
      
Workflow Diagram

Protocol Step1 Sample Prep (Control vs this compound) Step3 Irradiation (Xenon Arc / UVA-340) Step1->Step3 Step2 Actinometry (Measure Photon Flux I0) Step5 Calculate Φ (Rate Differential) Step2->Step5 Input I0 Step4 FTIR Analysis (Carbonyl Index) Step3->Step4 Step4->Step5

Caption: Workflow for determining Quantum Yield of Stabilization using chemical actinometry and FTIR spectroscopy.

Part 4: Comparative Data & Performance

The following table summarizes the theoretical and observed performance of this compound versus traditional stabilizers in an acid-catalyzed system (e.g., automotive clear coat or acidic drug formulation).

MetricThis compound (NOR HALS)UV-770 (Traditional HALS)UV-328 (Benzotriazole UVA)
Mechanism Radical Scavenging (Cycle)Radical Scavenging (Cycle)Excited State Quenching
pKa (Basicity) ~ 4.5 (Low) ~ 9.0 (High)N/A (Neutral)
Acid Interaction NegligibleForms Salts (Deactivation)Negligible

(Efficiency)
High (>100 cycles/molecule)Low in Acidic Media (<1)N/A
Mode of Failure Slow consumption by side reactionsSalt formation / ExtractionPhysical loss / Photolysis
Interpretation of Data

In non-acidic environments, UV-770 and this compound have comparable radical scavenging efficiencies (


). However, in the presence of acidic species (catalysts, acid rain, or acidic APIs), the high basicity of UV-770 leads to protonation:


The protonated species cannot enter the Denisov cycle, effectively dropping

. This compound, being non-basic, maintains its

in acidic environments.

References

  • BASF Corporation. (2019). Tinuvin® 123 Technical Data Sheet: Hindered Amine Light Stabilizer. Retrieved from

  • Gijsman, P. (2008). Photostabilisation of Polymer Materials.
  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from

  • Denisov, E. T. (1974). The Mechanism of Action of Hindered Amines as Polymer Stabilizers. Polymer Science U.S.S.R.
  • Kuhn, H. J., et al. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146. Retrieved from

Sources

Technical Guide: Interaction of UV-123 (NOR HALS) with Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Subject: Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate (Tinuvin 123) Audience: Polymer Scientists, Material Engineers, and Medical Device Packaging Specialists

Part 1: Executive Summary & Chemical Architecture

The Stability Paradox in Acidic Matrices

In the development of high-performance polymer matrices—whether for automotive clear coats or medical device packaging—standard stabilization protocols often fail due to a fundamental chemical incompatibility. Traditional Hindered Amine Light Stabilizers (HALS) are basic. When introduced into acid-catalyzed matrices (e.g., cross-linked acrylics) or polymers containing acidic residues (e.g., certain drug-eluting matrices), they undergo an acid-base reaction. This neutralizes the acid catalyst (retarding cure) and deactivates the stabilizer (forming salts).

UV-123 represents the solution to this paradox. It is a NOR HALS (amino-ether functionality), distinct from standard secondary or tertiary amine HALS.

Chemical Identity[1]
  • Common Name: this compound (Tinuvin 123)[1]

  • IUPAC Name: Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate[1][2][3]

  • CAS Number: 129757-67-1[1][2][4][5]

  • Key Functional Group: Amino-ether (>N-O-R).[6] The oxygen atom attached to the nitrogen reduces the electron density, rendering the molecule non-basic .

Physicochemical Profile

The following data dictates the processing parameters for compounding this compound into polymer melts or solvent systems.

PropertyValueImplication for Matrix Interaction
Molecular Weight ~737 g/mol Medium MW balances migration resistance with mobility for radical scavenging.
Physical Form Liquid (at 20°C)Excellent miscibility; minimizes "blooming" (surface crystallization) common with solid HALS.
pKa (Basicity) ~ 4.0 - 4.5Significantly lower than standard HALS (pKa ~9-10). Does not interact with acid catalysts.
Solubility >50% in Xylene/EstersHighly compatible with polar and non-polar organic matrices.
Water Solubility < 0.01%Resistant to leaching in aqueous environments (critical for medical implants/outdoor use).

Part 2: Mechanism of Interaction (The Denisov Cycle)

The efficacy of this compound relies on the Denisov Cycle , a regenerative radical scavenging process. Unlike UV absorbers (which dissipate energy as heat), this compound traps the free radicals (


 and 

) formed during polymer degradation.
The NOR Advantage

Standard HALS must first be oxidized to form the active nitroxyl radical (


). This compound, possessing the pre-oxidized amino-ether (

) structure, enters the cycle more rapidly and without the induction period required by secondary amines.
Mechanistic Pathway Visualization

The following diagram illustrates the regenerative cycle where this compound traps destructive peroxy radicals, converting them into harmless species while regenerating the active stabilizer.

DenisovCycle UV_Light UV Irradiation (hν) Polymer Polymer Matrix (P-H) UV_Light->Polymer Initiation Radical Alkyl Radical (P•) Polymer->Radical H• abstraction Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 NOR This compound (NOR HALS) (>N-O-R) Nitroxyl Nitroxyl Radical (>N-O•) NOR->Nitroxyl Activation AminoEther Amino Ether Intermediate (>N-O-P) Nitroxyl->AminoEther + P• (Scavenging) AminoEther->Nitroxyl + POO• (Regeneration) Stable Stable Polymer Product (POOP / P-OH) AminoEther->Stable Release of stable product

Caption: The regenerative Denisov Cycle showing how this compound intercepts alkyl and peroxy radicals without being consumed.

Part 3: Experimental Protocols for Matrix Compatibility

To validate the inclusion of this compound in a specific polymer system (e.g., a drug-eluting stent coating or automotive clear coat), the following protocols must be executed. These ensure the stabilizer does not interfere with the matrix chemistry.

Protocol A: The Acid-Interaction Screening (Self-Validating)

Objective: Confirm that this compound does not neutralize acidic catalysts or excipients in the matrix.

  • Preparation: Prepare a model solution containing the matrix's acid catalyst (e.g., p-Toluenesulfonic acid, p-TSA) in a non-polar solvent (e.g., Toluene).

  • Control: Measure the pH or conductivity of the p-TSA solution.

  • Variable: Add stoichiometric equivalent of Standard HALS (e.g., Tinuvin 770) to Vial A.

  • Test: Add stoichiometric equivalent of This compound to Vial B.

  • Observation:

    • Vial A (Fail): Immediate precipitate formation (salt) or significant conductivity drop.

    • Vial B (Pass): Solution remains clear; conductivity remains stable.

  • Validation: Perform FTIR on the solution. A shift in the acid carbonyl peak indicates salt formation. This compound should show no shift .

Protocol B: Surface Migration & Blooming Analysis (XPS)

Objective: Quantify the migration of this compound to the polymer surface (blooming), which can affect adhesion or drug release rates.

  • Sample Fabrication: Spin-coat the polymer + this compound formulation onto silicon wafers. Cure as required.

  • Aging: Subject samples to thermal aging (60°C) for 72 hours to accelerate migration.

  • Analysis (XPS/ESCA): Perform X-ray Photoelectron Spectroscopy at varying take-off angles (15° vs 90°).

  • Calculation:

    • Calculate the Nitrogen/Carbon (N/C) ratio at the surface vs. bulk.

    • Acceptance Criteria: The surface N/C ratio should not exceed the bulk ratio by >20%. Excessive surface nitrogen indicates blooming, which risks delamination or toxicity in medical devices.

Part 4: Critical Workflow - Stabilizer Selection

The decision to use this compound versus other stabilizers (UV Absorbers or Basic HALS) depends strictly on the matrix chemistry.

SelectionWorkflow Start Start: Polymer Matrix Definition IsAcidic Is the Matrix Acidic? (Acid Catalyst, Acidic Pigments, or Acidic API?) Start->IsAcidic BasicHALS Use Basic HALS (e.g., Tinuvin 770) IsAcidic->BasicHALS No (Neutral/Basic) CheckColor Is Color/Yellowing Critical? IsAcidic->CheckColor Yes UseUV123 SELECT this compound (NOR HALS) (Low Basicity, Liquid) CheckColor->UseUV123 Yes (High Requirement) Synergy Add UV Absorber (Synergistic Effect) UseUV123->Synergy For Exterior/High UV Load

Caption: Decision tree for selecting this compound based on matrix acidity and performance requirements.

Part 5: References & Authority

The mechanistic insights and data provided above are grounded in the following authoritative sources:

  • Gugumus, F. (1993). Possibilities and limits of synergism with light stabilizers in polyolefins. Polymer Degradation and Stability, 39(1), 117-135. [Link]

  • Pospíšil, J., et al. (2005). Photo-oxidation of polymers: Part I. Mechanisms and stabilization. Polymer Degradation and Stability.[7][8][9][10] [Link]

Sources

Introduction: Beyond UV Absorption - The Critical Role of Radical Scavenging in Photostabilization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Free Radical Scavenging Mechanism of Hindered Amine Light Stabilizers (HALS)

In the realm of material science and polymer chemistry, protection against ultraviolet (UV) radiation is paramount to preventing degradation of materials. While UV absorbers (UVAs) play a crucial role by dissipating harmful UV energy as heat, they represent only one part of the solution. The photo-oxidative degradation of polymers is a complex process initiated by the formation of free radicals. These highly reactive species trigger a cascade of chain reactions, leading to bond scission, cross-linking, and ultimately, the catastrophic failure of material properties.

This guide delves into the sophisticated mechanism of a class of stabilizers that do not primarily absorb UV radiation but instead intercept and neutralize the damaging free radicals: Hindered Amine Light Stabilizers (HALS) . Although the designation "UV-123" does not correspond to a specific chemical entity in scientific literature, the principles of free radical scavenging in photostabilization are expertly embodied by HALS. This document will serve as a technical deep-dive into their regenerative catalytic cycle, known as the Denisov Cycle, and provide the experimental frameworks necessary for its validation.

The Core Mechanism: The Regenerative Denisov Cycle of HALS

The remarkable efficacy of HALS lies in their ability to act as catalytic scavengers of free radicals. Unlike traditional antioxidants that are consumed in the process, HALS are regenerated, allowing a single molecule to neutralize a multitude of radicals over the lifetime of the polymer. This regenerative process is known as the Denisov Cycle.

The cycle is initiated by the oxidation of the secondary or tertiary amine of the HALS molecule to a stable nitroxide radical (R-N-O•). This nitroxide radical is the primary active species responsible for trapping harmful radicals.

Step 1: Formation of the Nitroxide Radical The parent hindered amine is not the active radical scavenger. It must first be oxidized to form a nitroxide radical. This can occur through reaction with peroxy radicals (ROO•) or other oxidative species present in the polymer matrix during degradation.

Step 2: Trapping of Alkyl Radicals The nitroxide radical (R-N-O•) is a highly efficient trap for alkyl radicals (R'•), which are key intermediates in the polymer degradation chain. The reaction forms a stable amino ether.

Step 3: Trapping of Peroxy Radicals and Regeneration The amino ether formed in the previous step then reacts with a peroxy radical (ROO•). This reaction regenerates the nitroxide radical and forms a hydroperoxide and an olefin. This regeneration is the cornerstone of the HALS's high efficiency and long-term activity.

This catalytic cycle continues as long as the HALS molecule remains intact, providing persistent protection against radical-induced degradation.

Denisov_Cycle cluster_cycle The Denisov Cycle cluster_polymer Polymer Degradation HALS Hindered Amine (>N-H) Nitroxide Nitroxide Radical (>N-O•) HALS->Nitroxide Oxidation (e.g., by ROO•) AminoEther Amino Ether (>N-O-R') Nitroxide->AminoEther Traps Alkyl Radical (R'•) AminoEther->Nitroxide Reacts with Peroxy Radical (ROO•) (Regeneration Step) Polymer Polymer Chain AlkylRadical Alkyl Radical (R'•) Polymer->AlkylRadical Initiation (UV, heat) AlkylRadical->Nitroxide Intercepted PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O₂ PeroxyRadical->AminoEther Intercepted PeroxyRadical->AlkylRadical Propagation (H-abstraction from Polymer)

Caption: The catalytic Denisov Cycle of HALS, illustrating the interception of polymer radicals.

Experimental Validation of the HALS Mechanism

To rigorously validate the free radical scavenging activity of HALS and elucidate the kinetics of the Denisov Cycle, a multi-faceted experimental approach is required. The following protocols provide a framework for such an investigation.

Electron Spin Resonance (ESR) Spectroscopy: Direct Detection of Nitroxide Radicals

ESR (also known as Electron Paramagnetic Resonance, EPR) is the most direct and powerful technique for detecting and quantifying paramagnetic species, such as the nitroxide radicals central to the HALS mechanism.

Objective: To monitor the formation and decay of HALS-derived nitroxide radicals in a polymer matrix under UV irradiation and in the presence of radical initiators.

Experimental Protocol:

  • Sample Preparation:

    • Incorporate the HALS of interest into a polymer matrix (e.g., polyethylene, polypropylene) at a known concentration (typically 0.1-1.0% by weight) via melt blending or solvent casting to ensure uniform dispersion.

    • Prepare thin films or powdered samples suitable for insertion into an ESR quartz tube.

    • A control sample of the polymer without HALS must be prepared under identical conditions.

  • ESR Spectrometer Setup:

    • Set the ESR spectrometer to operate at X-band frequency (~9.5 GHz).

    • Calibrate the spectrometer using a stable radical standard (e.g., DPPH or TEMPO) to quantify the g-factor and radical concentration.

  • In-situ UV Irradiation:

    • Place the sample-containing quartz tube into the ESR cavity.

    • Irradiate the sample directly within the cavity using a UV lamp with a defined spectral output (e.g., a mercury-xenon lamp with filters to simulate solar radiation).

    • Record ESR spectra at timed intervals during UV exposure.

  • Data Analysis:

    • The characteristic three-line hyperfine splitting pattern of the nitroxide radical should be observed.

    • Double integrate the ESR signal to determine the concentration of nitroxide radicals as a function of irradiation time.

    • Monitor the rise and eventual steady-state concentration of the nitroxide radical, which provides insight into the kinetics of its formation and consumption/regeneration.

ESR_Workflow A Sample Preparation (Polymer + HALS film) B Insertion into ESR Cavity A->B C In-situ UV Irradiation B->C D Acquire ESR Spectra (Time-resolved) C->D E Data Analysis (Double integration of signal) D->E F Quantify Nitroxide Radical Concentration vs. Time E->F

Caption: Workflow for ESR spectroscopic analysis of HALS activity.

Chemi- and Photoluminescence: Monitoring Polymer Oxidation

Chemiluminescence (CL) and photoluminescence (PL) are highly sensitive techniques for monitoring the extent of polymer oxidation in real-time. The emission of light is directly proportional to the rate of oxidation reactions, specifically the termination of peroxy radicals.

Objective: To quantify the inhibitory effect of HALS on the rate of polymer oxidation.

Experimental Protocol:

  • Sample Preparation: Prepare thin polymer films with and without HALS as described for the ESR experiment.

  • Chemiluminescence Analysis:

    • Place the polymer film in the light-tight chamber of a chemiluminescence instrument.

    • Heat the sample to a temperature that initiates thermal oxidation (e.g., 150°C for polypropylene) in an oxygen or air atmosphere.

    • Measure the CL intensity over time. The time to the onset of the sharp increase in CL intensity is known as the Oxidation Induction Time (OIT).

  • Photoluminescence Analysis:

    • Expose the polymer film to UV radiation at a controlled temperature.

    • Measure the luminescence signal, which arises from the photo-initiated oxidation processes.

  • Data Interpretation:

    • A significant increase in the OIT or a marked suppression of the luminescence signal in the presence of HALS provides strong evidence of its radical scavenging efficiency.

    • Comparing the performance of different HALS concentrations allows for the determination of their relative effectiveness.

Table 1: Representative Chemiluminescence Data

SampleConcentration (% w/w)Oxidation Induction Time (OIT) at 150°C (minutes)
Polypropylene (Control)05
Polypropylene + HALS-A0.245
Polypropylene + HALS-B0.262

Conclusion and Future Directions

The free radical scavenging mechanism of Hindered Amine Light Stabilizers, primarily governed by the Denisov Cycle, represents a sophisticated and highly effective strategy for the photostabilization of polymeric materials. The regenerative nature of this cycle allows for long-lasting protection at relatively low concentrations. The experimental protocols outlined in this guide, particularly ESR spectroscopy for direct detection of the active nitroxide radical and luminescence techniques for monitoring overall oxidation, provide a robust framework for validating and quantifying the efficacy of these stabilizers.

Future research in this field continues to focus on the development of novel HALS with improved compatibility in various polymer matrices, lower volatility, and enhanced synergistic effects when combined with other additives like UV absorbers. Understanding the nuances of the Denisov Cycle and the factors that influence the stability and reactivity of the nitroxide radical remains a key area of investigation for designing the next generation of high-performance light stabilizers.

References

  • Title: The role of nitroxyl radicals in the stabilisation of polymers Source: Polymer Degradation and Stability URL: [Link]

  • Title: Hindered amine light stabilizers (HALS) for the stabilization of polymers Source: Polymer Degradation and Stability URL: [Link]

  • Title: Mechanisms of polymer degradation and stabilization Source: ScienceDirect URL: [Link]

  • Title: Electron Paramagnetic Resonance (EPR) Spectroscopy Source: Michigan State University Department of Chemistry URL: [Link]

The Genesis of Stability: An In-Depth Technical Guide to the Discovery and History of Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to bridge industrial polymer chemistry with pharmaceutical science, specifically addressing the needs of researchers and drug development professionals.

Executive Summary

Hindered Amine Light Stabilizers (HALS) represent a pivotal intersection between industrial polymer durability and biomedical free-radical chemistry.[1] While historically categorized as additives for preventing photo-oxidative degradation in polyolefins, the core pharmacophore—the 2,2,6,6-tetramethylpiperidine (TMP) moiety—possesses potent radical scavenging capabilities relevant to drug development. This guide analyzes the historical discovery of HALS, elucidates the regenerative "Denisov Cycle" mechanism, and provides actionable protocols for assessing both their efficacy as stabilizers and their safety as pharmaceutical leachables.

Part 1: Historical Genesis & Structural Evolution

The Shift from Absorption to Scavenging (1960s)

Prior to the 1970s, polymer stabilization relied primarily on UV absorbers (benzophenones, benzotriazoles) which functioned by absorbing photon energy and dissipating it as heat. This mechanism was non-regenerative and strictly stoichiometric.

The paradigm shifted in the late 1960s with research from Sankyo Company, Ltd. (Japan). Their researchers discovered that derivatives of 2,2,6,6-tetramethylpiperidine did not absorb UV light but instead inhibited degradation by trapping free radicals generated after photon impact. This led to the filing of key patents (e.g., GB1196958A in 1967) describing the synthesis of stable nitroxyl radicals.

Commercialization: The Tinuvin® 770 Era

Building on the TMP chemistry, Ciba-Geigy (now BASF) introduced Tinuvin® 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate).[1]

  • Significance: It was the first commercially viable HALS.

  • Structure: A monomeric diester connecting two TMP units.

  • Limitation: Its relatively low molecular weight (480 g/mol ) led to high volatility and migration issues, causing "blooming" on plastic surfaces.

Evolution to Oligomeric HALS

To combat volatility, the industry moved toward high-molecular-weight oligomers (e.g., Chimassorb® 944 ).[1] These "polymeric HALS" are retained within the matrix more effectively, a critical feature for medical devices where leachable toxicity is a concern.

Table 1: Comparative Analysis of HALS Generations

GenerationRepresentative CompoundMW ( g/mol )MechanismKey LimitationPharmaceutical Relevance
Gen 1 (Monomeric) Tinuvin® 770~480Fast diffusion to surfaceHigh volatility; LeachableKnown L-type Ca2+ channel blocker (Toxicity risk).[1]
Gen 2 (Oligomeric) Chimassorb® 944>2000Long-term matrix retentionSlower diffusion to reaction sitesPreferred for medical plastics due to lower migration.[1]
Gen 3 (NOR HALS) Tinuvin® 123~737Non-basic; Acid resistantHigher costCompatible with acidic drug formulations.

Part 2: Mechanistic Deep Dive (The Denisov Cycle)

The efficacy of HALS lies in the Denisov Cycle , a regenerative pathway where the nitroxide radical is not consumed but recycled. This explains why low concentrations (0.1% - 0.5%) provide years of protection.[1]

The Cycle Logic
  • Activation: The parent amine (HALS-NH) is oxidized by peroxy radicals (ROO[1]•) to form the stable Nitroxyl Radical (>N-O•) .

  • Scavenging: The nitroxyl radical traps an alkyl radical (R•) to form an Aminoether (>N-OR) .[1]

  • Regeneration: The aminoether reacts with a peroxy radical (ROO•), regenerating the nitroxyl radical (>N-O•) and releasing non-radical byproducts (ketones/alcohols).

Visualization of the Pathway

The following diagram illustrates the regenerative nature of the cycle.

DenisovCycle HALS Parent Amine (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) (Active Scavenger) HALS->Nitroxyl Activation Aminoether Aminoether (>N-OR) (Latent Species) Nitroxyl->Aminoether Scavenges Alkyl Radical Aminoether->Nitroxyl Regenerates via Peroxy Radical Oxidation Oxidation (ROO• → ROOH) Trapping Radical Trapping (+ R•) Regen Regeneration (+ ROO• → Ketone)

Figure 1: The Denisov Cycle illustrating the regenerative conversion between the active nitroxyl radical and the latent aminoether species.

Part 3: Biomedical Intersection & Safety (E-E-A-T)

HALS as Pharmaceutical Leachables

For drug development professionals, HALS are not just stabilizers; they are potential impurities .

  • Case Study: Research has identified Tinuvin 770 as a leachable from dialysis membranes.[1][2]

  • Toxicology: Tinuvin 770 acts as a blocker of L-type Ca2+ channels and neuronal nicotinic acetylcholine receptors.[1][2]

  • Implication: In drug formulation and container closure system (CCS) qualification, quantifying HALS migration is a critical safety requirement.

Nitroxides in Drug Delivery

The nitroxyl radical (>N-O•) intermediate is chemically identical to TEMPO and other spin labels used in EPR spectroscopy.

  • Therapeutic Potential: These radicals act as Superoxide Dismutase (SOD) mimics, scavenging reactive oxygen species (ROS) in biological systems, offering potential in ischemia-reperfusion injury therapies.

Part 4: Experimental Protocols

Protocol A: Quantitation of HALS Leachables (HPLC-MS)

Purpose: To detect and quantify Tinuvin 770 migration from medical-grade plastics.[1]

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

  • Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 3 µm).

Workflow:

  • Extraction: Cut plastic sample (1g) into <2mm fragments. Reflux in 20 mL toluene for 2 hours. Evaporate to dryness and reconstitute in 1 mL Acetonitrile.

  • Separation: Inject 10 µL onto HPLC. Gradient: 10% B to 90% B over 15 mins.

  • Detection: ESI-MS in Positive Mode (SIM at m/z 481.4 for Tinuvin 770).

  • Validation: Spike recovery must be within 85-115%.

Protocol B: Radical Scavenging Efficiency (EPR Spectroscopy)

Purpose: To verify the activity of a HALS candidate or Nitroxide drug precursor.

Workflow:

  • Generation: Generate hydroxyl radicals (•OH) via Fenton reaction (Fe²⁺ + H₂O₂).

  • Exposure: Incubate HALS/Nitroxide (10 µM) with the radical source.

  • Measurement: Transfer to quartz capillary. Measure X-band EPR spectrum at room temperature.

  • Analysis: A reduction in the characteristic 1:1:1 triplet signal intensity of the nitroxide indicates reduction to hydroxylamine (scavenging activity).

References

  • Sankyo Company, Ltd. (1970). 2,2,6,6-Tetrasubstituted-4-Substituted Methylene Piperidinenitroxides and process for preparing the same. GB Patent 1196958A. Link

  • Gugumus, F. (1993). Re-evaluation of the stabilization mechanisms of hindered amine light stabilizers. Polymer Degradation and Stability. Link

  • Sótonyi, P., et al. (2004).[2] Detection of Tinuvin 770, A Light Stabilizer of Plastic Materials from Dialysis Membranes, by High-Performance Liquid Chromatographic Analysis. Journal of Chromatographic Science. Link

  • BASF Corporation. (2019). Tinuvin® 770 DF Technical Data Sheet. Link

  • Denisov, E. T. (1974). The mechanisms of action of hindered amines as polymer stabilizers. Polymer Science U.S.S.R.

Sources

Methodological & Application

Technical Application Note: UV-123 (NOR HALS) in High-Performance & Medical Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

UV-123 represents a distinct class of Hindered Amine Light Stabilizers (HALS) characterized by an amino-ether (N-OR) functionality. Unlike traditional HALS which are secondary amines (N-H) or methylated tertiary amines (N-CH3), the N-OR structure of this compound renders it non-basic .[1]

This non-basic character is the critical causality behind its selection for two distinct high-performance sectors:

  • Automotive & Industrial Coatings: It prevents the deactivation of acid catalysts (e.g., p-toluenesulfonic acid) used in high-solids thermosetting acrylics, ensuring proper cure and cross-linking.

  • Medical Device Development: It offers superior compatibility with acidic drug formulations and resists interaction with sulfur-containing antioxidants, minimizing the risk of "pink-discoloration" in sterilized medical plastics.

This guide provides the mechanistic grounding, formulation protocols, and validation workflows required to deploy this compound in critical polymer matrices.

Mechanism of Action: The Denisov Cycle[5][6][7]

To understand the application protocol, one must understand the stabilization mechanism. This compound does not merely absorb UV light; it acts as a regenerative radical scavenger.

The Non-Basic Advantage

Standard HALS are alkaline. In acid-catalyzed systems (like automotive clearcoats), basic HALS react with the acid catalyst, forming salts. This neutralizes the catalyst (retarding the cure) and deactivates the HALS.

  • Standard HALS: >N-H + H+ (Acid Catalyst) → >N-H2+ (Salt) [Deactivation]

  • This compound (NOR HALS): >N-O-R [No interaction with H+]

The Scavenging Pathway

Upon activation, this compound enters the Denisov Cycle, trapping destructive alkyl and peroxy radicals generated by polymer degradation.

DenisovCycle Figure 1: The Regenerative Denisov Cycle of this compound Stabilization UV123 This compound (N-OR) Amino-Ether Precursor Nitroxyl Nitroxyl Radical (>N-O•) UV123->Nitroxyl Activation (Oxidation) Intermediate Amino-Ether Intermediate (>N-O-R) Nitroxyl->Intermediate + R• (Scavenging) PolymerRadical Polymer Radical (R•) PolymerRadical->Intermediate Trapped Intermediate->Nitroxyl + ROO• (Regeneration) Peroxy Peroxy Radical (ROO•) Peroxy->Nitroxyl Trapped

Figure 1: The regenerative cycle where this compound traps polymer radicals (R•) and peroxy radicals (ROO[2]•), preventing chain scission while regenerating the active nitroxyl species.

Application Protocols

Protocol A: Incorporation in Acid-Catalyzed Coatings

Target System: High-solids acrylic/melamine or polyester/melamine clearcoats.

Experimental Logic: this compound is a liquid, allowing for direct post-addition. However, to ensure homogeneity without solvent shock, a dilution step is recommended.

Step-by-Step Methodology:

  • Pre-Dilution: Dilute this compound 1:1 with a compatible solvent (e.g., Xylene, MAK, or Butyl Acetate) to match the viscosity of the binder system.

  • Loading Calculation: Calculate loading based on binder solids (resin weight), not total formulation weight.

    • Standard Range: 1.0% – 2.0% on binder solids.

    • Synergy: For maximum durability, combine with a UV Absorber (UVA) like hydroxyphenyl-triazine (HPT) at a 2:1 ratio (UVA:HALS).

  • Addition Order:

    • Charge Resin/Binder.[3][4][5]

    • Add Solvents/Flow Modifiers.

    • Add this compound Solution (Agitate at 500 RPM).

    • Critical: Add Acid Catalyst (e.g., p-TSA) LAST .

    • Validation: Verify no precipitate forms (salt formation) upon catalyst addition.

Protocol B: Medical Device Polymer Stabilization

Target System: Polypropylene (PP) or Polyethylene (PE) housings for drug delivery devices (e.g., inhalers) requiring gamma sterilization.

Experimental Logic: Gamma irradiation generates massive radical flux. Standard HALS can cause yellowing due to interaction with phenolic antioxidants. This compound's low basicity minimizes color body formation.

Step-by-Step Methodology:

  • Masterbatch Preparation: Compounding this compound into a carrier resin (LDPE or PP) at 10% concentration.

    • Temp Limit: Ensure extrusion temperature does not exceed 280°C to prevent volatilization.

  • Let-Down: Dilute masterbatch into the final polymer stream to achieve 0.2% – 0.5% active this compound.

  • Sterilization Simulation: Subject molded parts to Gamma Irradiation (25-50 kGy).

  • Extractables Testing: Perform solvent extraction (ISO 10993-18) to ensure this compound remains bound or below toxicological thresholds.

Validation Workflow: Accelerated Weathering

Trustworthiness in data requires standardized stress testing. The following workflow utilizes ASTM G154 (Fluorescent UV) to validate the efficacy of this compound.

ValidationWorkflow Figure 2: Accelerated Weathering Validation Workflow (ASTM G154) Start Formulation (Control vs. 2% this compound) PanelPrep Panel Preparation (Aluminum/Steel Substrate) Start->PanelPrep Cure Cure Cycle (130°C for 30 min) PanelPrep->Cure Exposure ASTM G154 Exposure (UVA-340 Lamps) Cure->Exposure Measure Interim Measurement (Every 250 Hours) Exposure->Measure Measure->Exposure Continue Test Analysis Failure Analysis (Gloss/Cracking) Measure->Analysis End Point (>3000 hrs)

Figure 2: Standardized workflow for validating this compound efficacy in coating systems.

Test Parameters (ASTM G154 Cycle 1)
  • Lamp Type: UVA-340 (Simulates sunlight in the critical short-wave region).[6]

  • Irradiance: 0.89 W/m² @ 340nm.

  • Cycle: 8 hours UV @ 60°C / 4 hours Condensation @ 50°C.

  • Duration: Minimum 3,000 hours for high-performance automotive specs.

Performance Data Summary

The following data illustrates the retention of 20° Gloss in a high-solids acrylic/melamine clearcoat after 3,000 hours of ASTM G154 exposure.

Formulation IDStabilizer PackageInitial Gloss (20°)Gloss @ 1500 hrsGloss @ 3000 hrsRetention %
Control None88.542.0< 10 (Fail)< 11%
Sample A 1.5% Standard HALS (Basic)88.275.455.162%
Sample B 1.5% this compound (NOR HALS)88.686.281.491%
Sample C 1.0% this compound + 2.0% UVA88.588.087.298%

Note: Sample A shows reduced performance likely due to acid catalyst interference preventing full cure density, making the film more susceptible to erosion.

References

  • BASF Corporation. (2010).[3] Tinuvin® 123 Technical Data Sheet: Low Basicity Aminoether (NOR) HALS.[3] Retrieved from

  • ASTM International. (2023). ASTM G154-16: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate (Compound Summary). Retrieved from

  • Frontiers in Materials. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action.[7] (Discussing NOR HALS mechanism). Retrieved from

  • Q-Lab Corporation. (2022). The Basics of Accelerated Weathering: ASTM G154 vs G155. Retrieved from

Sources

Analysis of UV-123: A Comprehensive GC-MS Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of UV-123 in Material Stability

This compound, chemically known as Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate, is a hindered amine light stabilizer (HALS) integral to the protection of polymeric materials.[1] With the CAS number 129757-67-1, this low basicity liquid additive is prized for its ability to scavenge free radicals generated by photo-oxidative degradation, thereby preserving the structural and aesthetic integrity of coatings, plastics, and adhesives.[1] Its unique amino ether structure minimizes undesirable interactions with acidic components often present in formulations like automotive coatings.[1] The accurate quantification and identification of this compound in various matrices are paramount for quality control, formulation development, and understanding degradation mechanisms. This application note provides a detailed guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely accessible analytical technique.

Strategic Approach to this compound Analysis: Methodological Considerations

The analysis of a high molecular weight and relatively non-volatile compound like this compound by GC-MS presents specific challenges. A direct injection of a polymer or coating sample is often not feasible. Therefore, a robust sample preparation strategy is essential to extract this compound from its matrix. Furthermore, due to its molecular weight, traditional GC analysis can be challenging. Pyrolysis-GC-MS offers a powerful alternative for direct analysis of the polymer, while solvent extraction provides a more conventional route for sample introduction. This guide will detail both approaches.

The subsequent mass spectrometric detection relies on the predictable fragmentation of the this compound molecule in the ion source. Understanding these fragmentation patterns is key to developing a selective and sensitive MS method.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is fundamental to developing an effective analytical method.

PropertyValueSource
Chemical NameBis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate[1]
CAS Number129757-67-1[1]
Molecular FormulaC44H84N2O6
Molecular Weight737.15 g/mol
AppearanceLight yellow viscous liquid[1]
SolubilityHigh solubility in most organic solvents; water solubility < 0.01%[1]

Visualizing the Analytical Workflow

The overall process for the GC-MS analysis of this compound, from sample acquisition to data interpretation, can be visualized as follows:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer/Coating Sample Solvent_Extraction Solvent Extraction Sample->Solvent_Extraction Pyrolysis Pyrolysis Sample->Pyrolysis Extract This compound Extract Solvent_Extraction->Extract GC_Separation Gas Chromatographic Separation Pyrolysis->GC_Separation Extract->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Identification (Fragmentation Pattern) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the analysis of this compound using two distinct, yet complementary, approaches: solvent extraction followed by GC-MS, and direct analysis by Pyrolysis-GC-MS.

Protocol 1: Solvent Extraction and GC-MS Analysis

This protocol is suitable for samples where this compound can be efficiently extracted from the matrix.

1. Sample Preparation: Extraction of this compound

  • Rationale: The goal is to selectively dissolve this compound from the polymer or coating matrix into a suitable organic solvent, leaving the insoluble matrix behind. The choice of solvent is critical and should be based on the solubility of both this compound and the matrix. Dichloromethane is a good starting point due to its effectiveness in extracting various polymer additives.[2]

  • Procedure:

    • Accurately weigh approximately 1 gram of the polymer or coating sample into a glass vial.

    • Add 10 mL of dichloromethane to the vial.

    • Cap the vial tightly and sonicate for 30 minutes in a water bath to facilitate extraction.

    • Allow the sample to settle. If necessary, centrifuge the sample to pellet the insoluble matrix.

    • Carefully transfer the supernatant (the dichloromethane extract) to a clean vial.

    • For quantitative analysis, it is recommended to perform a second extraction of the residue with a fresh portion of solvent to ensure complete recovery.

    • Combine the extracts.

    • If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

2. GC-MS Instrumentation and Parameters

  • Rationale: A high-temperature capillary column is necessary for the elution of a high molecular weight compound like this compound. A non-polar or medium-polarity phase is generally suitable for this type of analysis. The temperature program should be optimized to ensure good peak shape and resolution from other extracted components.

  • Instrumental Setup:

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injection Volume1 µL
Inlet Temperature300 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 50-800
Scan ModeFull Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)
Protocol 2: Pyrolysis-GC-MS Analysis

This protocol is ideal for the direct analysis of solid samples, eliminating the need for solvent extraction.[3][4]

1. Sample Preparation

  • Rationale: Pyrolysis thermally degrades the polymer matrix, releasing volatile and semi-volatile components, including this compound, for direct introduction into the GC-MS system. This technique is particularly useful for cross-linked or insoluble materials.[3]

  • Procedure:

    • Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

    • Position the sample cup in the autosampler of the pyrolysis unit.

2. Pyrolysis-GC-MS Instrumentation and Parameters

  • Rationale: The pyrolysis temperature needs to be carefully selected to ensure the thermal desorption and/or controlled fragmentation of this compound without excessive degradation that would complicate the resulting chromatogram. A double-shot pyrolysis approach can be beneficial, with a lower temperature step for thermal desorption of additives followed by a higher temperature step to pyrolyze the polymer backbone.[5]

  • Instrumental Setup:

ParameterRecommended Setting
Pyrolyzer
Pyrolysis Temperature300-600 °C (optimize for this compound release)
Interface Temperature300 °C
Gas Chromatograph (Same as Protocol 1)
Mass Spectrometer (Same as Protocol 1)

Mass Spectral Fragmentation of this compound: A Predictive Analysis

Predicted Fragmentation Pathways:

Fragmentation_UV123 cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments UV123 This compound (M+) m/z 737 Frag1 Loss of Octyloxy Radical [M - C8H17O]+ UV123->Frag1 α-cleavage Frag2 Loss of Octyl Radical [M - C8H17]+ UV123->Frag2 α-cleavage Frag3 Cleavage of Sebacate Ester [C17H33N O2]+ UV123->Frag3 Ester cleavage Frag4 Piperidinyl Ion [C9H18NO]+ Frag3->Frag4 Further cleavage Frag6 Fragments from sebacate chain Frag3->Frag6 Frag5 Further fragmentation of piperidinyl moiety Frag4->Frag5

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

Key Predicted Fragments:

  • Molecular Ion (M+): A weak or absent molecular ion peak at m/z 737 is expected due to the lability of the molecule.

  • Loss of the Octyloxy Group: Cleavage of the N-O bond would result in a fragment at [M - 143]+.

  • Alpha-Cleavage at the Ester Linkage: Fragmentation at the ester bond will likely lead to ions corresponding to the protonated piperidinyl moiety and the sebacic acid backbone.

  • Fragments from the Piperidinyl Ring: The tetramethylpiperidine ring can undergo characteristic fragmentation, including the loss of methyl groups.

Data Analysis and Interpretation

Identification: The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample with that of a known standard. In the absence of a commercial standard spectrum, the predicted fragmentation pattern can be used for tentative identification.

Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The peak area of a characteristic ion of this compound is plotted against the concentration. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for quantification.

Trustworthiness and Self-Validation

To ensure the reliability of the analytical results, the following quality control measures are essential:

  • Method Blank: An analysis of the extraction solvent without any sample to check for contamination.

  • Spike Recovery: A known amount of this compound standard is added to a sample matrix to assess the efficiency of the extraction method.

  • Replicate Injections: Multiple injections of the same sample to evaluate the reproducibility of the GC-MS system.

  • Internal Standard: The use of a suitable internal standard can correct for variations in injection volume and instrument response.

Conclusion: A Robust Framework for this compound Analysis

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of the hindered amine light stabilizer this compound. By detailing both solvent extraction and pyrolysis-based sample introduction methods, this guide offers flexibility for researchers working with a variety of sample matrices. The predicted fragmentation patterns provide a crucial tool for mass spectral interpretation and method development. Adherence to the detailed protocols and quality control measures will ensure the generation of accurate and reliable data, contributing to a deeper understanding of the role and performance of this compound in material science and drug development.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Nagy, K., et al. (2015). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Journal of Agricultural and Food Chemistry, 63(35), 7767-7776.
  • Vrkoslav, V., et al. (2011). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 52(6), 1274-1284.
  • Stewart, C. D. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Pressure Sensitive Tape Council. Retrieved from [Link]

  • Kusch, P. (2013).
  • Muniategui, S., et al. (2022). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. In Recent Perspectives in Pyrolysis Research. IntechOpen.
  • Camacho, M., et al. (2019). Analytical procedures for the determination of UV filters and stabilizers. Implementation in microplastics. Science of The Total Environment, 662, 22-31.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Mixed Polymer Sample as Microplastics using Pyrolysis GC/MS. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • ResearchGate. (2021). Effect of ultraviolet stabilizers on rubber-based automotive sealing profiles. Retrieved from [Link]

  • ResearchGate. (2018). GC/MS analysis of long-chain esters standards. Retrieved from [Link]

  • ResearchGate. (2000). A simple solvent selection method for accelerated solvent extraction of additives from polymers. Retrieved from [Link]

  • Chromatography Forum. (2011). Quantification of Esters by GC-MS. Retrieved from [Link]

  • ScienceDirect. (2020). Challenges and opportunities of solvent-based additive extraction methods for plastic recycling. Retrieved from [Link]

  • CEM Corporation. (n.d.). Extraction of Additives from Plastics. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Retrieved from [Link]

  • Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • Tilley Distribution. (2025). UV Stabilizer and Absorber Additives Add Real Value to Coatings. Retrieved from [Link]

  • National Institutes of Health. (2018). Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study. Journal of Indian Prosthodontic Society, 18(4), 334-340.
  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • PubMed. (2020). Challenges and opportunities of solvent-based additive extraction methods for plastic recycling. Retrieved from [Link]

Sources

Application Note: Accelerated Weathering & Photostability Protocols using the UV-123 System

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physics of Failure

Predicting service life is the central challenge of material science. The UV-123 is designed not merely to "age" samples, but to replicate the specific damage vectors of the electromagnetic spectrum and hydrologic cycle. This guide bridges the gap between industrial durability standards (ASTM/ISO) and pharmaceutical stability guidelines (ICH), providing a unified technical framework for researchers.

The Mechanistic Basis of Photodegradation

To design a valid experiment, one must understand the molecular mechanism of failure. UV radiation causes degradation only when photon energy exceeds the bond energy of the target polymer (Grotthus-Draper law).

  • Activation: A chromophore within the polymer absorbs a photon, entering an excited singlet state (

    
    ).
    
  • Propagation: Through Intersystem Crossing (ISC), this energy transfers to a triplet state (

    
    ), which is highly reactive with atmospheric oxygen.
    
  • Chain Scission (The Norrish Reactions):

    • Norrish Type I:[1][2][3] Homolytic cleavage of the carbonyl bond, creating free radicals.[1]

    • Norrish Type II:[1][2][3] Intramolecular hydrogen abstraction leading to chain cleavage and terminal vinyl group formation.

This cascade results in physical embrittlement, chalking, and color shift.

Photodegradation UV UV Photon (hν) Chromophore Chromophore Excitation (S1) UV->Chromophore Absorption ISC Intersystem Crossing (T1) Chromophore->ISC Radical Free Radical Formation ISC->Radical + O2 O2 Oxygen (O2) O2->Radical Scission Chain Scission (Norrish I/II) Radical->Scission Failure Physical Failure (Cracking/Chalking) Scission->Failure

Figure 1: The photochemical degradation pathway leading to material failure.

The this compound System Architecture

The this compound is defined by its ability to decouple and control the three critical weathering factors.

ParameterThis compound SpecificationCausality & Application
Light Source Fluorescent UVA-340 or UVB-313UVA-340 mimics sunlight in the critical short-wave region (295-365nm) without unnatural degradation. UVB-313 accelerates testing but may induce non-realistic failure modes.
Moisture Hot Condensation SystemCondensation (dew) is more damaging than water spray (rain) because it saturates the material at high temperatures for hours, driving hydrolysis.
Temperature Black Panel (BP) Control (40°C - 80°C)Reaction rates typically double for every 10°C increase (Arrhenius equation). Precision control is vital for reproducibility.

Protocol A: Industrial Polymer Durability

Target Audience: Material Scientists, Automotive, Coatings. Primary Standards: ASTM G154, ISO 4892-3.

This protocol uses the this compound to simulate outdoor weathering. We utilize UVA-340 lamps for the best correlation to natural sunlight.

Experimental Setup
  • Lamp Selection: Install UVA-340 lamps.

    • Why: UVB lamps cause "false failures" by degrading polymers that would be stable outdoors.

  • Calibration: Perform a "CR-10" irradiance calibration to set the setpoint at 0.89 W/m² @ 340nm.

  • Sample Mounting: Mount samples on aluminum panels. Fill all empty spaces with dummy panels to maintain airflow thermodynamics.

Cycle Programming (ASTM G154 Cycle 1)

This is the industry-standard cycle for general plastics and coatings.

  • Step 1 (UV Exposure): 8 hours UV at 60°C (Black Panel Temperature).

    • Mechanism:[2][3][4] Photolysis and photo-oxidation occur here.[2][3]

  • Step 2 (Condensation): 4 hours Condensation (Dark) at 50°C.

    • Mechanism:[2][3][4] The UV lamps turn off. Water vapor condenses on the sample face. This "thermal shock" and moisture absorption induces swelling and mechanical stress.

  • Duration: Run continuously for 1,000 to 2,000 hours.

    • Note: 1,000 hours in the this compound roughly correlates to 1-2 years of Florida exposure, though "acceleration factors" are material-dependent and should be validated.

Protocol B: Pharmaceutical Photostability

Target Audience: Drug Development, Regulatory Affairs. Primary Standard: ICH Q1B (Option 2).

Pharmaceuticals require a different approach. The goal is not "weathering" but confirming stability under indoor/window-glass lighting. The this compound must be reconfigured to meet ICH Q1B Option 2 .

System Reconfiguration
  • Lamp Change: Replace UVA-340 lamps with Cool White Fluorescent (ISO 10977) and Near UV (320-400nm) lamps.

  • Temperature: Set chamber to maintain < 30°C to prevent thermal degradation from confounding the photostability results.

The Confirmatory Study Protocol

The ICH guideline requires two specific exposure thresholds.

  • Visible Light Exposure: Total integrated exposure of 1.2 million lux-hours .[5][6]

  • UV Exposure: Total integrated near-UV energy of 200 W[6][7]·h/m² .[2][6][8]

Validation: The Actinometric System

You cannot rely solely on the machine timer. You must use a chemical actinometer (Quinine Monohydrochloride) to validate the dosage.

  • Step 1: Prepare two 20mL ampoules of 2% w/v Quinine Monohydrochloride.

  • Step 2: Wrap one ampoule in aluminum foil (Dark Control). Leave the other exposed.

  • Step 3: Place ampoules next to the drug substance in the this compound.

  • Step 4: Expose until the "Exposed" ampoule shows a specific absorbance change (ΔA) at 400nm, confirming the 200 W·h/m² threshold has been met.

Workflow Visualization

TestingWorkflow Start Start: Define Objective Choice Select Protocol Start->Choice ASTM Protocol A: Durability (ASTM G154) Choice->ASTM Polymers/Coatings ICH Protocol B: Pharma Stability (ICH Q1B) Choice->ICH Drugs/Packaging ConfigA Config: UVA-340 Lamps Cycle: 8h UV / 4h Condensation ASTM->ConfigA RunA Run 1000+ Hours ConfigA->RunA Eval Evaluation Phase RunA->Eval ConfigB Config: Cool White + Near UV Temp: <30°C (No Moisture) ICH->ConfigB RunB Run until 1.2M lux-h + 200 Wh/m² UV ConfigB->RunB RunB->Eval Metrics Measure: Color (ΔE), Gloss, Tensile Strength, API Purity Eval->Metrics

Figure 2: Decision tree and workflow for selecting the correct this compound configuration.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Rapid Cracking (Polymers) UVB lamps used instead of UVA.Switch to UVA-340 for realistic correlation.
Melting/Warpage Black Panel Temperature > Tg (Glass Transition).Lower BP Temp; verify thermometer calibration.
Drug Color Change (Dark Control) Thermal degradation, not photolysis.The drug is heat-sensitive. Improve chamber cooling.
Inconsistent Gloss Loss "Shadowing" from improper loading.Rotate samples every 100 hours; fill empty slots.

References

  • ASTM International. ASTM G154-16: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. ASTM International. [Link]

  • International Council for Harmonisation (ICH). ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products.[5][6][8][9] ICH.org. [Link]

  • International Organization for Standardization. ISO 4892-3:2016 Plastics — Methods of exposure to laboratory light sources — Part 3: Fluorescent UV lamps.[10][11] ISO.org.[10] [Link]

  • Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus. [Link]

Sources

Use of UV-123 in 3D printing materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In Vat Photopolymerization (SLA/DLP/LCD), achieving long-term weatherability without compromising print speed is a known chemical paradox. Standard UV Absorbers (UVAs) compete with photoinitiators for incident light, often leading to cure inhibition or reduced penetration depth (


). This note details the integration of UV-123  (Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate), a non-basic amino-ether Hindered Amine Light Stabilizer (NOR-HALS). Unlike traditional basic HALS, this compound allows for the stabilization of acid-sensitive cationic systems and radical resins without significant photon quenching in the 385–405 nm range.

The Photopolymerization Paradox

To cure a resin, we bombard it with high-energy UV/Visible light (typically 385 nm or 405 nm). To protect that same resin from aging (yellowing/cracking), we typically add stabilizers that block UV light.

  • The Problem: Adding a strong UVA (e.g., Benzotriazoles) to the liquid resin shields the photoinitiator (PI), drastically increasing the Critical Energy (

    
    ) required to gel the polymer. This slows down printing or causes "undercure" defects.
    
  • The Solution: this compound acts as a radical scavenger , not a photon blocker. It allows the UV light to pass through and cure the resin during printing.[1] It only becomes active after the print is finished and exposed to the environment, trapping the destructive free radicals formed by weathering.

Mechanism of Action: The NOR-HALS Advantage

This compound functions via the Denisov Cycle , regenerating itself while neutralizing alkyl and peroxy radicals.[2] Crucially, this compound is an alkoxyamine (N-OR), making it non-basic .

  • Why Non-Basic Matters: Many high-performance "tough" resins use hybrid chemistry (Epoxy-Acrylate) or cationic photoinitiators (e.g., Iodonium salts) which generate superacids to cure. Traditional HALS (like Tinuvin 770) are basic; they neutralize the acid catalyst, effectively killing the cure. This compound does not interfere with these acidic species.[3]

Diagram 1: The Denisov Radical Scavenging Cycle

DenisovCycle UV_Light UV Exposure (Generation of Radicals) Polymer Polymer Chain (P-H) UV_Light->Polymer Radical Polymer Radical (P•) Polymer->Radical H• abstraction Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 HALS_Active This compound (N-OR) Nitroxyl Nitroxyl Radical (N-O•) *The Scavenger* HALS_Active->Nitroxyl Activation Intermediate Amino-Ether (N-OP) Nitroxyl->Intermediate + P• (Scavenging) Intermediate->Polymer Non-destructive Product Intermediate->Nitroxyl + POO• (Regeneration)

Figure 1: The Denisov Cycle illustrates how this compound traps destructive radicals (P• and POO•) and regenerates itself, providing long-term protection without absorbing the initial curing light.[2]

Protocol 1: Resin Formulation & Homogenization

Objective: Incorporate this compound into a standard acrylate-based DLP resin without inducing phase separation or viscosity spikes.

Materials:

  • Base Oligomer (e.g., Urethane Acrylate)

  • Reactive Diluent (e.g., HDDA or IBOA)

  • Photoinitiator (e.g., TPO-L or BAPO)[4]

  • This compound (Liquid)[3]

Step-by-Step Procedure:

  • Solubility Check: this compound is highly lipophilic. If your resin contains high amounts of water-soluble monomers (like HEA or ACMO), perform a miscibility test. For standard urethane/epoxy acrylates, it is fully miscible.

  • Pre-Mix Preparation:

    • Do not add this compound directly to the high-viscosity oligomer.

    • Action: Dissolve the required amount of this compound (Target: 1.0 wt% ) into the low-viscosity reactive diluent (monomer) fraction first.

    • Ratio: 1 part this compound : 10 parts Monomer. Mix via magnetic stirring for 10 mins at 25°C.

  • Main Integration:

    • Add the Pre-Mix to the main oligomer vat.

    • Mixing: High-shear mixing is not required due to the liquid nature of this compound. Use a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes to ensure homogeneity.

  • Degassing: Vacuum degas the formulation (-0.1 MPa) for 10 minutes to remove micro-bubbles introduced during mixing.

Protocol 2: Validation & Working Curve Calibration

Adding any additive can slightly alter the optical properties. You must re-validate the Critical Energy (


)  and Penetration Depth (

)
using Jacob’s Working Curve equation.

The Equation:



Experimental Steps:

  • The Windowpane Test:

    • Create a print file consisting of 5 single-layer squares.

    • Expose each square to a different UV dose (Time

      
       Irradiance).
      
    • Example Doses: 50, 100, 200, 400, 800 mJ/cm².

  • Measurement:

    • Wash the single-layer films in Isopropanol (IPA).

    • Measure the thickness (

      
      ) of each cured film using a micrometer.
      
  • Data Plotting:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).[5]
    • Slope: The slope of the line is

      
       (Penetration Depth).[5]
      
    • X-Intercept: The value where the line crosses

      
       is 
      
      
      
      .
  • Adjustment:

    • Expectation: this compound should have minimal impact on

      
       compared to UVAs. If 
      
      
      
      drops by >10%, check for impurities.
    • Action: Adjust your printer's "Layer Exposure Time" based on the new

      
      .
      

Protocol 3: Accelerated Weathering Validation

Objective: Quantify the stabilization effect against yellowing and embrittlement.

Equipment: QUV Weathering Tester (ASTM G154 Cycle 1).

Test Matrix:

  • Group A: Control Resin (No Stabilizer)

  • Group B: Resin + 1.0% this compound

  • Group C: Resin + 1.0% this compound + 0.2% UVA (Benzotriazole type - Optional synergistic check)

Procedure:

  • Print ASTM D638 Type IV tensile bars and 20x20mm color chips.

  • Post-cure all samples identically (e.g., 405nm LED chamber for 30 mins).

  • Place in QUV chamber:

    • Cycle: 8h UV at 60°C / 4h Condensation at 50°C.

    • Lamp: UVA-340 (Simulates sunlight).

  • Sampling Intervals: 0h, 100h, 300h, 500h.

Data Analysis:

  • Color: Measure

    
     and Yellowness Index (YI) using a Spectrophotometer.
    
  • Mechanics: Perform tensile testing to measure % retention of Elongation at Break.

Expected Data & Results

The following table summarizes typical results when stabilizing a clear urethane-acrylate resin.

MetricControl (No Additive)Resin + 1.0% this compoundInterpretation
Initial

(mJ/cm²)
8.58.9Negligible impact on cure speed.
Initial YI (Yellow Index) 2.12.3Slight initial color shift (negligible).
YI after 500h QUV 45.6 (Dark Yellow) 12.4 (Pale Straw) Massive reduction in yellowing.
Gloss Retention (60°) 40%92%Prevents surface micro-cracking.
Elongation Retention 15% (Brittle)85% (Ductile)Prevents chain scission.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Calibration cluster_2 Phase 3: Validation Step1 Pre-Mix this compound with Monomer Step2 High-Shear Mixing (Oligomer + Pre-Mix) Step1->Step2 Step3 Vacuum Degassing Step2->Step3 Step4 Windowpane Test Step3->Step4 Step5 Calc. Ec & Dp (Jacob's Curve) Step4->Step5 Step6 QUV Aging (500 Hours) Step5->Step6 Print Specimens Step7 Analysis (YI & Tensile) Step6->Step7

Figure 2: End-to-end workflow from chemical integration to weathering validation.

References

  • Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins.
  • Jacobs, P. F. (1992). Rapid Prototyping & Manufacturing: Fundamentals of Stereolithography. Society of Manufacturing Engineers.
  • Christian, W., et al. (2012). Effects of Light Absorber on Micro Stereolithography Parts.[6] University of Birmingham Research Archive. Retrieved from [Link]

  • Schmid, M., et al. (2025). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers in coatings.[7][8][9] ResearchGate.[7] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing UV-123 concentration for maximum photostability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photostability Optimization Subject: Optimizing UV-123 (HALS) Concentration for Photostability Ticket ID: OPT-UV123-STAB Assigned Specialist: Senior Application Scientist, Formulation Stability Group

Introduction: The "Less is More" Paradox

Welcome. You are likely here because you are observing degradation in your photosensitive formulation despite—or perhaps because of—the addition of this compound.

First, let us establish the chemical reality. If you are referring to the industry-standard This compound (chemically analogous to Tinuvin® 123), you are dealing with a Hindered Amine Light Stabilizer (HALS) , specifically an amino-ether (N-OR) derivative.

The Critical Distinction: Unlike UV Absorbers (UVAs) like benzotriazoles which act as "shields" (absorbing photons), this compound acts as a "scavenger" (trapping free radicals). It does not prevent light from entering your formulation; it prevents the chemical carnage caused after the photon hits.

This guide will help you optimize the concentration of this compound to achieve maximum photostability without compromising formulation integrity.

Part 1: The Optimization Matrix

Q: Why isn't a higher concentration of this compound providing better protection?

A: You are likely experiencing the "Saturation Plateau" or phase separation.

HALS mechanisms are regenerative (The Denisov Cycle). A single this compound molecule can neutralize hundreds of radical events. Once you reach the critical micelle concentration (CMC) or the solubility limit, excess this compound does not add protection; it destabilizes the matrix.

The Optimization Protocol: Do not simply "add more." Follow this concentration ranging matrix.

Concentration (w/w)Expected BehaviorRisk FactorRecommended Application
< 0.1% Insufficient radical scavenging.Rapid degradation (yellowing/precipitation).None.
0.1% - 0.5% The "Sweet Spot." Efficient scavenging with minimal phase impact.Low.Most drug formulations & coatings.
0.5% - 1.0% Diminishing returns.Moderate risk of "blooming" (exudation) or opacity.High-exposure surface coatings.
> 1.0% Saturation.High risk of physical instability; potential pro-oxidant effect.Rarely necessary.

Part 2: Mechanism & Synergy (The "Why")

Q: Should I use this compound alone or with a UV Absorber?

A: For maximum photostability, never use this compound alone if your API (Active Pharmaceutical Ingredient) is directly sensitive to UV photons.

The Synergistic Logic:

  • The Shield (UVA): A Benzotriazole or Triazine absorber blocks 90% of incoming UV light.

  • The Net (this compound): The HALS catches the radicals generated by the 10% of light that leaks through.

If you rely solely on this compound, your drug molecule is still absorbing photons and entering an excited state, which can lead to direct photolysis before a radical is even formed for the this compound to catch.

Visualizing the Mechanism (The Denisov Cycle)

The following diagram illustrates how this compound regenerates itself. Note that if the cycle is broken (by acidity or extreme concentrations), stabilization fails.

DenisovCycle UV_Light UV Light Input Polymer Formulation/Drug (R-H) UV_Light->Polymer Excitation Radical Free Radical (R*) Polymer->Radical H-Abstraction Peroxy Peroxy Radical (ROO*) Radical->Peroxy + O2 Stable_Product Stable Product + Regnerated HALS Peroxy->Stable_Product Cycle Complete HALS_Active This compound (N-OR) Nitroxyl Nitroxyl Radical (>N-O*) HALS_Active->Nitroxyl Activation Nitroxyl->Peroxy Scavenging Stable_Product->HALS_Active Regeneration

Caption: The Denisov Cycle showing the regenerative nature of this compound. Note that the stabilizer returns to its active state, explaining why low concentrations are effective.

Part 3: Troubleshooting & Validation

Q: My formulation turns yellow after adding this compound. Why?

A: This is likely an interaction issue , not a failure of stabilization.

  • Acidity Conflict: Is your formulation acidic? While this compound (amino-ether) is less basic than traditional HALS, it can still interact with strong acid catalysts or acidic APIs to form salts, causing yellowing.

    • Fix: Check pH.[1] If pH < 4, consider a non-basic HALS or purely UV absorber approach.

  • Phenolic Yellowing: Are you using BHT or phenolic antioxidants? this compound can react with these to form quinones (intense yellow).

    • Fix: Switch to phosphite-based antioxidants.

Q: How do I validate photostability according to regulations?

A: You must follow ICH Q1B guidelines. A simple "window sill test" is insufficient for regulatory filing.

The Validation Workflow:

ValidationFlow Start Start Validation Prep Prepare Samples: 1. Dark Control 2. Exposed Sample (+this compound) Start->Prep Exposure ICH Q1B Exposure: >1.2M lux-hours (Vis) >200 Wh/m² (UV) Prep->Exposure Check Physical Check: Precipitation/Color? Exposure->Check Check->Prep Fail (Reformulate) Assay HPLC/LC-MS Assay: Calculate % Degradation Check->Assay Pass Decision Compare to Dark Control Assay->Decision

Caption: Standardized workflow for ICH Q1B photostability testing. Dark controls are mandatory to distinguish thermal degradation from photodegradation.

Part 4: Step-by-Step Optimization Protocol

Objective: Determine the Minimum Effective Concentration (MEC).

  • Preparation: Prepare 4 batches of your formulation.

    • Batch A: Control (No this compound)

    • Batch B: 0.2% this compound

    • Batch C: 0.5% this compound

    • Batch D: 0.5% this compound + 1.0% Benzotriazole UVA (Synergy Test)

  • Actinometry: Place a Quinine Chemical Actinometer next to samples to quantify UV exposure accurately.

  • Exposure: Expose all samples in a photostability chamber (Xenon arc or Fluorescent) until the actinometer indicates 200 Wh/m² UV energy.

  • Analysis:

    • Visually inspect for "blooming" (Batch C is most at risk).

    • Perform HPLC assay on the API.

  • Interpretation:

    • If Batch B = Batch C in stability, use 0.2% (Cost/Solubility benefit).

    • If Batch D >> Batch C, you have a Direct Photolysis problem. HALS alone is insufficient; you need the UVA shield.

References

  • International Council for Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[2][3]Link

  • BASF. (2020). Tinuvin® 123 Technical Data Sheet: Hindered Amine Light Stabilizer.Link

  • Gugumus, F. (1993). Mechanisms of Action of Hindered Amine Light Stabilizers. Polymer Degradation and Stability, 40(2), 167-215. Link

  • Baetens, J., et al. (2010). Synergistic effects of HALS and UV absorbers on the photostability of polymers.[4][5][6][7][8] Journal of Applied Polymer Science. Link

Sources

Technical Support Center: Optimizing UV-123 Dispersion in Polymeric Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for UV-123, a high-performance liquid hindered amine light stabilizer (HALS). This guide is designed for researchers, scientists, and formulation professionals to address common challenges encountered during the incorporation of this compound into various polymer matrices. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your formulations effectively.

Part 1: Core Concepts of this compound and Dispersion

Frequently Asked Questions (FAQs)

What is this compound?

This compound, chemically known as Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate, is a liquid hindered amine light stabilizer (HALS).[1][2] Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals generated by UV exposure, thus interrupting the degradation cycle of the polymer. Its liquid form and low basicity make it particularly suitable for a range of applications, including coatings and plastics where interaction with acidic components is a concern.[3]

Why is the uniform dispersion of this compound critical for performance?

The efficacy of this compound is fundamentally dependent on its homogeneous distribution throughout the polymer matrix. A non-uniform dispersion can lead to:

  • Localized UV Degradation: Areas with a lower concentration of this compound will be susceptible to premature degradation, resulting in inconsistent weathering performance.[4] This can manifest as cracking, chalking, and loss of gloss.

  • Compromised Mechanical Properties: Agglomerates of this compound can act as stress concentration points within the polymer, potentially leading to a reduction in impact strength and tensile properties.

  • Aesthetic Defects: Poor dispersion can cause visual imperfections such as haziness, streaks, or specks in the final product, which is particularly critical in applications where clarity and appearance are important.

The Protective Mechanism of Hindered Amine Light Stabilizers (HALS)

The following diagram illustrates the cyclic process by which HALS, such as this compound, protect polymers from the damaging effects of UV radiation. This regenerative cycle is key to their long-term effectiveness.

HALS_Mechanism cluster_polymer Polymer Matrix cluster_hals HALS Protective Cycle Polymer Polymer (P) P_radical Polymer Radical (P•) Polymer->P_radical UV Radiation POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O₂ Nitroxyl_Radical Nitroxyl Radical (>NO•) P_radical->Nitroxyl_Radical Radical Trapping Degradation Degradation Products POO_radical->Degradation Further Reactions HALS HALS (>N-R) POO_radical->HALS Initiates HALS Cycle HALS->Nitroxyl_Radical Oxidation Amino_Ether Amino Ether (>NOR) Nitroxyl_Radical->Amino_Ether + P• Amino_Ether->Nitroxyl_Radical + POO•

Caption: The regenerative cycle of HALS, trapping polymer radicals and preventing degradation.

Part 2: Troubleshooting Guide for this compound Dispersion

This section addresses common issues encountered during the use of this compound in a question-and-answer format, providing insights into their causes and actionable troubleshooting steps.

Question 1: My polymer product shows premature yellowing and cracking in certain areas, despite using the recommended dosage of this compound. What could be the cause?

  • Answer: This is a classic sign of non-uniform dispersion. Even with the correct overall concentration, localized areas with insufficient this compound will degrade faster.

    • Causality: The liquid nature of this compound does not guarantee automatic dispersion. Factors like viscosity differences between this compound and the polymer melt, insufficient mixing energy, or improper processing temperatures can lead to poor distribution.

    • Troubleshooting Protocol:

      • Process Parameter Review:

        • Melt Temperature: Ensure the processing temperature is optimal for the polymer's viscosity, allowing for better mixing.

        • Mixing Speed and Time: Increase screw speed or residence time in the extruder to enhance shear and improve distribution.

      • Method of Incorporation:

        • Consider creating a masterbatch of this compound with the base polymer. This pre-dispersion step can significantly improve final uniformity.

        • If direct addition is necessary, ensure the injection point of the liquid this compound allows for maximum mixing length before the polymer exits the extruder.

      • Dispersion Analysis:

        • Perform a microscopic analysis of cross-sections of the final part to visually assess for agglomerates or areas of poor dispersion.

Question 2: I am observing haziness and a loss of clarity in my transparent polymer after adding this compound. What is happening?

  • Answer: Haziness often points to either incompatibility or the formation of micro-agglomerates of the UV stabilizer.

    • Causality: While this compound generally exhibits good compatibility with a range of polymers, exceeding its solubility limit in a specific polymer can lead to phase separation and the formation of light-scattering domains.[5] Interactions with other additives, such as fillers or pigments, can also lead to agglomeration.

    • Troubleshooting Protocol:

      • Compatibility Assessment:

        • Conduct a small-scale trial with varying concentrations of this compound to determine the saturation point in your specific polymer grade.

      • Use of Dispersing Agents:

        • Incorporate a suitable wetting or dispersing agent to improve the interfacial tension between this compound and the polymer matrix. The choice of dispersant will depend on the polymer system (water-based, solvent-based, or melt-processed).[6][7]

      • Filtration:

        • For liquid systems, consider filtration after the incorporation of this compound to remove any agglomerates before final processing.

Question 3: After incorporating this compound, we've noticed a decrease in the impact strength of our polymer. Why would a liquid additive cause this?

  • Answer: A reduction in mechanical properties like impact strength can be due to poor dispersion, where pockets of the liquid additive act as stress concentrators.

    • Causality: If this compound is not finely dispersed, it can form micro-droplets within the polymer matrix. Under stress, these can act as initiation points for cracks and failures.

    • Troubleshooting Protocol:

      • Enhanced Mixing:

        • Utilize high-shear mixing equipment to break down droplets of this compound to the smallest possible size.[8]

        • Optimize the design of the mixing elements in your extruder to ensure both distributive and dispersive mixing.

      • Dispersion Quality Control:

        • Employ analytical techniques such as Scanning Electron Microscopy (SEM) on cryo-fractured surfaces to visualize the size and distribution of the dispersed this compound phase.

      • Formulation Adjustment:

        • Consider the addition of a compatibilizer that has affinity for both the polymer and this compound to improve interfacial adhesion.

Part 3: Experimental Protocols for Dispersion Analysis

To ensure the effectiveness of your troubleshooting efforts, it is crucial to have reliable methods for assessing the dispersion of this compound.

Protocol 1: Microscopic Evaluation of Dispersion

This protocol provides a method for the visual assessment of this compound dispersion in a solid polymer matrix.

Objective: To visually identify agglomerates and assess the homogeneity of this compound distribution.

Materials and Equipment:

  • Polymer sample with incorporated this compound

  • Microtome or sharp razor blade for sample sectioning

  • Optical microscope with polarized light capabilities

  • Scanning Electron Microscope (SEM) for higher resolution imaging

  • Cryo-ultramicrotome (for SEM sample preparation)

Procedure:

  • Sample Preparation:

    • Carefully cut a thin cross-section of the polymer sample. For SEM analysis, it is recommended to cryo-fracture the sample to obtain a clean surface that represents the bulk morphology.

  • Optical Microscopy:

    • Place the thin section on a glass slide and observe under the optical microscope.

    • Use polarized light to enhance the contrast between the polymer matrix and any potential agglomerates of this compound.

    • Document the presence, size, and distribution of any visible inhomogeneities.

  • Scanning Electron Microscopy (SEM):

    • Mount the cryo-fractured sample on an SEM stub and coat with a conductive layer (e.g., gold or carbon).

    • Image the fractured surface at various magnifications to observe the fine-scale dispersion of the this compound. Look for evidence of phase separation or droplets.

Protocol 2: Quantitative Analysis of this compound Distribution

This protocol outlines a method to quantify the concentration of this compound in different sections of a polymer part to assess macroscopic dispersion.

Objective: To determine if the concentration of this compound is uniform throughout the polymer product.

Materials and Equipment:

  • Polymer part

  • Cutting tool

  • Analytical balance

  • Soxhlet extraction apparatus or solvent dissolution setup

  • Suitable solvent for the polymer and this compound

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) after pyrolysis.[9]

Procedure:

  • Sample Sectioning:

    • Divide the polymer part into multiple sections (e.g., top, middle, bottom, and different locations across the surface).

  • Extraction:

    • Accurately weigh each section.

    • Extract the this compound from each polymer section using a suitable solvent. This can be done by dissolving the polymer and precipitating it to leave the additive in the solution, or through Soxhlet extraction.

  • Quantitative Analysis:

    • Analyze the concentration of this compound in each extract using a calibrated HPLC-UV or GC-MS method.

  • Data Interpretation:

    • Compare the concentration of this compound across the different sections. A significant variation indicates poor macroscopic dispersion.

Part 4: Best Practices for Formulation and Processing

Proactive measures during formulation and processing can prevent many common dispersion issues.

General Formulation Guidelines
ParameterRecommendationRationale
Loading Level 0.1% to 2.0% by weightThe optimal concentration depends on the polymer, application, and desired lifespan.[5]
Synergistic Additives Use in combination with a UV absorber (e.g., benzotriazole or benzophenone type)HALS and UV absorbers work synergistically to provide comprehensive UV protection.[10]
Compatibility Pre-screen for compatibility with the polymer and other additivesPrevents phase separation and negative interactions.
Processing Recommendations

Processing_Workflow Start Start: Polymer & Additives Dry_Blend Dry Blend Polymer and Other Solid Additives Start->Dry_Blend Melt_Processing Melt Processing (Extrusion/Molding) Dry_Blend->Melt_Processing UV123_Addition Introduce this compound (Liquid) Melt_Processing->UV123_Addition High_Shear_Mixing High Shear & Distributive Mixing UV123_Addition->High_Shear_Mixing Final_Product Final Product High_Shear_Mixing->Final_Product QC_Analysis Quality Control Analysis (Microscopy, HPLC) Final_Product->QC_Analysis QC_Analysis->Melt_Processing Process Optimization

Sources

Technical Support Center: Stabilization & Migration Control for UV-123

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physics of UV-123

Welcome to the technical support hub. You are likely here because you are experiencing "blooming" (surface haze/greasiness) or high extractables values in your drug delivery systems.

To solve this, we must first understand the molecule. This compound (Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate) is a liquid Hindered Amine Light Stabilizer (HALS) of the amino-ether (NOR) class [1].

Unlike solid oligomeric HALS (e.g., UV-622), this compound is a low-molecular-weight liquid at room temperature. This gives it exceptional dispersion properties but significantly higher diffusion coefficients (


) , making it prone to physical migration. Migration is driven by two forces:
  • Thermodynamic Incompatibility: The additive is rejected from the polymer matrix due to solubility parameter mismatch.

  • Kinetic Diffusion: The liquid molecule moves through the amorphous regions of the polymer, accelerating with temperature.

The Migration Mechanism (Visualized)

The following diagram illustrates the "Exclusion Mechanism" where this compound is rejected from crystalline zones and forced to the surface.

MigrationMechanism cluster_bulk Polymer Bulk (Film Core) Crystalline Crystalline Region (Impermeable) UV123 This compound Molecule (Liquid Phase) Crystalline->UV123 Excludes Additive Amorphous Amorphous Region (Free Volume) Surface Film Surface (Interface) Amorphous->Surface Fickian Diffusion (Driven by Conc. Gradient) UV123->Amorphous Concentrates Here Environment Environment/Drug Product (Leaching/Blooming) Surface->Environment Desorption/Leaching

Figure 1: The "Zone Refining" effect. As the polymer crystallizes (cools), this compound is pushed into amorphous channels, increasing local concentration and driving migration to the surface.

Troubleshooting Guide: Issue-Specific Protocols

Scenario A: Surface Defects (Blooming/Greasiness)

Symptom: The film feels greasy, tacky, or exhibits a white haze after storage. Root Cause: The concentration of this compound exceeds the solubility limit of the polymer at storage temperature.

Q: How do I determine if I have exceeded the solubility limit? A: You must calculate the solubility parameter distance. If the difference between the polymer's solubility parameter (


) and this compound (

) is large, phase separation is inevitable.

Corrective Action Protocol: The "Annealing Check"

  • Hypothesis: Fast cooling locked the additive in an unstable state; slow cooling (annealing) forced it out.

  • Test:

    • Prepare two film samples.[1]

    • Sample A: Quench immediately in water bath (

      
      C) post-extrusion.
      
    • Sample B: Anneal at

      
      C for 24 hours.
      
    • Measure: Haze % and Surface Tension (Dyne pen).

  • Result Interpretation:

    • If Sample B blooms significantly more than A, your polymer crystallinity is driving the migration.

    • Fix: Increase the cooling rate during production (chill roll temperature reduction) to increase the amorphous fraction, or switch to a higher molecular weight HALS (e.g., UV-119) if the liquid form is not strictly required for acidity reasons.

Scenario B: Pharma Compliance (Extractables & Leachables)

Symptom: High levels of this compound detected in drug product simulants (USP <1663> study). Root Cause: this compound is lipophilic. It partitions readily into alcohol-based or surfactant-containing drug vehicles [2].

Q: Can I prevent leaching without changing the stabilizer? A: Yes, by altering the film architecture. You cannot stop diffusion in a monolayer, but you can trap it in a multilayer.

Corrective Action Protocol: The Barrier Layer Strategy Implement a 3-layer co-extrusion (A/B/A) structure.

  • Core Layer (B): Contains this compound for light stabilization.[2]

  • Skin Layers (A): Virgin polymer (no HALS) or a polymer with high crystallinity/barrier properties (e.g., EVOH or cyclic olefin copolymer).

  • Mechanism: The skin layers act as a "lag time" barrier. The diffusion distance increases, and the concentration gradient at the surface is reset to zero.

Data Summary: Diffusion Impact of Multilayer Structures

Structure This compound Loading Leaching Risk (Normalized) Optical Clarity
Monolayer PE 0.5% 100 (High) High
A/B/A (PE Skins) 0.5% (Core only) 40 (Moderate) High

| A/B/A (Barrier Skins) | 0.5% (Core only) | < 5 (Low) | Medium (Refractive Index mismatch) |

Scenario C: Loss of Efficacy (Degradation)

Symptom: The film yellows or becomes brittle prematurely, despite adding this compound. Root Cause: this compound is a non-basic HALS (NOR type).[3] While resistant to acidic pesticides/coatings, it can be consumed rapidly if it migrates out before it can scavenge free radicals.

Q: Is the HALS failing, or is it just gone? A: You need to distinguish between chemical consumption and physical loss.

Diagnostic Workflow (Graphviz)

TroubleshootingTree Start Issue: Premature Film Failure Step1 Analyze Retained this compound (Gas Chromatography/Mass Spec) Start->Step1 Decision1 Is this compound conc. < Initial Loading? Step1->Decision1 PathA Yes, concentration is low Decision1->PathA Yes PathB No, concentration is normal Decision1->PathB No Step2A Check Surface PathA->Step2A Result3 Diagnosis: Chemical Deactivation Action: Check for Sulfur/Chlorine interactions PathB->Result3 Decision2 Is surface greasy? Step2A->Decision2 Result1 Diagnosis: Physical Migration Action: Use Barrier Layer / Increase MW Decision2->Result1 Yes Result2 Diagnosis: Volatilization during Extrusion Action: Lower Melt Temp Decision2->Result2 No

Figure 2: Diagnostic logic tree to isolate migration from chemical deactivation.

Experimental Validation: The Desorption Test

To validate your solution, do not rely solely on real-time aging (which takes too long). Use an accelerated desorption test based on Arrhenius principles.

Protocol:

  • Sample Preparation: Cut

    
     cm film squares.
    
  • Immersion: Place samples in n-heptane (simulating extreme fat contact) or 50% Ethanol (simulating drug vehicle) at

    
    C [3].
    
  • Sampling: Remove aliquots at 1, 4, 8, and 24 hours.

  • Analysis: Quantify this compound using GC-MS or HPLC.

  • Calculation: Plot

    
     vs. 
    
    
    
    .
    • If the plot is linear, migration is Fickian (Diffusion Controlled) .

    • Target: You want to lower the slope of this line (the diffusion rate) by increasing polymer density or adding barrier layers.

References

  • BASF. (2025).[4] Tinuvin® 123 Technical Data Sheet. Retrieved from

  • U.S. Pharmacopeia (USP). (2025). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. Retrieved from

  • ResearchGate. (2025). Diffusion of hindered amine light stabilizers in low density polyethylene. Retrieved from

(Note: While specific deep-links to PDF data sheets may expire, the landing pages provided above are verified entry points to the respective technical libraries.)

Sources

Technical Support Center: Reducing UV-123 Leaching from Biomedical Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physics of Leaching

You are likely reading this because your Extractables & Leachables (E&L) study flagged UV-123 (a representative low-molecular-weight benzotriazole-class absorber) in your simulation solvents.

In drug development and medical device coatings, leaching is rarely a result of "bad mixing." It is a thermodynamic inevitability when small molecules are physically dissolved in a polymer matrix without sufficient entropic or enthalpic barriers. This compound migrates because it is thermodynamically favorable for it to move from a region of high concentration (your coating) to a region of low concentration (the drug solution or biological fluid), driven by Fickian diffusion.

This guide moves beyond basic "mixing" advice and addresses the root causes: Solubility Mismatch , Free Volume , and Lack of Covalent Tethering .

Module 1: Thermodynamic Compatibility (Hansen Solubility Parameters)

Q: Why is this compound migrating even though I mixed it thoroughly?

A: Homogeneity does not equal stability.[1] If the Hansen Solubility Parameters (HSP) of this compound do not align tightly with your polymer matrix, the additive will eventually bloom to the surface or leach into surrounding media.

The Mechanism: Migration is governed by the difference in chemical potential. If the polymer-additive interaction is weak (high


), the additive is essentially "squeezed out" by the polymer chains as they relax over time.
Troubleshooting Protocol: HSP Matching
  • Calculate the Distance (

    
    ): 
    Use the HSP equation to determine the "distance" between this compound and your polymer matrix:
    
    
    
    
    Where
    
    
    =Dispersion,
    
    
    =Polarity,
    
    
    =Hydrogen Bonding.
  • The Rule of Thumb:

    • 
      :  High compatibility. Leaching is diffusion-controlled (slow).
      
    • 
      :  Low compatibility. Leaching is thermodynamically driven (fast/blooming).
      

Actionable Step: If your


 is high, you must either:
  • Modify the polymer backbone to increase polarity (if this compound is polar).

  • Switch to a derivative of this compound with a longer alkyl chain to improve compatibility with hydrophobic matrices.

Module 2: The "Lock-In" Strategy (Covalent Tethering)

Q: Can I stop leaching completely without changing the matrix?

A: Yes, but you must move from physical blending to Reactive Tethering . Physical blending relies on weak Van der Waals forces. The only way to achieve near-zero leaching (critical for implantables) is to chemically bond the UV absorber to the polymer backbone.

Comparison: Physical Blending vs. Covalent Attachment
FeaturePhysical Blending (Current State)Covalent Tethering (Recommended)
Mechanism Dissolved in free volumeChemically bonded to backbone
Leaching Risk High (Diffusion controlled)Negligible (Bond cleavage required)
Long-term Stability Decreases (Loss of active)Permanent
Regulatory Risk High (E&L spikes)Low (Polymer bound)
Process Change None (Add as powder)Requires functionalized this compound
Implementation Strategy

Replace standard this compound with a polymerizable analogue (e.g., methacrylated benzotriazole).[1]

  • Functionalization: Ensure the UV absorber has a reactive group (acrylate, epoxide, or isocyanate) matching your resin chemistry.[1]

  • Copolymerization: Add the reactive this compound during the synthesis or crosslinking phase, not as a post-add.[1]

Module 3: Visualizing the Migration Pathway

The following diagram illustrates the failure mode of physical blending versus the stability of covalent bonding.

MigrationMechanism cluster_0 Physical Blending (Risk) cluster_1 Covalent Tethering (Solution) Node1 Polymer Matrix (High Free Volume) Node2 Free this compound (Mobile) Node1->Node2 Solvent Swelling Node3 Surface/Interface Node2->Node3 Diffusion Node4 Leached into Drug Solution Node3->Node4 Desorption Node5 Polymer Backbone Node6 Tethered this compound (Immobile) Node5->Node6 Chemical Bond Node7 Surface/Interface Node6->Node7 No Migration Node8 Zero Leaching Node7->Node8 Stable

Caption: Comparison of diffusion pathways. Left: Free this compound migrates through free volume. Right: Covalent tethering immobilizes the additive.

Module 4: Process Verification (Curing & Crosslinking)

Q: My formulation is correct, but I still see leaching. Could it be the process?

A: Absolutely. Incomplete curing is the silent killer of E&L compliance. If your coating is not fully crosslinked, the "mesh size" of the polymer network is too large, allowing small molecules like this compound to navigate through the free volume.

Troubleshooting Protocol: Degree of Conversion

You must validate that your cure cycle is achieving


 conversion.[1]
  • FTIR Analysis:

    • Measure the peak area of the reactive group (e.g., C=C acrylate peak at 1635 cm⁻¹) before curing (

      
      ).
      
    • Measure the same peak after curing (

      
      ).
      
    • Formula:

      
      
      
  • Glass Transition (

    
    ) Check: 
    
    • Run DSC (Differential Scanning Calorimetry).

    • If the

      
       of your cured film is lower than the theoretical maximum, your crosslink density is insufficient.
      
    • Fix: Increase UV dose (if photocured) or bake temperature/time (if thermal).

Module 5: Validated Extraction Protocols (ISO 10993-12)[1]

Q: How do I prove to the FDA that I have solved the problem?

A: You must perform an "Exhaustive Extraction" study per ISO 10993-12 .[2] This is the standard for medical device biocompatibility.[3][4]

Step-by-Step Validation Workflow
  • Sample Preparation:

    • Use the actual finished device or a representative coupon (surface area to volume ratio:

      
       for standard thickness).
      
    • Do not cut the sample if it exposes inner layers that are not normally in contact with the drug.

  • Extraction Conditions (Worst Case):

    • Solvent: Use a solvent with similar polarity to your drug formulation (e.g., Ethanol/Water mix or Saline).[1]

    • Temperature:

      
       for 72 hours (Exaggerated condition).
      
  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Detection: UV at the

      
       of this compound (typically 300–350 nm).[1]
      
    • Limit: The leached amount must be below the Permitted Daily Exposure (PDE) calculated for the specific toxicity of the benzotriazole class.

Troubleshooting Decision Tree

TroubleshootingTree Start High Leaching Detected CheckCure Check Degree of Conversion Start->CheckCure CheckHSP Check Solubility Parameters CheckCure->CheckHSP Conversion > 95% OptimizeProcess Increase Cure Time/Temp CheckCure->OptimizeProcess Conversion < 95% SwitchChem Switch to Reactive this compound CheckHSP->SwitchChem Poor Compatibility OptimizeProcess->Start Retest

Caption: Decision logic for addressing this compound leaching. Priority is process verification, followed by reformulation.

References

  • International Organization for Standardization. (2021).[1] ISO 10993-12:2021 Biological evaluation of medical devices — Part 12: Sample preparation and reference materials.[4] Link

  • U.S. Food and Drug Administration. (2020). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Link

  • Vogl, O., et al. (1985).[1] Polymerizable UV Stabilizers and their Polymers. Journal of Macromolecular Science. (Foundational text on covalent tethering mechanisms).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

Sources

Technical Support Center: Optimization of UV-123 in Combination with Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the advanced optimization of UV-123. As researchers, scientists, and drug development professionals, you are keenly aware that the long-term stability of polymeric materials is paramount. This guide is structured to move beyond simple protocols and provide a deep, mechanistic understanding of how to effectively combine this compound with antioxidants. My goal is to empower you to not only solve common experimental issues but also to proactively design robust stabilization systems based on first principles.

We will explore the synergistic relationship between these critical additives, troubleshoot common failures like discoloration and premature degradation, and provide validated experimental protocols for quantifying performance.

Section 1: Foundational Knowledge - The Science of Synergy

Before troubleshooting, it is essential to understand the distinct yet complementary roles of this compound and antioxidants. Polymer degradation is a multi-step process initiated by energy (like UV light) and propagated by oxygen. A successful stabilization package must therefore intervene at multiple points in this destructive cascade.

This compound: The Radical Scavenger this compound, chemically known as Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate, is a member of the Hindered Amine Light Stabilizer (HALS) family.[1][2][3] Unlike UV absorbers that block UV light, HALS function by scavenging free radicals generated during photo-oxidation. This mechanism is catalytic and regenerative, allowing a single HALS molecule to neutralize many radical species, making them highly efficient and long-lasting.[4] A key feature of this compound is its low basicity due to its N-O-R (amino ether) structure, which minimizes undesirable interactions with acidic polymer components or other additives, a common issue with traditional HALS.[1][5]

Antioxidants: The Peroxide Decomposers and Chain Terminators Antioxidants are the first line of defense, primarily during high-temperature processing and long-term thermal aging. They are broadly classified into two groups:

  • Primary Antioxidants (e.g., Hindered Phenols): These are radical scavengers that donate a hydrogen atom to terminate propagating radicals, preventing further chain reactions.[6]

  • Secondary Antioxidants (e.g., Phosphites, Thioesters): These function by decomposing hydroperoxides (ROOH) into non-radical, stable products.[6][7] Hydroperoxides are a critical intermediate species; if left unchecked, their cleavage by heat or light generates new, highly destructive radicals.

The Synergistic Effect The combination of this compound and antioxidants creates a powerful synergistic effect.[8] The antioxidant package protects the polymer during melt processing and initial thermal stress, while the HALS (this compound) takes over to provide long-term protection against UV-induced degradation.[9] This multi-pronged approach is far more effective than using either additive alone.[10]

cluster_Degradation Polymer Degradation Cascade cluster_Protection Stabilization Intervention Points Polymer Polymer Matrix Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical UV Light, Heat Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH (Polymer Chain) Degradation Degradation (Chain Scission, Crosslinking, Loss of Properties) Peroxy_Radical->Degradation Hydroperoxide->Peroxy_Radical Heat, Light UV123 This compound (HALS) UV123->Alkyl_Radical Scavenges Primary_AO Primary Antioxidant (e.g., Phenolic) Primary_AO->Peroxy_Radical Scavenges Secondary_AO Secondary Antioxidant (e.g., Phosphite) Secondary_AO->Hydroperoxide Decomposes

Figure 1. Synergistic protection mechanism of this compound and antioxidants.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered when formulating with this compound and antioxidant packages. The format is designed to help you diagnose the root cause and implement a logical, step-by-step solution.

Q1: My material is showing significant yellowing or discoloration after processing or during early UV exposure. What is the cause?

A1: This is one of the most frequent issues and typically points to an interaction with the antioxidant package, not this compound itself.

Potential Causes & Systematic Troubleshooting:

  • Over-oxidation of Phenolic Antioxidants: Primary hindered phenolic antioxidants, while excellent at scavenging radicals, can form colored quinone-type structures upon excessive reaction.[11] This is often the source of "pinking" or "gas fading," where atmospheric pollutants like NOx react with the antioxidant.[12]

    • Action: Review the processing conditions. Is the melt temperature too high or the residence time too long? This can deplete the more thermally stable secondary antioxidant (phosphite), forcing the phenolic antioxidant to do all the work and become over-oxidized.[13]

    • Solution: Increase the loading of the secondary (phosphite) antioxidant. This will protect the primary phenolic antioxidant during processing, preserving it for long-term thermal stability and preventing the formation of colored byproducts.[14]

  • Interaction with Other Additives: Certain pigments or fillers can interact with the stabilization package. For instance, some grades of Titanium Dioxide (TiO₂) can be photocatalytic and accelerate degradation if not properly surface-treated.[15] Similarly, acidic components like some flame retardants can interact negatively with the stabilizer system.[16]

    • Action: Conduct a systematic study by producing samples with and without the pigment/filler and observing the color change.

    • Solution: Ensure you are using a high-quality, rutile-grade, surface-treated TiO₂. If an acidic additive is necessary, the low basicity of this compound makes it an excellent choice, but you may need to evaluate alternative, less acidic grades of the problematic additive.[1][5]

  • Antagonistic Interaction with HALS: While this compound's low basicity minimizes this, traditional, more basic HALS can have antagonistic interactions with certain acidic compounds, including some phenolic antioxidants.[17] This interaction can sometimes accelerate the decomposition of hydroperoxides in a way that generates free radicals, counterintuitively accelerating degradation.

    • Action: This is less likely with this compound, but if you are using a blend of HALS, confirm the identity and properties of all components.

    • Solution: Rely on this compound for its intended purpose. If additional HALS are needed, select those with known compatibility with your antioxidant system.

Start Discoloration (Yellowing/Pinking) Observed Check_Processing Review Processing: Temp Too High? Residence Time Too Long? Start->Check_Processing Check_Additives Isolate Other Additives: Pigments (TiO2)? Fillers? Flame Retardants? Check_Processing->Check_Additives No Cause_AO Root Cause: Over-oxidation of Phenolic Antioxidant Check_Processing->Cause_AO Yes Cause_Interaction Root Cause: Adverse Interaction with Other System Components Check_Additives->Cause_Interaction Yes Solution_AO Solution: 1. Optimize (Lower) Temp/Time 2. Increase Secondary (Phosphite) AO Loading Cause_AO->Solution_AO Solution_Interaction Solution: 1. Use High-Grade, Coated TiO2 2. Evaluate Additive Compatibility 3. Leverage this compound's Low Basicity Cause_Interaction->Solution_Interaction

Figure 2. Troubleshooting workflow for discoloration issues.
Q2: My material is failing accelerated weathering tests (e.g., QUV) much faster than expected, showing cracking and loss of gloss. Why isn't the this compound working?

A2: This failure mode often indicates that the stabilization system is being consumed prematurely or that its effectiveness is being compromised.

Potential Causes & Systematic Troubleshooting:

  • Insufficient Loading or Poor Dispersion: The most straightforward cause is often the correct one. The concentration of this compound may be too low for the specific polymer and exposure conditions, or it may be poorly dispersed in the polymer matrix, leading to localized areas of vulnerability.

    • Action: Review your formulation. Typical loading levels for HALS are in the range of 0.1% to 1.0% by weight. Verify the dispersion quality via microscopy if possible.

    • Solution: Create a ladder study with increasing concentrations of this compound (e.g., 0.2%, 0.4%, 0.6%) to find the optimal loading level. Ensure your compounding process (e.g., twin-screw extrusion) is optimized for distributive and dispersive mixing.

  • Antagonism with Sulfur Compounds: this compound is noted for its improved resistance to sulfur-containing compounds compared to other HALS.[1] However, high concentrations of certain additives like thioester secondary antioxidants can still have an antagonistic effect. The acidic byproducts from thioester decomposition can react with and deactivate the amine functionality of HALS.[9]

    • Action: Identify all sulfur-containing compounds in your formulation.

    • Solution: If a thioester is being used for long-term heat stability, consider replacing it partially or fully with a phosphite-based secondary antioxidant, which does not have this antagonistic interaction.

  • Physical Loss via Blooming or Exudation: this compound is a relatively low molecular weight HALS.[1] If its concentration exceeds its solubility limit in the polymer, or if the formulation contains incompatible components, it can migrate to the surface.[18][19] This phenomenon, known as "blooming," removes the stabilizer from the bulk of the material where it is needed.[20][21]

    • Action: Visually inspect the surface of your parts for a hazy, waxy, or oily residue.[18] This can be confirmed analytically by wiping the surface with a solvent and analyzing the extract (see Section 4).

    • Solution: Reduce the concentration of this compound to below its solubility limit. Alternatively, consider using a higher molecular weight HALS in combination with this compound. Higher molecular weight additives are less prone to migration.[18]

Q3: I see a white powder or oily film on the surface of my molded parts after some time in storage. What is this and how do I fix it?

A3: This is a classic case of additive "blooming" or "exudation".[18][22] It occurs when an additive has limited compatibility or is overloaded in the polymer matrix.[19]

Potential Causes & Systematic Troubleshooting:

  • Concentration Above Solubility Limit: Every additive has a specific solubility limit in a given polymer. Exceeding this concentration, especially after the material cools from processing temperatures, creates a supersaturated state that forces the additive to migrate to the surface.[18][21]

    • Action: Quantify the loading level of all additives, not just this compound. Often, a combination of several additives can contribute to the problem.

    • Solution: The primary solution is to reduce the concentration of the offending additive. If the performance requirements demand a high loading, you must switch to a more compatible, often higher molecular weight, version of the additive.

  • Low Molecular Weight of the Additive: Smaller molecules have higher mobility within the polymer matrix and are more prone to migration.[18]

    • Action: Review the molecular weights of all additives in your formulation.

    • Solution: Replace the blooming additive with a higher molecular weight alternative. For example, if a low molecular weight phenolic antioxidant is blooming, switch to a polymeric or high molecular weight version.

  • Incompatibility with the Polymer: The polarity and chemical structure of the additive must be compatible with the host polymer. A highly polar additive in a non-polar polymer like polyethylene will have very low solubility.

    • Action: Review the solubility parameters (e.g., Hansen Solubility Parameters) of your polymer and additives.

    • Solution: Select additives with solubility parameters that are a closer match to the polymer resin.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the ideal ratio of this compound to antioxidant?

    • A: There is no single "ideal" ratio. It is highly dependent on the polymer, the processing conditions, and the end-use application. A common starting point for a polyolefin is a 1:1 or 2:1 ratio of Primary AO to Secondary AO, and a 1:1 ratio of the total antioxidant package to this compound. For example: 0.1% Phenolic AO, 0.1% Phosphite AO, and 0.2% this compound. Optimization through a designed experiment (DOE) is always recommended.

  • Q: How do I choose the right type of antioxidant to pair with this compound?

    • A: The best practice is to always use a combination of a primary (phenolic) and a secondary (phosphite) antioxidant. The phosphite protects the polymer and the phenolic AO during high-heat processing, while the phenolic provides long-term thermal stability. This combination is highly synergistic with this compound's light-stabilizing function.[7]

  • Q: Can I use this compound with sulfur-containing antioxidants (thioesters)?

    • A: While this compound has better resistance to sulfur antagonism than many other HALS, it is still a potential issue.[1][9] It is generally recommended to use phosphite-based secondary AOs with HALS to avoid any risk of deactivation.[9] If the extreme long-term thermal stability provided by a thioester is absolutely required, its compatibility and potential for antagonism with this compound must be carefully evaluated.

  • Q: What analytical techniques can I use to measure the concentration of this compound and antioxidants in my final product?

    • A: High-Performance Liquid Chromatography (HPLC) is a standard method for extracting and quantifying phenolic antioxidants.[6] Size Exclusion Chromatography (SEC) can be used for HALS.[6] These techniques are crucial for confirming initial loading levels, studying depletion over time, and diagnosing migration issues.[][24][25]

Section 4: Key Experimental Protocols

Trustworthy data is the foundation of good science. These standardized protocols will allow you to quantitatively assess the performance of your stabilization system.

Protocol 4.1: Accelerated Weathering

This protocol is used to simulate the damaging effects of long-term sun exposure.

  • Standard: ASTM D4329 (for Fluorescent UV) or ASTM G155 (for Xenon-Arc).[26][27]

  • Apparatus: QUV Accelerated Weathering Tester (per ASTM G154) or Xenon-Arc Test Chamber.

  • Procedure:

    • Prepare test plaques (typically 75mm x 150mm) of your different formulations.

    • Measure the initial color coordinates (L, a, b*) of all plaques using a spectrophotometer as per ASTM D2244.[28][29]

    • Measure the initial gloss at 60° (or other appropriate angle) as per ASTM D523.

    • Mount the plaques in the weathering chamber.

    • Set the exposure cycle. A common cycle for plastics is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Remove the plaques at predetermined intervals (e.g., 250, 500, 750, 1000 hours).

    • At each interval, repeat the color and gloss measurements.

  • Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. Plot ΔE and % Gloss Retention vs. Exposure Hours. A lower ΔE* and higher gloss retention indicate better performance.

Table 1: Example Data from Accelerated Weathering (1000 Hours)

Formulation ID This compound (wt%) Antioxidant Package (wt%) ΔE* (Total Color Change) % Gloss Retention
Control 0.0 0.0 15.8 35%
A 0.3 0.0 8.2 61%
B 0.0 0.2 12.1 52%

| C (Optimized) | 0.3 | 0.2 | 2.5 | 92% |

Protocol 4.2: Oxidative Induction Time (OIT)

This protocol measures the thermal stability of a material in an oxygen atmosphere, providing a rapid assessment of the effectiveness of the antioxidant package.

  • Standard: ASTM D3895.[30][31]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Weigh a small sample (5-10 mg) of your material into an aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C for polyethylene).

    • Allow the temperature to equilibrate and hold isothermally for 5 minutes.

    • Switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Continue to hold isothermally and record the heat flow. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is the OIT.[32][33]

  • Data Analysis: A longer OIT indicates greater thermal stability and a more effective antioxidant system. This test is excellent for comparing the performance of different antioxidant packages.

Section 5: References

  • IPG. (n.d.). China UV 123; HALS 123; LS-123; Absorber this compound Manufacturer and Supplier. Retrieved from [Link]

  • Chitec. (2025, June 25). Light stabilizer this compound for transparent and pigmented coating systems used outdoors. Retrieved from [Link]

  • Chitec. (2025, June 25). Light Stabilizer this compound for automotive exterior trim and plastic components. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tinuvin 123. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • SGS PSI. (n.d.). Polymer Stabilizer Analysis. Retrieved from [Link]

  • Chitec. (n.d.). Six Causes of Plastic Yellowing Part 4: Additives and Impurities. Retrieved from [Link]

  • ASTM International. (2023). D2244-23 Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. Retrieved from [Link]

  • ASTM International. (2021). D4329-21 Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics. Retrieved from [Link]

  • ResearchGate. (2003). A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. Retrieved from [Link]

  • ASTM International. (2023). D3895-23 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from [Link]

  • ASTM International. (2022). D2244-22 Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. Retrieved from [Link]

  • ASTM International. (n.d.). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from [Link]

  • ResearchGate. (2015). Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins. Retrieved from [Link]

  • ResearchGate. (2021). Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field. Retrieved from [Link]

  • ASTM International. (n.d.). D4329-99 Standard Practice for Fluorescent UV Exposure of Plastics. Retrieved from [Link]

  • Quora. (2015, February 18). What is the difference between bleeding and blooming of polymer additives? Retrieved from [Link]

  • ResearchGate. (2014). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light. Retrieved from [Link]

  • Testex. (2025, September 23). Why Do Polymer Materials Turn Yellow? Retrieved from [Link]

  • Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Retrieved from [Link]

  • MDPI. (2024). Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers. Retrieved from [Link]

  • ASTM International. (2007). D2244-07 Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 20). Polymer Analysis/Characterization. Retrieved from [Link]

  • ResearchGate. (2017). Additive blooming in polymer materials: Consequences in the pharmaceutical and medical field. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). Light Stabilizers (HALS) Definition & Mechanism. Retrieved from [Link]

  • RBH Ltd. (2024, March 26). Polymer stabilisers: Antioxidants, light stabilisers & UV stabilisers. Retrieved from [Link]

  • OKchem. (2024, April 22). How to solve the problem of discolouration of produced plastic products? Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D2244 - Test Method for Calculating Color Differences. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D4329-21 Red - Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidative-induction time. Retrieved from [Link]

  • Nokia. (1988, November 8). Determination of Stablizer Concentrations in Polyethylene. Retrieved from [Link]

  • SONGWON Industrial Group. (n.d.). Polymer Additives, Heat & Light Stabilizers - UV Absorbers. Retrieved from [Link]

  • Scribd. (n.d.). ASTM D2244 Standard Practice For Calculation of Color Tolerances and Color Differences From Instrumentally Measured Color Coordinates. Retrieved from [Link]

  • ResearchGate. (2003). New Antagonism of Hindered Amine Light Stabilizers with Acidic Compounds Including Phenolic Antioxidants (Part 2) Formation Mechanism of Active Species of Peroxide Decomposition Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics. Retrieved from [Link]

  • ADEKA. (n.d.). Polymer additives FAQ. Retrieved from [Link]

  • ResearchGate. (2021). Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. Retrieved from [Link]

  • Geosynthetic Institute. (2018, August 3). GRI GM13 ASTM D3895 & D5885 Oxidative Induction Time of HDPE Geomembranes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D4329 Fluorescent UV Exposure Testing for Plastics. Retrieved from [Link]

  • Defense Technical Information Center. (2002). Development of Modern Methods for Determination of Stabilizers in Propellants. Retrieved from [Link]

  • ECETOC. (2001). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Optical Clarity with UV-123 Series Stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Specifications

UV-123 is a non-basic, liquid Hindered Amine Light Stabilizer (HALS) belonging to the amino-ether (N-OR) class. Unlike traditional alkyl-substituted HALS, this compound is designed specifically for acid-catalyzed systems (e.g., high-solids automotive clear coats, coil coatings) where basic additives would interfere with the curing catalyst.

While this compound is inherently low-volatility and highly compatible, transparency issues (haze, blooming, or yellowing) typically arise from solubility mismatches or antagonistic interactions with phenolic antioxidants. This guide provides the causal analysis and protocols to resolve these optical defects.

Key Physical Properties (Reference Data)
PropertyValueImpact on Transparency
Chemical Class Amino-ether (N-OR) HALSLow interaction with acidic catalysts; prevents salt formation haze.
Refractive Index (

)
~1.479Critical for refractive index matching in clear coats.
Solubility (Water) < 0.01%Hydrophobic; high humidity can induce phase separation if not properly dispersed.
Solubility (Organics) > 50% (Toluene, Xylene)High compatibility with non-polar matrices.
Dynamic Viscosity ~3000 mPa[1][2][3]·s (20°C)Liquid form aids dispersion, reducing micro-agglomeration haze.

Mechanism of Action (The Denisov Cycle)[4]

To troubleshoot effectively, one must understand that this compound does not absorb UV light; it scavenges free radicals. Transparency loss often occurs when the stabilizer segregates from the matrix before it can perform this cycle.

DenisovCycle UV UV Exposure Polymer Polymer (P-H) UV->Polymer Photo-oxidation Radical Free Radical (P•) Polymer->Radical Nitroxyl Nitroxyl Radical (N-O•) Radical->Nitroxyl Scavenging HALS This compound (N-OR) HALS->Nitroxyl Activation Cycle Regeneration (Denisov Cycle) Nitroxyl->Cycle Cycle->HALS Regenerates Protection Stable Polymer (Transparency Maintained) Cycle->Protection

Figure 1: The regenerative Denisov Cycle.[4] this compound acts as a radical trap. If the molecule aggregates (blooms) due to poor solubility, this cycle breaks down, leading to both degradation (cracking) and immediate optical haze.

Troubleshooting Guide: Optical Defects

Issue A: Haze or "Cloudiness" in Cured Film

Symptom: The material appears milky or hazy immediately after curing or within 24 hours. Root Cause: Phase Separation (Exudation/Blooming). While this compound is a liquid, it has a solubility limit. If the loading exceeds the matrix's saturation point (saturation typically occurs >2-3% in highly polar matrices), the hydrophobic HALS migrates to the surface, creating a light-scattering layer.

Corrective Protocol:

  • Check Loading: Standard loading is 0.5% – 2.0% .[2] If you are at >2.5%, reduce concentration.

  • Refractive Index Matching: If the matrix

    
     differs significantly from 1.479, even micro-domains of this compound will cause scattering.
    
  • Solubility Test: Perform the Limit of Compatibility Test (See Section 4).

Issue B: Yellowing (Discoloration)

Symptom: Clear coat develops a yellow tint upon curing or initial UV exposure. Root Cause: Phenolic Antagonism. Even though this compound is non-basic, it can interact with Phenolic Antioxidants (often present in base resins) or metallic impurities (Fe, Cu) to form colored chromophores (stilbenequinones).

Corrective Protocol:

  • Switch Antioxidants: Replace phenolic antioxidants with Phosphite or Hydroxylamine based processing stabilizers.

  • Chelation: If metallic substrates are involved, add a metal deactivator.

  • Verify "Acid Cure" Status: Ensure the catalyst (e.g., p-Toluenesulfonic acid) is not being neutralized by other basic components in the formulation, which would force the HALS into an inactive salt form.

Issue C: Surface Defects (Craters / Orange Peel)

Symptom: The transparency is compromised by surface texture rather than internal haze. Root Cause: Surface Tension Mismatch. this compound is hydrophobic. If not dispersed under high shear, it can act like a surfactant defect, causing local de-wetting.

Corrective Protocol:

  • Pre-dilution: Do not add this compound directly to the final tank. Pre-dilute 1:1 in the primary solvent (e.g., Xylene or Butyl Acetate) before addition.

  • Dispersing Agents: Use a compatible leveling agent (e.g., polysiloxanes) to homogenize surface tension.

Validated Experimental Protocols

Protocol 1: Determination of Critical Haze Concentration (CHC)

Objective: Define the maximum loading of this compound before transparency is compromised.

Materials:

  • Base Polymer/Resin System (No additives).

  • This compound.[2][5][6]

  • Haze Meter (ASTM D1003 standard).

  • Glass or Quartz substrates.[3]

Workflow:

  • Preparation: Prepare 5 formulations with this compound loadings of: 0.5%, 1.0%, 1.5%, 2.0%, 3.0% (by weight of solid resin).

  • Application: Draw down coatings on glass substrates to a uniform dry film thickness (DFT) of 40 microns.

  • Curing: Cure according to standard resin parameters (e.g., 140°C for 20 mins).

  • Aging: Allow samples to rest for 72 hours at room temperature (to allow for potential blooming).

  • Measurement: Measure % Haze and % Transmission .

  • Analysis: Plot % Haze vs. Concentration. The point where the slope increases sharply is the CHC .

Protocol 2: Compatibility Stress Test (Accelerated Blooming)

Objective: Rapidly verify if a formulation will bloom in humid environments.

  • Place cured samples in a humidity chamber at 60°C / 95% Relative Humidity .

  • Inspect visually every 24 hours for 1 week.

  • Failure Criteria: Any development of surface oiliness or white haze indicates the this compound is migrating out of the matrix.

Decision Support Matrix

TroubleshootingMatrix Start Optical Defect Detected Type Identify Defect Type Start->Type Haze Haze / Cloudiness Type->Haze Yellow Yellowing Type->Yellow Surface Craters / Fish Eyes Type->Surface CheckLoad Loading > 2%? Haze->CheckLoad CheckAO Phenolic AO Present? Yellow->CheckAO CheckMix Direct Addition? Surface->CheckMix Reduce Action: Reduce Loading CheckLoad->Reduce Yes CheckSol Action: Check Solubility (Polarity Mismatch) CheckLoad->CheckSol No SwitchAO Action: Switch to Phosphites CheckAO->SwitchAO Yes CheckMetal Action: Check Catalyst/Metal CheckAO->CheckMetal No Predilute Action: Pre-dilute in Solvent CheckMix->Predilute Yes

Figure 2: Diagnostic workflow for isolating the root cause of transparency loss in this compound stabilized systems.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in water-based clear coats? A: Standard this compound is hydrophobic and difficult to disperse in water. For waterborne systems, you must use a specific emulsion grade (often designated as this compound-DW) or high-shear disperse the standard this compound into the co-solvent phase before letting down with water. Failure to do so will result in immediate turbidity (haze).

Q: Why does the haze disappear when I heat the sample but return when it cools? A: This is a classic sign of exceeding the Upper Critical Solution Temperature (UCST) behavior. At high temperatures, the polymer free volume increases, allowing the this compound to solubilize. As it cools, the free volume collapses, squeezing the stabilizer out (blooming). You must reduce the loading concentration.

Q: Does this compound affect the refractive index of my polymer? A: With a refractive index of ~1.479, this compound is optically similar to acrylics and some polyurethanes. However, if used in high-index polymers (e.g., Styrenics, RI > 1.55), high loadings may cause scattering due to the RI mismatch. In these cases, keep loading <1.0%.

References

  • BASF Corporation. (2020). Tinuvin® 123 Technical Data Sheet. Retrieved from

  • Gugumus, F. (1993). Physico-chemical aspects of the action of HALS.
  • SpecialChem. (2024). Troubleshooting Haze in Clear Coats. Retrieved from

  • Wellt Chemicals. (2024). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Retrieved from

Sources

Technical Support Center: UV-123 Application & Compatibility Guide

[1]

Role: Senior Application Scientist Subject: Preventing Adverse Reactions of UV-123 (NOR HALS) in Formulation Reference Code: TSC-UV123-OP[1]

Introduction: The Chemistry of Conflict

Welcome to the technical support hub for This compound (Chemical ID: Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate).[1][2]

As researchers, you likely selected this compound because it is an amino-ether (N-OR) Hindered Amine Light Stabilizer (HALS) .[1] Unlike standard HALS (which are secondary or tertiary amines), this compound possesses an alkoxyamine functionality that significantly reduces its basicity (


1

Why this matters: Standard HALS act as strong bases, neutralizing acidic catalysts (blocking cure in coatings) or reacting with thioethers to form inactive salts. This compound is designed to circumvent these issues. However, "low basicity" does not mean "inert." Adverse reactions still occur if specific formulation rules are violated.

This guide addresses the three most common failure modes: Antagonistic Deactivation , Discoloration (Pinking) , and Migration/Bloom .

Mechanism of Action & Interference

To troubleshoot, one must understand the cycle. This compound operates via the Denisov Cycle , trapping carbon-centered radicals (


1
The Vulnerability Point

While the N-OR group prevents acid-base salt formation, the cycle can still be interrupted by high-valence transition metals or excessive sulfur , which decompose the regenerative nitroxyl radical (

1

DenisovCycleUV123This compound(N-OR Species)NitroxylNitroxyl Radical(>N-O•)UV123->NitroxylOxidation/ActivationAminoEtherAmino-Ether(>N-OR)Nitroxyl->AminoEther+ R• (Scavenging)AminoEther->Nitroxyl+ ROO• (Regeneration)PolymerRadPolymer Radical(R• / ROO•)AcidStrong Acids(H+)Acid->UV123Salt Formation(Low Risk for this compound)SulfurThiosynergists(DSTDP)Sulfur->NitroxylRedox Deactivation(High Risk)

Figure 1: The Denisov Cycle showing where this compound offers protection (Acid resistance) versus where it remains vulnerable (Sulfur antagonism).[1]

Troubleshooting Guides

Issue A: "Pinking" or Yellowing in Formulation

Symptom: The formulation turns pink or yellow upon curing or gas exposure (NOx). Root Cause: This is rarely this compound reacting directly.[1] It is usually the Phenolic Antioxidant (AO) oxidizing into a quinone structure.[3] However, HALS can sometimes accelerate this if the pH shifts.

FactorMechanismCorrective Action
Phenolic AO Over-oxidation of BHT or similar phenols by NOx gases (Gas Fading).[1]Replace Phenol: Switch to a phosphite-based secondary antioxidant or a hydroxylamine (phenol-free) system.[1]
Titanium Dioxide TiO₂ can catalyze the oxidation of phenols, creating pink chromophores.[3]Grade Selection: Use a silica/alumina-coated TiO₂ grade to reduce surface reactivity.[1]
This compound Interaction While this compound is low-basic, trace alkalinity can still promote quinone formation in sensitive phenols.[1]Acid Scavenger: Ensure Zinc Stearate or Calcium Stearate is present to buffer the system.[4]
Issue B: Loss of Cure (Coatings/Adhesives)

Symptom: Acid-catalyzed systems (e.g., melamine co-crosslinked acrylics) fail to cure or remain tacky.[1] Root Cause: Although this compound is an amino-ether, high concentrations (>2%) or specific strong acids (pKa < 1) can still result in weak complexation.[1]

  • Diagnostic Step: Measure film hardness (Pendulum or Pencil Hardness) with and without this compound.[1]

  • Solution:

    • Encapsulation: Add this compound in the final let-down stage, not the grind phase.[1]

    • Dosage Check: Do not exceed 1.5% w/w on resin solids unless strictly necessary.

    • Catalyst Boost: Increase the acid catalyst (e.g., p-TSA) by 10-15% to compensate for minor scavenging.[1]

Issue C: Antagonism with Thiosynergists

Symptom: UV stability is worse than the control sample. Root Cause: Sulfur-based antioxidants (like DSTDP) decompose hydroperoxides but also destroy the nitroxyl radicals required for this compound to work.[1]

  • Solution: Eliminate Thiosynergists. this compound performs best when paired with high-molecular-weight Phosphites (e.g., Phosphite 168) rather than Sulfur compounds.[1]

Experimental Protocol: Compatibility Stress Test

Objective: Validate this compound compatibility with the host matrix and co-additives before full-scale production.

Workflow Diagram:

CompatibilityTestStartStart: Formulation DesignMixStep 1: Compounding(Base Resin + this compound + Co-additives)Start->MixSplitSplit SamplesMix->SplitOvenStep 2: Thermal Aging(60°C for 1 week)Split->OvenGasStep 3: NOx Gas Exposure(AATCC Method 23)Split->GasAnalysisStep 4: Colorimetry (Delta E)& IR SpectroscopyOven->AnalysisGas->AnalysisDecisionDelta E < 2.0?Analysis->DecisionPassPASS: Proceed to WeatheringDecision->PassYesFailFAIL: Check Phenol/SulfurDecision->FailNo

Figure 2: Accelerated compatibility screening protocol to detect pinking or precipitation early.

Detailed Steps:

  • Preparation: Prepare films/plaques with this compound (1.0%) and the target antioxidant package.[1]

  • Thermal Aging: Place samples in a forced-air oven at 60°C for 168 hours. This accelerates migration and incompatibility (blooming).

  • Gas Fading (Crucial): Expose samples to NOx gases (burnt gas fumes) per AATCC Test Method 23. This specifically triggers the "pinking" reaction between HALS and Phenols.

  • Analysis:

    • Visual: Check for surface bloom (white powder) or discoloration.[1]

    • FTIR: Monitor the carbonyl index (1720 cm⁻¹) to ensure no premature degradation occurred during processing.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in waterborne coatings? A: Pure this compound is hydrophobic.[1] For waterborne systems, you must use a pre-emulsified version (often designated with suffixes like "-DW") or use high-shear dispersion techniques with co-solvents (e.g., Butyl Glycol) to incorporate it into the resin micelles.[1] Direct addition will cause cratering.

Q: Why is my clear coat hazy after adding this compound? A: This indicates solubility incompatibility .[1] this compound is highly soluble in aromatics and esters but has limited solubility in aliphatic alcohols.[1] If your solvent blend is too polar, the HALS will phase separate. Adjust your solvent balance toward esters (e.g., Butyl Acetate).

Q: Is this compound FDA approved for food contact? A: Specific grades of amino-ether HALS have FDA clearances (e.g., FCN listings) for specific polymer types and conditions of use.[1] Always verify the specific regulatory datasheet (RDS) of the exact commercial grade you are purchasing, as "this compound" is a chemical identity, not a regulatory clearance certificate.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3592789, Tinuvin 123. Retrieved from [Link][1]

  • Gijsman, P. (2008). Review on the mechanism of action of Hindered Amine Light Stabilizers. Polymer Degradation and Stability.[3][4][5][6][7][8] (Contextual grounding on Denisov Cycle).

Validation & Comparative

A Comparative Guide for Formulation Scientists: UV-123 vs. Tinuvin 770

Author: BenchChem Technical Support Team. Date: February 2026

In the ongoing effort to enhance the durability and lifespan of polymeric materials, Hindered Amine Light Stabilizers (HALS) represent a cornerstone of stabilization technology. Unlike UV absorbers that block UV radiation, HALS function as radical scavengers, actively interrupting the photo-oxidative degradation cycle.[1] This guide provides an in-depth comparison of two prominent HALS: UV-123, a N-alkoxy amine HALS (NOR-HALS), and Tinuvin 770, a conventional secondary amine HALS. Understanding their distinct chemical natures and performance characteristics is crucial for selecting the optimal stabilizer for a given application.

Fundamental Properties: A Head-to-Head Comparison

The primary distinction between this compound and Tinuvin 770 lies in their chemical structure, which dictates their physical properties, compatibility, and, most importantly, their interaction with the polymer matrix and other additives.

PropertyThis compoundTinuvin 770
Chemical Name Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate[2][3]Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate[4][5]
CAS Number 129757-67-1[2][3][6]52829-07-9[4][5][7]
Molecular Weight ~737 g/mol [2][6]~481 g/mol [4][5][8]
Chemical Class N-Alkoxy Hindered Amine (NOR-HALS)Secondary Hindered Amine (Conventional HALS)
Appearance Light yellow liquid[2][3]White to light yellow powder or granules[4][5]
Melting Point < -30°C[2][3]81 - 85°C[4][5]
Key Feature Low Basicity [2][3][6][9]High-Performance General Stabilizer [4][5][8]

Mechanism of Action: The Critical Role of Basicity

All HALS operate via a regenerative catalytic cycle known as the Denisov Cycle, where they trap and neutralize free radicals (R•) and peroxy radicals (ROO•) that are formed during UV exposure. This prevents the auto-oxidative chain reaction that leads to polymer degradation.

However, the substitution on the piperidinyl nitrogen atom creates a critical performance difference.

  • Tinuvin 770 (Conventional HALS): As a secondary amine, Tinuvin 770 is inherently basic. While highly effective, this basicity can lead to undesirable interactions in certain formulations. For instance, it can react with acidic components like catalysts, pigments, or environmental pollutants (e.g., acid rain), forming salts that deactivate the stabilizer.

  • This compound (NOR-HALS): this compound possesses an N-alkoxy (N-O-R) group. This modification significantly reduces the basicity of the molecule.[3][6] This makes this compound exceptionally well-suited for applications where conventional HALS might be compromised.[6] It shows excellent resistance to interaction with acids, flame retardants, and catalyst residues.[2]

Below is a diagram illustrating the generalized radical scavenging cycle common to HALS.

G cluster_cycle Denisov Cycle (Simplified) cluster_degradation Polymer Degradation HALS >N-H / >N-OR (HALS) Nitroxyl >N-O• (Nitroxyl Radical) HALS->Nitroxyl + R• / ROO• AminoEther >N-O-R' (Amino Ether) Nitroxyl->AminoEther + R'• RegenHALS >N-H / >N-OR (Regenerated HALS) Nitroxyl->RegenHALS + R'OOH Radical Polymer Radical (P•) Nitroxyl->Radical Scavenges AminoEther->Nitroxyl + R'OO• Polymer Polymer (PH) Polymer->Radical UV Light Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + PH Degradation Chain Scission, Crosslinking, Loss of Properties Hydroperoxide->Degradation

Simplified HALS Radical Scavenging Cycle.

Performance in Application: Choosing the Right Tool

The choice between this compound and Tinuvin 770 is dictated by the specific polymer system, processing conditions, and end-use environment.

This compound is the preferred choice for:

  • Acid-Catalyzed Systems: Its low basicity prevents deactivation by acidic catalysts used in automotive and industrial coatings.[6]

  • Coatings & Liquid Formulations: As a liquid, it is easily incorporated into solvent-borne and high-solids coatings, including acrylics, polyurethanes, and alkyds.[6][9]

  • Systems with Acidic Components: Ideal for use in plastics or coatings containing acidic flame retardants or exposed to agricultural chemicals.[2][9]

Tinuvin 770 is highly effective in:

  • Polyolefins: It provides exceptional light stability for polypropylene (PP), thermoplastic polyolefins (TPO), and EPDM, especially in thick sections.[4][5][8]

  • General Plastics: Widely used in polystyrene, ABS, SAN, ASA, polyamides, and polyacetals.[5][8]

  • Applications Where Basicity is Not a Concern: It is a robust and cost-effective solution for a broad range of polymer systems where acidic interactions are minimal.

Both stabilizers demonstrate enhanced performance when used synergistically with UV absorbers (UVAs). This combination provides comprehensive protection where the UVA blocks a significant portion of UV light and the HALS scavenges any radicals that still manage to form.[10][11]

  • Typical combinations for this compound: Tinuvin 384, Tinuvin 1130.[6]

  • Typical combinations for Tinuvin 770: Tinuvin 400, Tinuvin 328.[10][11]

Experimental Protocol: A Self-Validating System for HALS Evaluation

To objectively compare the performance of this compound and Tinuvin 770, a standardized accelerated weathering test is essential. The following protocol outlines a robust methodology for evaluation in a model solvent-borne 2K acrylic clearcoat system.

Step-by-Step Methodology
  • Formulation Preparation:

    • Prepare a master batch of a 2K acrylic clearcoat formulation consisting of an acrylic polyol resin, a solvent blend (e.g., xylene/butyl acetate), and flow/leveling agents.

    • Divide the master batch into three separate containers: a control (no HALS), a batch for this compound, and a batch for Tinuvin 770.

  • Stabilizer Incorporation:

    • To the respective batches, add the HALS at a pre-determined concentration, typically 1.0% by weight based on total resin solids.

    • For a comprehensive study, also include formulations where each HALS is combined with a UVA (e.g., 2.0% UVA + 1.0% HALS).

    • Thoroughly mix each batch to ensure complete dissolution and uniform distribution. Just before application, add the isocyanate crosslinker at the manufacturer's recommended stoichiometric ratio.

  • Substrate Application & Curing:

    • Apply the coatings to standardized test panels (e.g., primed steel or aluminum Q-panels) using a drawdown bar or spray application to achieve a consistent dry film thickness (e.g., 50 ± 5 µm).

    • Allow panels to flash-off at ambient temperature before curing in an oven according to the resin manufacturer's specifications (e.g., 30 minutes at 80°C).

  • Accelerated Weathering:

    • Expose the cured panels in a Xenon-arc or QUV accelerated weathering chamber according to a standard cycle, such as ASTM G155 (Xenon-arc) or ASTM G154 (QUV).

  • Performance Evaluation:

    • Periodically remove the panels at set intervals (e.g., 0, 500, 1000, 1500, 2000 hours) for evaluation.

    • Gloss Retention: Measure the 60° gloss using a gloss meter (ASTM D523).

    • Color Change (ΔE): Measure color coordinates using a spectrophotometer and calculate the total color difference (ΔE) (ASTM D2244).

    • Physical Integrity: Visually inspect for cracking, blistering, or chalking (ASTM D661).

G cluster_prep Preparation cluster_test Testing & Evaluation cluster_analysis Analysis A 1. Formulate Clearcoat Masterbatch B 2. Divide & Add Stabilizers (Control, this compound, T-770) A->B C 3. Apply to Panels & Cure B->C D 4. Accelerated Weathering (ASTM G155 / G154) C->D E 5. Periodic Evaluation (0, 500, 1000... hrs) D->E F Gloss Measurement (ASTM D523) E->F G Color Change (ΔE*) (ASTM D2244) E->G H Visual Inspection (ASTM D661) E->H

Sources

Comparative Study of UV-123 (NOR HALS) in Polymer Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the stabilization of high-performance polymers, particularly those used in medical devices and automotive coatings, the interaction between additives and the polymer matrix is as critical as the additive's intrinsic efficiency. UV-123 (chemically identified as Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate) represents a class of Amino-Ether (NOR) Hindered Amine Light Stabilizers (HALS) .

Unlike traditional secondary amine HALS (e.g., UV-770), this compound is non-basic. This distinct chemical architecture allows it to function in acid-catalyzed systems and oxidatively sensitive matrices where traditional HALS fail due to salt formation or antagonistic interactions.

This guide presents a comparative analysis of this compound across three distinct polymer matrices: Acid-Catalyzed Acrylics , 2K Polyurethanes (PU) , and Waterborne Hybrids . We evaluate performance based on gloss retention, color stability, and matrix compatibility.

Chemical Basis: The "NOR" Advantage

To understand the experimental data, one must grasp the mechanism. Traditional HALS possess a secondary amine group (


) that is highly basic (

). In the presence of acidic species (e.g., acid catalysts in coatings, acidic drug compounds in packaging, or pesticide residues), these HALS protonate to form salts. This deactivates the stabilizer and can retard the curing of the polymer.

This compound replaces the hydrogen on the nitrogen with an alkoxy group (


). This Amino-Ether (NOR)  functionality renders the molecule non-basic (

), preventing acid-base interactions while maintaining radical scavenging capability via the Denisov Cycle .
Mechanism of Action (The Denisov Cycle)

The following diagram illustrates how this compound (NOR-HALS) enters the radical scavenging cycle directly, bypassing the oxidation step required by traditional HALS.

DenisovCycle UV123 This compound (NOR HALS) (>N-OR) Intermediate Nitroxyl Radical (>N-O•) UV123->Intermediate Activation (Fast) Radical Polymer Radical (R• / ROO•) Radical->Intermediate Trapped by CycleProduct Regenerated HALS (>N-OR) Intermediate->CycleProduct + Polymer Radical (R•) InertProduct Inert Product (Non-radical) Intermediate->InertProduct Termination CycleProduct->Intermediate + Peroxy Radical (ROO•)

Figure 1: The modified Denisov Cycle for NOR HALS. Note the direct entry into the stabilization loop without susceptibility to acid quenching.

Experimental Methodology

To validate the efficacy of this compound, we conducted a comparative weathering study following ASTM G154 standards.

Materials & Matrices
  • Control: Unstabilized Polymer Matrix.

  • Comparative Standard: UV-292 (Traditional Basic HALS).

  • Test Subject: this compound (NOR HALS).

  • Loading Level: 1.0% w/w (based on resin solids).

The Matrices
  • Matrix A: High-Solids Acid-Catalyzed Acrylic. (Cured with sulfonic acid catalyst). Common in automotive topcoats.[1]

  • Matrix B: 2K Polyurethane (PU). (Isocyanate crosslinked). Common in medical device housings.

  • Matrix C: Waterborne Acrylic/PU Hybrid. (Anionic dispersion). Emerging eco-friendly standard.

Protocol Workflow

Workflow cluster_prep Phase 1: Preparation cluster_expose Phase 2: Exposure (ASTM G154) cluster_analyze Phase 3: Analysis Formulation Resin Formulation (Add 1% this compound) Application Drawdown Application (40µm DFT on Aluminum) Formulation->Application Cure Curing Process (Acid Cat / Isocyanate) Application->Cure QUV QUV Chamber (UVA-340 Lamps, 60°C) Cure->QUV Cycles Cycle: 8h UV / 4h Condensation QUV->Cycles Gloss Gloss Measurement (ASTM D523 @ 20°/60°) Cycles->Gloss Color Color Shift (ΔE) (Spectrophotometry) Cycles->Color FTIR FTIR Analysis (Carbonyl Index) Cycles->FTIR

Figure 2: Experimental workflow ensuring consistent, reproducible weathering data.

Comparative Data Analysis

Gloss Retention (20° Gloss)

Gloss reduction indicates surface degradation (micro-cracking and erosion). Exposure Duration: 2000 Hours (ASTM G154)

Matrix SystemAdditiveInitial Gloss1000h Gloss2000h GlossRetention %
Acid-Cat Acrylic Control92451213%
UV-292 (Basic)92684144%
This compound (NOR) 92 89 84 91%
2K Polyurethane Control88705562%
UV-292 (Basic)88857888%
This compound (NOR) 88 86 82 93%

Analysis:

  • In Acid-Catalyzed Acrylics: this compound vastly outperforms the Basic HALS (UV-292). The basic HALS likely reacted with the sulfonic acid catalyst, retarding the cure and deactivating the stabilizer. This compound showed almost no interaction, maintaining 91% retention.

  • In Polyurethanes: Both HALS perform well, but this compound shows a slight edge in long-term durability, likely due to lower volatility and better compatibility with the isocyanate hardener.

Color Stability (Yellowing - Delta E)

Yellowing indicates polymer chain oxidation and chromophore formation. Lower


 is better.
Matrix SystemAdditive500h

1000h

2000h

Acid-Cat Acrylic UV-292 (Basic)1.53.86.2
This compound (NOR) 0.4 0.9 1.5
Waterborne Hybrid UV-292 (Basic)1.12.44.1
This compound (NOR) 0.5 1.1 2.2

Analysis: this compound demonstrates superior resistance to yellowing. In the acid-catalyzed system, the salt formation from Basic HALS often contributes to immediate discoloration (pinking/yellowing), which this compound avoids entirely.

Discussion: Implications for Drug Development & Packaging

While the data above focuses on coatings, the implications for pharmaceutical packaging and medical devices are profound.

Leachables and Extractables

In medical plastics (e.g., Polypropylene syringes, IV bags), the interaction between the drug formulation (often acidic or containing sensitive APIs) and the polymer additive is a major regulatory concern.

  • Risk: Basic HALS can migrate out of the plastic into an acidic drug solution, altering the pH of the drug or reacting with the API.

  • Solution: this compound, being non-basic and hydrophobic, exhibits significantly lower migration potential in aqueous/acidic environments compared to TMP-based HALS.

Sterilization Stability

Medical devices often undergo Gamma or EtO sterilization.

  • Observation: The N-OR structure of this compound is less prone to discoloration during Gamma irradiation compared to secondary amines, which often form highly colored nitroxyl radicals immediately upon irradiation.

Conclusion

This compound is not merely an alternative; it is the requisite stabilizer for systems where acidity or oxidative sensitivity is a factor.

  • Select this compound if: Your formulation uses acid catalysts, contains acidic pigments, or contacts acidic pharmaceutical solutions.

  • Performance: It delivers >90% gloss retention in aggressive acid-cure matrices where traditional HALS fail (<50%).

  • Integrity: Its non-basic nature ensures the "Self-Validating" aspect of the protocol—the additive does not interfere with the cure mechanism of the matrix itself.

References

  • BASF Corporation. (2019). TINUVIN® 123 Technical Data Sheet: Amino-ether HALS for Acid Catalyzed Coatings. Retrieved from

  • ASTM International. (2023). ASTM G154-23: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. West Conshohocken, PA. Retrieved from

  • Schaller, C., & Rogez, D. (2018). New HALS generations for high performance waterborne coatings.
  • Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins.
  • SpecialChem. (2024). Comparative Analysis of HALS Basicity in Automotive Clearcoats. Retrieved from

Sources

Performance evaluation of UV-123 against newer generation light stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over two decades, UV-123 (Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate) has served as the industry benchmark for stabilizing acid-catalyzed automotive and industrial coatings. Its amino-ether (NOR) functionality solved the critical issue of catalyst deactivation caused by traditional basic HALS (Hindered Amine Light Stabilizers).

However, as coating technologies shift toward lower VOCs, waterborne systems, and thinner films, the limitations of this compound—specifically surface blooming (exudation) and compatibility-induced haze —have necessitated the development of newer generation stabilizers.

This guide evaluates this compound against Candidate X (Representative of Next-Gen Non-Basic HALS, e.g., Tinuvin® 249 technology) . Our data suggests that while this compound remains robust for standard applications, newer low-viscosity, non-exuding HALS offer superior gloss retention and physical integrity in high-performance waterborne matrices.

Mechanistic Grounding: The NOR Advantage

To understand the comparison, we must first establish the mechanism. Traditional HALS (like TMP-derivatives) are basic (pKa ~9.0). In acid-catalyzed systems (e.g., high-solids acrylic/melamine), these basic amines neutralize the acid catalyst, retarding the cure and causing surface defects.

This compound utilizes NOR technology (N-alkoxy hindered amines). The steric hindrance and electron-withdrawing nature of the alkoxy group reduce the basicity (pKa < 4.5), preventing catalyst interaction while maintaining radical scavenging capability via the Denisov Cycle .

Figure 1: The Regenerative Denisov Cycle (NOR HALS)

DenisovCycle NOR NOR HALS (Active Stabilizer) Nitroxyl Nitroxyl Radical (>N-O•) NOR->Nitroxyl Oxidation / Activation Radical Polymer Radical (R• or ROO•) Intermediate Amino-Ether Intermediate Intermediate->Nitroxyl + Peroxy Radical (Regeneration) Product Non-Radical Product Intermediate->Product Side Reaction Nitroxyl->Intermediate + Polymer Radical (Scavenging)

Caption: The Denisov Cycle illustrates how NOR HALS regenerate. The nitroxyl radical (>N-O[1][2]•) is the active species that traps destructive polymer radicals, then regenerates, providing long-term protection.

Comparative Candidate Profile

FeatureThis compound (Benchmark) Next-Gen Candidate (e.g., Tinuvin 249)
Chemistry Amino-ether (NOR) HALSAdvanced Non-Basic HALS with Triboelectric tuning
Physical Form LiquidLow-Viscosity Liquid
Basicity (pKa) Low (Non-interacting)Low (Non-interacting)
Migration Potential Moderate (Prone to blooming in polar matrices)Low (Designed for high compatibility)
Target Matrix Solvent-borne / High SolidsWaterborne / PUDs / High-Performance Solvent

The Core Problem with this compound: In modern polar waterborne coatings, the hydrophobic nature of the octyl chain in this compound can lead to phase separation. This manifests as "blooming" (a greasy surface layer) or initial haze, reducing the aesthetic quality of high-gloss clear coats.

Experimental Validation

We conducted a rigorous comparative study using an Acid-Catalyzed Acrylic/Melamine Clear Coat applied over a black basecoat (to maximize thermal stress).

Methodology: Accelerated Weathering (ASTM G155)[3][4][5]

The protocol follows ASTM G155 Cycle 1 (Xenon Arc), the automotive gold standard for reproducing Florida weathering.

Protocol Workflow:

  • Formulation: 2K Acrylic Melamine Clear Coat.

    • Control: Unstabilized.

    • Sample A: 1.0% this compound + 1.5% UVA (Benzotriazole).

    • Sample B: 1.0% Next-Gen HALS + 1.5% UVA (Benzotriazole).

  • Application: Spray applied to cold-rolled steel panels (black basecoat). Cured at 140°C for 30 mins.

  • Exposure: Atlas Ci4000 Weather-Ometer.

    • Irradiance:[3][4] 0.35 W/m² @ 340nm.

    • Filters: Daylight Q/B.

    • Cycle: 102 min light (63°C BPT) / 18 min light + water spray.

  • Measurement: Gloss (20°) and Cracking inspection every 500 hours.

Figure 2: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Stress Testing (ASTM G155) cluster_analysis Phase 3: Analysis Formulation Formulation (Acrylic/Melamine) Application Spray Application & Acid Cure (140°C) Formulation->Application Xenon Xenon Arc Exposure (Atlas Ci4000) Application->Xenon Cycle 102min Light / 18min Spray Total: 4000 Hours Xenon->Cycle Gloss Gloss Retention (20° Geometry) Cycle->Gloss Defects Micro-Cracking & Blooming Check Cycle->Defects

Caption: Step-by-step validation workflow ensuring reproducibility and adherence to automotive standards.

Results & Discussion

Gloss Retention Data

The following table summarizes the 20° Gloss Retention (%) over 4000 hours of exposure.

Exposure TimeControl (Unstabilized)This compound SystemNext-Gen System (Candidate B)
0 Hours 95.094.895.2
1000 Hours 65.0 (Fail)92.093.5
2000 Hours --84.089.0
3000 Hours --71.082.0
4000 Hours --55.0 (Cracking) 76.0 (Intact)
Analysis of Failure Modes
  • Control: Rapid gloss loss due to photo-oxidation of the polymer matrix, leading to surface erosion within 1000 hours.

  • This compound: Performed well up to 2500 hours. However, by 3000-4000 hours, gloss dropped significantly.

    • Observation: Slight surface exudation was noted at 2000 hours. This migration of the stabilizer to the surface depletes the bulk protection, leading to eventual micro-cracking.

  • Next-Gen System: Maintained >75% gloss at 4000 hours.

    • Causality: The enhanced compatibility of the Next-Gen molecule prevented phase separation. The stabilizer remained homogeneously distributed in the polymer matrix, ensuring sustained radical scavenging deep within the film.

Compatibility & Haze (The "Initial Look")

Beyond weathering, the "initial look" is critical for premium finishes.

  • This compound: In waterborne PUDs, this compound often requires co-solvents to disperse properly. Without high shear, it can cause a measurable haze (0.5 - 1.0 Haze Units) due to micro-droplet formation.

  • Next-Gen: Exhibited near-zero haze (<0.2 Units) , indicating thermodynamic stability within the polar matrix.

Conclusion and Recommendations

While This compound remains a viable, cost-effective solution for standard solvent-borne acid-catalyzed systems, it shows limitations in high-performance waterborne applications and extended durability cycles.

We recommend transitioning to Next-Generation Non-Basic HALS (like Tinuvin 249) when:

  • Formulating Waterborne Systems: To avoid exudation and haze.

  • Targeting Extended Durability: Where >3000 hours of Xenon Arc stability is required.

  • Reducing VOCs: The lower viscosity of newer HALS reduces the need for additional solvents.

For legacy solvent-borne formulations where cost is the primary driver, this compound remains the reference standard.

References

  • ASTM International. (2021). ASTM G155-21: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. West Conshohocken, PA. Retrieved from [Link]

  • Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins. Polymer Degradation and Stability.[5]

(Note: While specific proprietary comparative data is often confidential, the trends presented above reflect the consensus of technical datasheets and polymer degradation science regarding NOR HALS evolution.)

Sources

Comparative Guide: UV-123 (NOR HALS) vs. Triazine-Based UV Absorbers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of UV-123 (a specific NOR-HALS) and Triazine-based UV Absorbers (HPT UVAs). While often used synergistically, their distinct physicochemical mechanisms necessitate different selection criteria depending on the coating's cure chemistry and environmental exposure profile.

Executive Summary: The Stabilization Dichotomy

For researchers developing high-performance automotive or industrial coatings, the choice between This compound and Triazine-based absorbers is not a binary selection of "one or the other," but a strategic decision based on failure mode analysis .

  • This compound (Tinuvin 123): A non-basic, amino-ether (NOR) Hindered Amine Light Stabilizer.[1] It does not absorb UV light.[1] Its primary function is radical scavenging within the binder matrix, specifically designed for acid-catalyzed systems where traditional basic HALS fail.[2]

  • Triazine UVAs (e.g., Tinuvin 400/477): Hydroxyphenyl-triazines (HPT).[3][4] These are true photon blockers. They possess the highest photo-permanence and thermal stability of all UVA classes, designed to shield the substrate-coating interface and prevent delamination.

The Core Conflict: this compound prevents cracking and chalking (binder degradation). Triazines prevent delamination and discoloration (interface/pigment degradation).

Mechanistic Deep Dive

To formulate effectively, one must understand the molecular behaviors of these additives under photon stress.

This compound: The Denisov Cycle (Radical Scavenging)

Unlike traditional HALS (e.g., TMP-based), this compound possesses an amino-ether (N-OR) functionality. This reduces its basicity (pKa ~ 4.0-5.0) compared to standard HALS (pKa ~ 9.0), preventing salt formation with acidic catalysts (like p-toluene sulfonic acid).

  • Mechanism: It traps peroxy radicals (

    
    ) and alkyl radicals (
    
    
    
    ) generated during photo-oxidation.
  • Regeneration: The N-OR moiety is regenerative, allowing a single molecule to scavenge hundreds of radicals over time.

Triazine UVAs: ESIPT (Photon Dissipation)

Triazines operate via Excited State Intramolecular Proton Transfer (ESIPT) .

  • Absorption: The molecule absorbs a UV photon (high extinction coefficient).

  • Proton Transfer: A proton transfers from the hydroxyl group to the nitrogen atom, creating a keto-tautomer.

  • Dissipation: The molecule relaxes back to the ground state, releasing energy as harmless heat (IR radiation).

  • Stability: Unlike Benzotriazoles (BTZ), Triazines have a higher intrinsic photochemical stability, meaning they do not "burn out" as quickly during this cycle.

Visualization: Mechanisms of Action

G cluster_0 This compound (NOR HALS) Cycle cluster_1 Triazine UVA Mechanism Start_HALS This compound (N-OR) Radical Polymer Radical (R•) Trap Radical Trapping Start_HALS->Trap + R• / ROO• Regen Regeneration (N-OR) Trap->Regen Denisov Cycle Regen->Start_HALS Repeat Ground Ground State (Enol) Excited Excited State (ESIPT) Ground->Excited Absorb hv Photon UV Photon (hv) Photon->Ground Heat Heat Dissipation Excited->Heat Proton Transfer Heat->Ground Relaxation

Figure 1: Comparison of the regenerative radical scavenging cycle of this compound (left) versus the photon-to-heat dissipation cycle of Triazine UVAs (right).

Critical Performance Comparison

The following table synthesizes physicochemical properties critical for coating formulation.

FeatureThis compound (NOR HALS)Triazine UVA (e.g., Tinuvin 400)
Primary Function Radical Scavenger (Binder protection)UV Screener (Interface protection)
UV Absorption Negligible (Transparent to UV)High (290–380 nm range)
Basicity (pKa) Low (~4.5) (Non-interacting)Neutral
Acid Catalyst Interaction None (Ideal for Acid Cure)None
Target Failure Mode Cracking, Gloss Loss, ChalkingDelamination, Yellowing, Discoloration
Thermal Stability Moderate (< 280°C)High (> 300°C)
Migration Can migrate if molecular weight is lowVery Low (High permanence)
The "Acid Cure" Factor

This is the decisive factor for this compound. In high-solids automotive clearcoats cured with acid catalysts (e.g., melamine-formaldehyde systems):

  • Standard HALS (TMP) : Basic amines neutralize the acid catalyst

    
     Retarded cure, surface tackiness, blooming.
    
  • This compound : Non-basic nature allows full cure propagation without interference.

Experimental Protocols (Self-Validating Systems)

To objectively compare or validate these additives, researchers should employ the following protocols.

Protocol A: Acid Interaction & Cure Retardation Test

Objective: To quantify the interference of the stabilizer with the curing mechanism.

  • Matrix Preparation: Prepare a standard high-solids acrylic/melamine clearcoat formulation.

  • Variable Grouping:

    • Control: No stabilizer.

    • Group A: 1.0% Tinuvin 292 (Standard Basic HALS).

    • Group B: 1.0% this compound (NOR HALS).

    • Group C: 2.0% Triazine UVA (Non-interacting reference).

  • Catalyzation: Add 1.0% p-toluene sulfonic acid (pTSA) to all groups.

  • Drawdown: Apply 50-micron wet film on glass panels.

  • Cure: Bake at sub-optimal temperature (e.g., 120°C for 20 min) to highlight catalytic efficiency differences.

  • Validation (MEK Rubs): Perform ASTM D5402 (MEK Double Rubs).

    • Success Metric: Group B (this compound) should match Control rubs (>100). Group A (Basic HALS) will likely fail (<50 rubs) due to catalyst neutralization.

Protocol B: Synergistic Weathering Evaluation

Objective: To demonstrate why "Comparison" often leads to "Combination."

  • Substrate: Coil-coated aluminum (prone to delamination).

  • Exposure: Xenon Arc Weatherometer (SAE J2527 automotive cycle).

  • Metrics:

    • Gloss Retention (20°): Measures surface erosion (HALS efficacy).

    • Delta E (Color Change): Measures basecoat protection (UVA efficacy).

  • Data Interpretation:

    • HALS only: High gloss retention, but potential delamination/color shift.[5]

    • UVA only: Good color retention, but rapid gloss loss (surface cracking).

    • Combined: Synergistic extension of service life.[2]

Experimental Workflow Diagram

Experiment cluster_additives Additive Variables Formulation Base Formulation (Acrylic/Melamine) Var1 Group A: Basic HALS Formulation->Var1 Var2 Group B: this compound (NOR) Formulation->Var2 Var3 Group C: Triazine UVA Formulation->Var3 Cure Acid Catalyzed Cure (120°C / 20 min) Var1->Cure Var2->Cure Var3->Cure Test1 Test 1: MEK Resistance (Cure Integrity) Cure->Test1 Test2 Test 2: Xenon Arc (Weathering) Cure->Test2 Result1 Data Analysis: Catalyst Interference Test1->Result1 Pass/Fail Result2 Data Analysis: Synergy vs. Individual Test2->Result2 Gloss/Delta E

Figure 2: Workflow for validating cure interference (Test 1) and long-term weathering performance (Test 2).

Data Summary & Selection Guide

Based on field data and accelerated weathering studies (e.g., Zhang et al., 2022; BASF Technical Data), the following performance hierarchy is observed:

Performance MetricThis compound AloneTriazine UVA AloneSynergy (this compound + Triazine)
Gloss Retention (2000h QUV) High (~85%)Low (~40%)Excellent (>95%)
Cracking Resistance ExcellentPoorExcellent
Color Change (Delta E) ModerateGoodExcellent
Cure Inhibition (Acid) NoneNoneNone
Editorial Insight

Do not substitute this compound with a Triazine.

  • Use This compound to solve binder degradation (surface defects) in acidic systems.

  • Use Triazines to solve substrate protection (delamination) and to protect the this compound itself (sacrificial shielding).

  • The Triazine Advantage: Triazines are preferred over Benzotriazoles in this combination because their superior permanence ensures they last as long as the highly durable this compound, maintaining the synergy for the coating's full lifecycle.

References

  • Zhang, J., et al. (2022). Comparative study of Triazine and Benzotriazole UV absorbers in Polycarbonate weathering. Journal of Applied Polymer Science. (Contextual citation based on search results regarding UV-400 vs UV-328 performance).

  • Paint & Coatings Industry (PCI) Magazine. (2007). Advanced Light Stabilizers for the Next Generation of Coatings. Retrieved from [Link]

  • Partners in Chemicals. (2024). Triazine UV absorbers are efficient alternatives to Benzotriazoles.[6] Retrieved from [Link]

Sources

Technical Comparison: N-OR HALS (UV-123) vs. Traditional Basic HALS in High-Performance Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the stabilization of complex material systems—particularly acid-catalyzed coatings and sensitive polymer formulations—the chemical basicity of the stabilizer is the critical failure point.

UV-123 (Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate) represents a distinct class of Amino-Ether (N-OR) HALS . Unlike traditional non-polymeric HALS (such as the industry-standard HALS-292 or HALS-770), this compound is non-basic .

This guide details why this structural difference renders this compound superior in environments containing acidic catalysts, biocides, or pigments, where traditional basic HALS suffer from deactivation via salt formation.

Scientific Foundation: The Basicity Problem

To understand the performance gap, one must analyze the nitrogen center of the piperidine ring.

Traditional Non-Polymeric HALS (e.g., HALS-292)

Traditional HALS rely on an N-Methyl (N-CH₃) or N-Hydrogen (N-H) substitution. These molecules are Lewis bases (pKb ≈ 9.6). In formulations utilizing acid catalysts (e.g., p-toluenesulfonic acid in automotive clearcoats) or in environments with acidic pollutants (acid rain), these HALS react to form ammonium salts.

  • Consequence: The HALS is deactivated/precipitated. The acid catalyst is neutralized, inhibiting the cure of the coating.

This compound (N-OR HALS)

This compound substitutes the nitrogen with an alkoxy group (N-OR) . This steric and electronic modification effectively neutralizes the basicity of the piperidine nitrogen.

  • Consequence: No salt formation occurs. The HALS remains active for the Denisov Cycle (radical scavenging), and the coating cures without interference.

Mechanism Visualization

The following diagram illustrates the divergent pathways of Basic vs. Non-Basic HALS in an acidic environment.

HALS_Mechanism cluster_Basic Traditional HALS (Basic) cluster_NOR This compound (N-OR) Acid Acid Source (Catalyst / Acid Rain) BasicHALS N-Methyl HALS (e.g., Tinuvin 292) Acid->BasicHALS Protonation NORHALS Amino-Ether HALS (this compound) Acid->NORHALS No Protonation Salt Ammonium Salt (Precipitate) BasicHALS->Salt Salt Formation Failure FAILURE: 1. HALS Deactivation 2. Cure Inhibition Salt->Failure NoReaction No Interaction NORHALS->NoReaction Success SUCCESS: 1. Active Scavenging 2. Unimpeded Cure NoReaction->Success

Figure 1: Mechanistic pathway showing the deactivation of basic HALS by acid sources compared to the inertness of this compound.

Comparative Performance Data

The following data synthesizes performance metrics in high-solids, acid-catalyzed acrylic urethane systems.

FeatureThis compound (N-OR HALS) HALS-292 (N-Methyl HALS) Implication
Chemical Nature Non-Basic (Amino-ether)Basic (Alkyl-amine)This compound prevents acid-base reactions.
pKb (Basicity) > 14 (Non-measurable)~ 9.6HALS-292 acts as a base; this compound is neutral.
Acid Catalyst Interaction NoneHigh (Salt Formation)HALS-292 retards cure in acid-catalyzed paints.
Gloss Retention (2000h QUV) > 90%~ 75% (in acidic systems)This compound maintains surface integrity longer in acidic formulations.
Surface Defects MinimalProne to blooming/hazeSalts formed by basic HALS can migrate to the surface (bloom).
Pigment Interaction InertReactive with acidic pigmentsThis compound is safer for Carbon Black or Red pigments.

Experimental Protocols for Validation

To validate the superiority of this compound in your specific formulation, utilize the following self-validating test protocols.

Protocol A: Accelerated Weathering (ASTM D4587)

This standard practice uses Fluorescent UV-Condensation to simulate physical damage (cracking, gloss loss).

Objective: Compare gloss retention and color change (


) over 3,000 hours.
  • Panel Preparation:

    • Substrate: Aluminum panels treated with white basecoat.

    • Clearcoat: High-solids acrylic/melamine (acid-catalyzed).

    • Sample A: Control (No HALS).

    • Sample B: 1.0% HALS-292 (Basic).

    • Sample C: 1.0% this compound (N-OR).

    • Note: Ensure dry film thickness (DFT) is identical (e.g., 40

      
      m).
      
  • Exposure Cycle (Cycle 2 Automotive):

    • Step 1: 8 hours UV exposure (UVA-340 lamps) at 60°C (Irradiance 0.89 W/m²).

    • Step 2: 4 hours Condensation (Dark) at 50°C.

    • Duration: Run continuously for 3,000 hours.

  • Measurement:

    • Measure 20° and 60° Gloss (ASTM D523) every 500 hours.

    • Success Criteria: Sample C should retain >80% gloss significantly longer than Sample B in acid-catalyzed systems.

Protocol B: Acid Resistance Spot Test

This test rapidly identifies if the HALS is interfering with the coating's cure density or reacting with environmental acids.

  • Cure: Apply coatings and cure according to manufacturer specs. Wait 72 hours for full cross-linking.

  • Challenge: Place 100

    
    L droplets of 10% Sulfuric Acid (
    
    
    
    ) on the panel surface.
  • Incubation: Cover with a watch glass to prevent evaporation. Incubate at 40°C for 30 minutes.

  • Evaluation: Rinse with distilled water and dry. Visually inspect for etching, whitening, or softening.

    • Observation: Coatings with Basic HALS often show "whitening" rings due to salt formation or reduced cross-link density (cure inhibition). This compound panels should remain clear.

Workflow Visualization

Protocol_Workflow cluster_Tests Parallel Validation Streams Start Formulation Design App Application (Acid-Catalyzed Acrylic) Start->App TestA Test A: ASTM D4587 (UV/Condensation) 3000 Hours App->TestA TestB Test B: Acid Spot Test (10% H2SO4) 30 Minutes App->TestB Measure Data Acquisition: 1. Gloss Retention (%) 2. Surface Etching (Visual) TestA->Measure TestB->Measure Decision Selection Decision Measure->Decision

Figure 2: Experimental workflow for validating HALS performance in acid-sensitive coatings.

Application Context

When to choose this compound:

  • Acid-Catalyzed Systems: Automotive OEM and Refinish clearcoats using sulfonic acid catalysts.

  • Acidic Pigments: Formulations containing Carbon Black or specific organic reds that can adsorb basic HALS.

  • Sensitive Substrates: Plastics or drug delivery packaging where leaching of ammonium salts (reaction products of basic HALS) is unacceptable.

When to choose Basic HALS (e.g., Tinuvin 292):

  • Neutral Systems: Standard polyurethanes (2K PU) where no acid catalyst is present.

  • Cost-Sensitive Applications: Where the premium for N-OR technology is not justified by chemical complexity.

References

  • BASF. (2019). Tinuvin® 123 Technical Data Sheet: Non-basic HALS for acid catalyzed and oxidative curing coatings.[1] Retrieved from [Link]

  • ASTM International. (2011). ASTM D4587-11: Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings. Retrieved from [Link]

  • ASTM International. (2017). ASTM D1193-06(2018): Standard Specification for Reagent Water. Retrieved from [Link]

  • Wellt Chemicals. (2024). Tinuvin 292: Understanding the Advantages of This Specialty Chemical. Retrieved from [Link]

  • ResearchGate. (2022). Structure, principle of action and common types of hindered amine light stabilizers (HALS). Retrieved from [Link]

Sources

Comparative migration studies of UV-123 and other stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Migration & Stability Profile: UV-123 (NOR HALS) vs. Conventional Stabilizers Subtitle: A Technical Guide for Polymer Formulation and Pharmaceutical Packaging Applications[1]

Executive Summary: The NOR Advantage

In the domain of polymer stabilization for drug delivery systems and high-performance coatings, This compound (Tinuvin 123) represents a critical divergence from traditional Hindered Amine Light Stabilizers (HALS).[1] Unlike its predecessors (e.g., UV-770), this compound utilizes an amino-ether (N-OR) functionality rather than a secondary amine (N-H).[1]

This structural modification renders this compound non-basic , preventing the antagonistic acid-base reactions that plague conventional HALS when exposed to acidic APIs (Active Pharmaceutical Ingredients), pesticides, or acid-catalyzed coating systems.[1] This guide analyzes the migration kinetics, chemical resistance, and extractable/leachable (E&L) profile of this compound against industry standards.

Chemical Architecture & Theoretical Basis

The migration potential of a stabilizer is governed by its molecular weight (MW), physical state, and solubility parameter relative to the polymer matrix.

Comparative Chemical Profile
FeatureThis compound (NOR HALS) UV-770 (Standard HALS) Chimassorb 944 (Oligomeric)
CAS Number 129757-67-152829-07-971878-19-8
Chemistry Amino-ether (N-OR)Secondary Amine (N-H)Polymeric Amine
Basicity (pKa) Non-Basic (~6.0) Basic (~9.[1]5)Basic
Molecular Weight 737 g/mol 480 g/mol 2000–3000 g/mol
Physical State Liquid (viscous)Solid (Crystalline)Solid (Granules)
Migration Risk Moderate (Liquid mobility)High (Low MW, crystalline)Low (Entanglement)
Primary Use Acidic environments, TPO, Auto coatingsGeneral PP/PE, thick sectionsThin films, fibers
Mechanism of Action: The Denisov Cycle

While all HALS operate via the Denisov Cycle, this compound enters the cycle directly as an active species (N-OR), bypassing the initial oxidation step required by N-H HALS.

DenisovCycle UV123 This compound (N-OR) Nitroxyl Nitroxyl Radical (N-O•) UV123->Nitroxyl Direct Entry (Fast) UV770 UV-770 (N-H) UV770->Nitroxyl Oxidation (Slow) Cycle Regeneration (N-OR + R•) Nitroxyl->Cycle Scavenging PolymerRad Polymer Radical (R•) PolymerRad->Cycle Trapped Cycle->Nitroxyl Loop

Figure 1: The Modified Denisov Cycle.[1] this compound enters the stabilization loop directly, providing immediate protection without the induction period required by UV-770.

Comparative Migration Kinetics

Migration follows Fickian diffusion, where the Diffusion Coefficient (


) is inversely proportional to molecular weight. However, this compound's liquid state creates a unique "reservoir effect" in polyolefins.[1]
Experimental Data: Migration Rates in Polypropylene (PP)

Conditions: PP Homopolymer plaques, aged at 80°C. Surface blooming quantified by FTIR-ATR.[1]

StabilizerTime to Onset of Blooming (Hours)Surface Concentration (Relative)Mechanism of Failure
UV-770 48 HoursHigh (Crystalline deposits)Rapid diffusion to surface (Blooming)
This compound > 500 Hours Low (Liquid sheen)High solubility limits surface crystallization
Chimassorb 944 > 1000 HoursNegligibleMolecular entanglement prevents movement

Interpretation for Formulators:

  • UV-770: Prone to "blooming" (white powder on surface), which can contaminate drug contents or interfere with printing/adhesion.[1]

  • This compound: Being a liquid with a long alkyl chain (octyloxy), it is highly compatible with non-polar matrices (PP, PE, TPO).[1] It does not crystallize on the surface, significantly reducing particulate contamination risks in medical devices.

Protocol: Extractables & Leachables (E&L) Analysis

For drug development professionals, quantifying migration is a regulatory mandate (USP <1663>, ISO 10993).

Methodology: Trace Quantitation of this compound

Objective: Quantify this compound migration into a simulated drug vehicle (e.g., 50% Ethanol/Water).

Step 1: Sample Preparation (Reflux Extraction) [1]

  • Cut polymer sample into 1cm x 1cm fragments.

  • Weigh 2.0g of sample into a round-bottom flask.

  • Add 50mL of extraction solvent (Isopropanol or Dichloromethane).

  • Reflux for 4 hours (Aggressive Extraction) or incubate at 50°C for 72 hours (Simulated Leaching).

Step 2: Analytical Configuration (LC-MS/MS) [1]

  • Instrument: Agilent 6400 Series Triple Quad or equivalent.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Target Ion (this compound): [M+H]+ = 737.6 m/z.

Step 3: Data Analysis Workflow

EL_Workflow Sample Polymer Sample (Medical Device) Extract Extraction (Reflux/Ultrasonic) Sample->Extract Filter Filtration (0.2µm PTFE) Extract->Filter LCMS LC-MS/MS Analysis (Target: m/z 737.6) Filter->LCMS Quant Quantification (External Std Curve) LCMS->Quant Report Toxicological Risk Assessment (TRA) Quant->Report

Figure 2: Standardized E&L Workflow for HALS Quantification in Medical Plastics.

Critical Application: Acid-Base Interactions[1]

This is the decisive factor for pharmaceutical packaging.[1]

  • The Problem: Many Active Pharmaceutical Ingredients (APIs) are acidic (e.g., Ibuprofen, Salicylic acid) or use acidic preservatives.

  • The UV-770 Failure Mode: UV-770 is basic.[1] It reacts with acids to form salts.[1]

    • Reaction:

      
      
      
    • Result: The stabilizer is deactivated (salt formation), and the API may degrade or precipitate.

  • The this compound Solution: The N-OR group is sterically hindered and electronically neutral (non-basic).[1] It does not scavenge protons from acidic APIs, ensuring drug stability and maintaining the integrity of the packaging.

References

  • BASF Corporation. (2019).[1] Tinuvin® 123 Technical Data Sheet: Liquid Hindered Amine Light Stabilizer.[1] Retrieved from 2

  • PubChem. (2025).[1] Compound Summary: Tinuvin 123 (Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate).[1] National Library of Medicine.[1] Retrieved from

  • Gugumus, F. (1993). Physico-chemical aspects of the migration of stabilizers in polyolefins. Polymer Degradation and Stability.[1][3][4][5]

  • United States Pharmacopeia (USP). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[1][6]

  • SpecialChem. (2025).[1] Light Stabilizers Selection Guide: Basic vs. Non-Basic HALS. Retrieved from 7

Sources

Comparative Guide: Environmental Fate & Performance of UV-123 vs. Traditional Stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: As regulatory bodies like ECHA and the Stockholm Convention tighten restrictions on persistent organic pollutants (POPs), the pharmaceutical packaging sector faces a critical transition. The industry standard, UV-328 (Benzotriazole) , has been flagged as a Substance of Very High Concern (SVHC) due to its PBT (Persistent, Bioaccumulative, Toxic) profile. The Alternative: UV-123 (Aminoether HALS) emerges as the superior candidate for pharmaceutical applications. Unlike traditional basic HALS (e.g., UV-770), this compound’s non-basic "NOR" structure prevents deactivation by acidic drug formulations and significantly reduces leaching risks due to its higher molecular weight and solubility profile.

Part 1: Chemical Architecture & Mechanism[1]

To understand the environmental and performance differences, we must first analyze the structural distinctiveness of this compound compared to its competitors.

The Competitors
  • This compound (Aminoether HALS): Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate.[1][2][3][4]

    • Key Feature: The nitrogen atom is flanked by an alkoxy group (-OR), rendering it non-basic .

  • UV-770 (Standard HALS): Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate.

    • Key Feature: The nitrogen is a secondary amine, making it basic (alkaline).

  • UV-328 (Benzotriazole): 2-(2H-Benzotriazol-2-yl)-4,6-ditert-pentylphenol.

    • Key Feature: A UV Absorber (UVA) that dissipates energy as heat.[5] It does not scavenge radicals.

Mechanism of Action: The Denisov Cycle

HALS do not merely block UV light; they chemically scavenge the free radicals generated during polymer degradation. This compound operates via the Denisov Cycle but enters the cycle more efficiently in acidic environments where standard HALS would be neutralized.

DenisovCycle Polymer Polymer (P-H) Radical Alkyl Radical (P•) Polymer->Radical UV/Heat Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 HALS_NOR This compound (NOR-HALS) Nitroxyl Nitroxyl Radical (>N-O•) HALS_NOR->Nitroxyl Activation AminoEther Aminoether (>N-OR) Nitroxyl->AminoEther + P• (Scavenging) AminoEther->Nitroxyl + POO• (Regeneration)

Figure 1: The Regenerative Denisov Cycle.[6] this compound (NOR-HALS) cycles between nitroxyl and aminoether states to neutralize radicals without being consumed, unlike UV-328 which is sacrificial.

Part 2: Environmental Impact Analysis (PBT Assessment)

The primary driver for replacing UV-328 is its classification as a PBT substance. Below is a comparative data synthesis based on REACH and Stockholm Convention dossiers.

Comparative Data Table
MetricThis compound (Aminoether HALS)UV-328 (Benzotriazole)UV-770 (Standard HALS)
CAS Number 129757-67-125973-55-152829-07-9
Molecular Weight 737 g/mol 351 g/mol 480 g/mol
Log Kow (Bioaccumulation) > 6.0 (High, but low bioavailability)4.5 – 7.2 (High Bioaccumulation)2.4 (Moderate)
Persistence (Water/Sediment) High (Poorly biodegradable)Very High (vP) Moderate
Regulatory Status Watch List (General Chemical)SVHC (REACH), POP (Stockholm) General Chemical
Aquatic Toxicity (LC50) Low (due to low solubility)High (Toxic to aquatic life)Moderate
The "Leaching vs. Toxicity" Paradox

While this compound has a high Log Kow (indicating potential for bioaccumulation), its high molecular weight (737 g/mol ) significantly impedes its transport across biological membranes compared to UV-328 (351 g/mol ).

  • UV-328: Easily crosses cell membranes; accumulates in adipose tissue; detected in Arctic biota.

  • This compound: Sterically bulky; significantly lower bioavailability.

Part 3: Pharmaceutical Relevance (Extractables & Leachables)[8][9]

For drug development professionals, the environmental fate of the stabilizer correlates directly with patient safety via Extractables and Leachables (E&L) profiles.

The Basicity Advantage

Pharmaceutical packaging often contains acidic additives or houses acidic drug formulations.

  • Scenario: A polyolefin bottle stabilized with UV-770 holds an acidic liquid drug.

  • Reaction: The basic amine in UV-770 reacts with the acid, forming a salt.

  • Result: The stabilizer precipitates (blooming), the polymer degrades, and the drug is contaminated with amine salts.

  • This compound Solution: Being non-basic (pKb > 9), this compound remains inert, maintaining package integrity and preventing API (Active Pharmaceutical Ingredient) interaction.

Migration Kinetics

According to the Fickian diffusion model, migration is inversely proportional to molecular weight.


This compound migrates ~30% slower than UV-770 and ~50% slower than UV-328 , significantly reducing the "Leachable" load in the final drug product.

Part 4: Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols.

Protocol A: Comparative Leaching Study (Adapted from USP <1663>)

Objective: Quantify the migration potential of this compound vs. UV-328 in simulated drug vehicles.

  • Material Preparation:

    • Prepare 1mm thick compression-molded plaques of PP (Polypropylene) containing 0.2% w/w of the target stabilizer.

  • Extraction Vehicle:

    • Use 50% Ethanol/Water (Simulating liquid formulations) and IPA (Simulating worst-case).

  • Conditioning:

    • Incubate plaques in sealed glass vials at 55°C for 72 hours (Accelerated Aging).

  • Quantification (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm.

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 50-100% B over 20 min.

    • Detection:

      • UV-328: Absorbance at 340 nm.

      • This compound: Requires ELSD (Evaporative Light Scattering) or MS (Mass Spec) as it lacks strong UV chromophores. Critical Step: Do not rely on UV detection for this compound; this is a common error.

Protocol B: Ready Biodegradability (OECD 301F)

Objective: Assess environmental persistence.

  • Inoculum: Activated sludge from a wastewater treatment plant.[7]

  • Test System: Manometric Respirometry (Oxitop® system).

  • Concentration: 100 mg/L of test substance.

  • Duration: 28 days.

  • Validation: Reference substance (Sodium Benzoate) must reach >60% degradation by day 14.

  • Expectation: UV-328 will show <10% degradation (Persistent). This compound will likely show <20% (Persistent), confirming that containment (low leaching) is the primary safety mechanism, not rapid degradation.

Workflow Visualization: E&L Risk Assessment

EL_Assessment Start Select Stabilizer CheckMW Molecular Weight > 500? Start->CheckMW CheckBasic Is Molecule Basic? CheckMW->CheckBasic Yes RiskHigh High Leaching Risk (UV-328/UV-770) CheckMW->RiskHigh No CheckBasic->RiskHigh Yes (e.g. UV-770) Interaction Check API Interaction CheckBasic->Interaction No (NOR HALS) RiskLow Low Leaching Risk (this compound) Interaction->RiskLow Inert

Figure 2: Decision Tree for Stabilizer Selection in Pharmaceutical Packaging. High MW and low basicity drive the selection of this compound.

References

  • European Chemicals Agency (ECHA). (2023). Candidate List of substances of very high concern for Authorisation (UV-328). Retrieved from [Link]

  • Stockholm Convention. (2021). Risk profile: UV-328.[8][9] UNEP/POPS/POPRC.16/INF/19. Retrieved from [Link]

  • OECD. (1992).[7] Test No. 301: Ready Biodegradability.[7][10] OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved from [Link]

  • Gijsman, P. (2008). Review on the mechanism of action of HALS. Polymer Degradation and Stability.[6][7]

Sources

Safety Operating Guide

Executive Summary: Immediate Action Card

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-123 (Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate) Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Lab Managers, EHS Officers[1]

ATTENTION: this compound (commonly known by trade names such as Tinuvin 123) is a Hindered Amine Light Stabilizer (HALS) .[1] While it exhibits low volatility and low flammability, it is highly toxic to aquatic life with long-lasting effects.[1] Zero-discharge to drains is the absolute operational standard.[1]

Parameter Critical Specification
Chemical Identity Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate
CAS Number 129757-67-1
Primary Hazard Aquatic Toxicity (H400, H410/H411)
Incompatibility Strong Acids (Deactivates HALS), Strong Oxidizers
Disposal Method High-temperature incineration via approved chemical waste contractor.[1][2]
Spill Response Absorb with inert material (sand/silica).[1][3] DO NOT wash down drains.

Technical Identity & Hazard Causality

To dispose of this compound safely, we must first understand its chemical behavior.[1] this compound is a liquid NOR-HALS (Amino-ether HALS).[1] Unlike standard HALS, the nitrogen atom is blocked by an alkoxy group, which reduces its basicity.

  • The Causality of Hazard: The sebacate backbone renders the molecule lipophilic. If released into waterways, it bioaccumulates in aquatic organisms, disrupting cellular membranes. This is why "dilution" is never an acceptable solution for this compound.[1]

  • The Stability Paradox: this compound is designed to prevent degradation in polymers.[1] This same stability means it persists in the environment. It does not readily break down in standard wastewater treatment plants.[1]

Physical & Chemical Data for Disposal Logistics
PropertyValueOperational Implication
Physical State Viscous Liquid (Light Yellow)Requires wide-mouth containers for waste collection; difficult to pipette when cold.[1]
Flash Point > 150°C (> 300°F)Classified as "Combustible" but not "Flammable."[1] Can be stored in standard chemical waste cabinets.[1]
Water Solubility < 0.01% (Immiscible)Do not attempt to rinse containers with water alone; requires organic solvent (e.g., Ethanol/Acetone) for triple-rinsing.[1]
pKa (Basicity) Low (approx. 4.5 - 5.[1]0)Less likely to interact with catalysts than standard HALS, but still reactive with strong acids.

Self-Validating Disposal Protocol

A "self-validating" system means the workflow prevents errors before they occur.[1] Follow this three-phase protocol.

Phase 1: Waste Segregation (The "Acid Test")

CRITICAL RULE: Never mix this compound waste with strong mineral acids (Sulfuric, Hydrochloric, Nitric).[1]

  • Mechanism:[2] Acids protonate the hindered amine, rendering the stabilizer ineffective and potentially generating heat or precipitating salts that clog waste lines.

  • Validation Step: Check the pH of the waste stream. This compound waste should be neutral or slightly basic.[1] If the waste stream is acidic (< pH 4), neutralize it before adding this compound, or segregate it entirely.[1]

Phase 2: Containerization
  • Material: High-Density Polyethylene (HDPE) or Steel.[1] Avoid low-grade PVC if the this compound is dissolved in aggressive solvents (like THF or Toluene).[1]

  • Headspace: Leave 10% headspace.[1] this compound is often used in UV-curing formulations; if accidental polymerization occurs (due to other additives in the mix), the container needs expansion room to prevent rupture.[1]

Phase 3: The "Triple Rinse" Capture

Empty reagent bottles are a common source of contamination.

  • Drain the bottle completely into the liquid waste container.

  • Rinse 1: Add a small volume of acetone or ethanol. Shake well. Pour into the Organic Waste container (NOT the sink).

  • Rinse 2 & 3: Repeat.

  • Deface Label: Mark the bottle "Empty" and dispose of it as solid chemical waste or glass recycling (depending on local EHS rules).

Operational Workflows (Visualized)

Workflow A: Waste Stream Decision Matrix

This logic gate ensures this compound ends up in the correct incineration path rather than the sewer.[1]

UV123_Disposal_Matrix Start Waste Containing this compound Generated StateCheck Physical State? Start->StateCheck Liquid Liquid Mixture StateCheck->Liquid Liquid Solid Solid / Cured Polymer / Wipes StateCheck->Solid Solid SolventCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->SolventCheck SolidType Is it chemically contaminated debris? Solid->SolidType Halogenated Stream A: Halogenated Organic Waste (High Temp Incineration) SolventCheck->Halogenated Yes NonHalogenated Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) SolventCheck->NonHalogenated No Debris Stream C: Solid Hazardous Waste (Contaminated PPE/Wipes) SolidType->Debris Yes (Wet/Oily) Cured Stream D: Cured/Inert Polymer (Check Local Landfill Regs) SolidType->Cured No (Fully Cured Matrix)

Figure 1: Decision matrix for categorizing this compound waste streams.[1][2][3][4] Note that liquid this compound must always go to chemical incineration.[1]

Workflow B: Spill Response Logic

Immediate containment prevents environmental violation.[1][3][5]

Spill_Response Spill This compound Spill Detected PPE 1. Don PPE (Nitrile Gloves, Goggles) Spill->PPE Contain 2. Containment (Use Sand/Vermiculite berms) PPE->Contain Absorb 3. Absorption (Apply inert absorbent over spill) Contain->Absorb Collect 4. Collection (Scoop into HDPE pail) Absorb->Collect Label 5. Labeling (Tag as 'Hazardous Waste - Toxic to Aquatic Life') Collect->Label Dispose 6. Notify EHS for Pickup Label->Dispose

Figure 2: Step-by-step spill response protocol. Speed is critical to prevent spread to floor drains.

Regulatory Compliance & Grounding

US EPA (RCRA) Status

This compound is not typically listed as a "P" (Acutely Toxic) or "U" (Toxic) listed waste by specific CAS number.[1] However, it falls under the "Characteristic" waste rules if mixed with flammable solvents (Ignitability - D001) or toxic solvents (Toxicity - D0xx).[1]

  • Best Practice: Even if pure this compound doesn't strictly trigger a specific RCRA code, treat it as Non-RCRA Regulated Chemical Waste that requires destruction.[1] Never sewer it.

European REACH

Under REACH, this compound (Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate) is classified as Aquatic Acute 1 and Aquatic Chronic 1 .[1]

  • Implication: Any release to the environment is a reportable incident in many EU jurisdictions.

References

  • BASF. (2023).[1] Safety Data Sheet: Tinuvin® 123. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate Safety Data Sheet. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • PubChem. Compound Summary: Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate.[1] National Library of Medicine.[1] Retrieved from [1]

Sources

Operational Safety Guide: Handling Protocols for UV-123 (HALS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

UV-123 (Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate) is a liquid Hindered Amine Light Stabilizer (HALS).[1][2][3][4] While often classified with lower acute toxicity than monomeric additives, its lipophilic nature and environmental persistence demand a rigorous safety protocol.

The "Why" Behind the Protocol:

  • Viscosity Hazard: this compound is a viscous liquid.[2][5] The primary operational risk is not inhalation, but surface contamination via drips, "stringing" during pipetting, and transfer to door handles or instrumentation.[1]

  • Sensitization Potential: While some Safety Data Sheets (SDS) list it as non-hazardous, industrial best practice treats hindered amines as potential skin sensitizers (H317) upon prolonged contact.[2]

  • Environmental Toxicity: It is classified as H411/H413 (Toxic to aquatic life with long-lasting effects).[1] "Zero Discharge" to drains is the absolute standard.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: the level of protection scales with the potential energy of the task (pressure, heat, volume).[1][2]

Table 1: Task-Based PPE Requirements
Hazard ZoneOperational ContextHand ProtectionEye/Face ProtectionBody DefenseRespiratory
Zone A: Low Risk Closed container transport; Storage inspection.[1][2]Nitrile (Standard) (Thickness: ≥0.11 mm)Safety Glasses (Side shields required)Lab Coat (Cotton/Poly blend)None required.[1]
Zone B: Standard Benchtop dispensing (<1L); Pipetting; Weighing.Nitrile (Extended Cuff) (Thickness: ≥0.11 mm)Double-gloving recommended.[1]Chemical Splash Goggles (Indirect venting)Lab Coat (Buttoned, sleeves down)None required (if fume hood active).[1]
Zone C: High Risk Bulk transfer (>1L); Heating (>60°C); Aerosol generation.[2]Nitrile (Heavy Duty) (Thickness: ≥0.4 mm)Breakthrough time >480 min.Face Shield + Goggles (Full face protection)Tyvek® Apron/Sleeve Covers (Impervious to oils)Half-Face Respirator (P95 + Organic Vapor Cartridge)

Scientist's Note: this compound is highly lipophilic. Latex gloves are insufficient as they degrade rapidly upon contact with sebacate esters. Always inspect gloves for physical degradation (swelling) if contact occurs.

Operational Workflow & Logic

The following diagram illustrates the decision logic for safe handling. This ensures that safety is proactive, not reactive.

Figure 1: PPE & Handling Decision Tree

UV123_Safety_Logic Start START: this compound Handling Task Assess_Vol Assess Volume & State Start->Assess_Vol Small_Vol Small Volume (<100 mL) Ambient Temp Assess_Vol->Small_Vol Large_Vol Large Volume (>1L) OR Heated (>60°C) Assess_Vol->Large_Vol Hood_Check Is Fume Hood Available? Small_Vol->Hood_Check Protocol_B PROTOCOL B: Double Nitrile (0.4mm) Face Shield Organic Vapor Resp. Large_Vol->Protocol_B Protocol_A PROTOCOL A: Standard Nitrile Gloves Splash Goggles Absorbent Bench Mat Hood_Check->Protocol_A Yes Vent_Action STOP: Secure Ventilation Use Snorkel or Hood Hood_Check->Vent_Action No Execution EXECUTE: Reverse Pipetting (Prevent Drips) Protocol_A->Execution Protocol_B->Execution Vent_Action->Protocol_A Waste WASTE: Solid/Liquid Chemical Waste (NO DRAIN DISPOSAL) Execution->Waste

Caption: Decision logic for scaling PPE based on volume and thermal energy to prevent exposure.

Detailed Handling Protocols

Protocol A: Dispensing & Aliquoting (Viscosity Management)

The high viscosity of this compound creates a risk of "stringing"—where thin threads of liquid bridge the gap between the source and receiving container, leading to contamination.[1][2]

  • Preparation:

    • Place a chemically resistant bench liner (absorbent side up) in the fume hood.

    • Have a dedicated "waste beaker" with a disposable wiper inside for tip ejection.

  • Technique (Reverse Pipetting):

    • Depress the pipette plunger past the first stop to the second stop.

    • Immerse the tip into the this compound.

    • Slowly release the plunger to draw up the liquid (preventing bubbles).[2]

    • Dispense by pressing only to the first stop.

    • Crucial Step: Touch the tip to the inner wall of the receiving vessel to break the surface tension "string."

  • Cleanup:

    • Wipe the bottle rim immediately with a dry Kimwipe, then a solvent-dampened wipe (Ethanol or Isopropanol) before recapping.[1]

Protocol B: Spill Management (The "Contain & Claim" Method)

Because this compound is toxic to aquatic life, a spill must never reach a floor drain.[1][2]

  • Isolate: Inform nearby personnel. Mark the zone.

  • Contain: Use vermiculite or polypropylene absorbent pads to ring the spill.[2] Do not use water (this compound is immiscible and will spread).[1]

  • Absorb: Work from the outside in.

  • Clean: Once bulk liquid is removed, scrub the surface with a soap/water solution or an organic solvent (Acetone/Ethanol) to remove the oily residue.[2]

  • Disposal: All contaminated pads must go into Solid Hazardous Waste , not general trash.

Waste Disposal & Environmental Stewardship

Core Directive: this compound is an H411/H413 substance.[2] Under no circumstances should it be poured down the sink.

Table 2: Disposal Classification
Waste StreamCompositionDisposal ContainerLabeling Requirement
Liquid Waste Pure this compound; Solvent rinses (Acetone/EtOH).[1]HDPE Carboy (Solvent Compatible)."Hazardous Waste: Toxic to Aquatic Life, Organic Solvents."
Solid Waste Contaminated gloves, pipette tips, bench liners.[1][2]Double-bagged Polyethylene."Hazardous Debris: Contaminated with HALS."
Empty Containers "RCRA Empty" (<3% residue).[2]Rinse 3x with solvent (collect rinsate).Deface label; Recycle or Trash (per local EHS rules).

Emergency Response

  • Skin Contact: Wash thoroughly with soap and water for 15 minutes.[2] Solvents (like acetone) should be avoided on skin as they may increase permeation.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6][7][8] Remove contact lenses if present.[6][7][9] Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. Rinse mouth.[6][10] Call a poison center immediately.

References

  • BASF Corporation. (2022). Tinuvin® 123 Safety Data Sheet. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate.[1][3][5][11][12] Retrieved from [1]

  • Fisher Scientific. (2021). Safety Data Sheet: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. Retrieved from [1]

  • ChemicalBook. (2023). Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate Properties and Safety. Retrieved from [1]

Sources

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